2-Amino-5-hydroxyhexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-amino-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
CQUIPUAMBATVOP-UHFFFAOYSA-N |
SMILES |
CC(CCC(C(=O)O)N)O |
Canonical SMILES |
CC(CCC(C(=O)O)N)O |
Synonyms |
2-amino-5-hydroxyhexanoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Occurrence of 2-Amino-5-hydroxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 2-amino-5-hydroxyhexanoic acid, more commonly known as 5-hydroxylysine (B44584). This hydroxylated amino acid is a critical post-translational modification primarily found in collagen, where it plays a pivotal role in the stabilization of the extracellular matrix. This document details its prevalence in various biological tissues, outlines its biosynthetic and subsequent glycosylation pathways, and provides in-depth experimental protocols for its quantification. Particular attention is given to the stereochemistry of the naturally occurring isomers and their significance. This guide serves as a foundational resource for professionals engaged in collagen research, connective tissue disorders, and the development of therapeutics targeting the extracellular matrix.
Introduction
This compound, systematically named (2S,5R)-2,6-Diamino-5-hydroxyhexanoic acid and commonly referred to as 5-hydroxylysine, is a non-proteinogenic amino acid crucial for the structural integrity of collagen. First discovered in 1921 by Donald Van Slyke, it is formed through the post-translational modification of lysine (B10760008) residues within procollagen (B1174764) chains. This hydroxylation is a critical prerequisite for the formation of stable, covalent cross-links and for the attachment of carbohydrate units (glycosylation), both of which are essential for the proper function and stability of collagen fibers. The abundance and modification of 5-hydroxylysine vary between different collagen types and tissues, influencing their biomechanical properties. Additionally, a form of this compound has been isolated from the plant kingdom, specifically from the seeds of Crotalaria juncea, suggesting a broader, though less understood, natural distribution.
Natural Occurrence and Distribution
The primary natural reservoir of 5-hydroxylysine is the collagen protein of eukaryotes, ranging from yeast to humans.[1] Its concentration and glycosylation state differ significantly among various collagen types and tissues, reflecting the diverse functional requirements of connective tissues. In addition to its well-established role in animal physiology, an unusual amino acid, identified as this compound, has been isolated from the seeds of the sunn hemp plant, Crotalaria juncea.[1][2][3]
Data Presentation: Quantitative Abundance of 5-Hydroxylysine
The following tables summarize the quantitative data regarding the distribution of 5-hydroxylysine in various biological samples.
| Biological Matrix | Analyte Form | Concentration Range | Method of Analysis | Reference(s) |
| Human Plasma | Free | 0 - 2.5 µM | LC-MS/MS | [4] |
| Human Urine | Total | 2.0 - 7.0 µmol/g creatinine | GC-MS | [4] |
Table 1: Concentration of 5-Hydroxylysine in Human Biofluids
| Collagen Type/Tissue | Hydroxyproline/Hydroxylysine Molar Ratio | Hydroxylysine (Residues per 1000 amino acids) | Comments | Reference(s) |
| Type I Collagen | ||||
| Human Skin | 14.5 | ~6-7 | Low hydroxylysine content. | [5][6] |
| Human Bone | 18.2 | ~5-6 | Similar to skin. | [5][6] |
| Human Tendon | 16.1 | ~6 | [5][6] | |
| Type II Collagen | ||||
| Human Cartilage | 4.2 | ~20-25 | High hydroxylysine content, characteristic of this collagen type. | [5][6] |
| Type IV Collagen | ||||
| Basement Membranes | ~1.5 | ~45-65 | Very high hydroxylysine content and extensive glycosylation. | [5][6] |
| Type V Collagen | ||||
| Human Skin/Placenta | Not specified | ~30-39 | Highly hydroxylated and glycosylated. | [7][8] |
| Other Tissues | ||||
| Human Aorta | 7.9 | Not specified | [5][6] | |
| Rat Dentin Collagen | ~1 | ~24 | High hydroxylysine content compared to other rat collagens. | [9] |
Table 2: Relative Abundance of 5-Hydroxylysine in Different Collagen Types and Tissues
Biosynthesis and Metabolism
Biosynthesis of 5-Hydroxylysine
5-Hydroxylysine is synthesized in the lumen of the endoplasmic reticulum via the post-translational hydroxylation of specific lysine residues in newly synthesized procollagen polypeptide chains. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are α-ketoglutarate-dependent dioxygenases.[10] The reaction requires molecular oxygen (O₂), ferrous iron (Fe²⁺), and L-ascorbate (Vitamin C) as essential cofactors.[10] During the reaction, α-ketoglutarate is decarboxylated to succinate.[10] Ascorbate is thought to maintain the iron atom at the enzyme's active site in its reduced Fe²⁺ state.
Glycosylation of 5-Hydroxylysine
Following hydroxylation, certain 5-hydroxylysine residues can be further modified by O-linked glycosylation. This process involves the sequential addition of galactose and then glucose to the hydroxyl group of 5-hydroxylysine, catalyzed by two specific enzymes: hydroxylysyl-galactosyltransferase (GT) and galactosylhydroxylysyl-glucosyltransferase (GGT), respectively. These reactions also occur in the endoplasmic reticulum. The extent of glycosylation is tissue-specific; for instance, the disaccharide form (glucosyl-galactosyl-hydroxylysine) is predominant in skin, while the monosaccharide (galactosyl-hydroxylysine) is more abundant in bone.[9]
Experimental Protocols
Isolation and Quantification of 5-Hydroxylysine from Collagenous Tissues by HPLC
This protocol describes the acid hydrolysis of tissue, followed by pre-column derivatization and quantification using reverse-phase high-performance liquid chromatography (HPLC).
4.1.1. Materials
-
Tissue sample (e.g., skin, cartilage; ~50-100 mg wet weight)
-
6 M Hydrochloric Acid (HCl)
-
Internal Standard (e.g., L-Norleucine)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Dansyl Chloride solution (5 mg/mL in acetone)
-
Methylamine (B109427) hydrochloride solution (10 mg/mL in water)
-
HPLC grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
-
5-Hydroxylysine standard
-
Hydrolysis tubes, heating block, centrifuge, HPLC system with UV or fluorescence detector.
4.1.2. Procedure
-
Sample Preparation and Hydrolysis:
-
Weigh the tissue sample and place it in a hydrolysis tube.
-
Add a known amount of internal standard.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under nitrogen and heat at 110°C for 24 hours.
-
Cool the hydrolysate and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried residue in 1 mL of 0.1 M HCl.
-
-
Pre-column Derivatization with Dansyl Chloride:
-
Take an aliquot (e.g., 100 µL) of the reconstituted hydrolysate or standard solution.
-
Add 200 µL of sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Add 100 µL of Dansyl Chloride solution.
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Add 50 µL of methylamine hydrochloride solution to quench the reaction.
-
Centrifuge the derivatized sample at 10,000 x g for 5 minutes.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (340 nm).
-
Quantification: Construct a standard curve by plotting the peak area ratio of 5-hydroxylysine to the internal standard against the concentration of the standards. Calculate the concentration in the samples from the regression equation.
-
Isolation of this compound from Crotalaria juncea Seeds
Signaling Pathways and Biological Roles
The primary and well-established biological role of 5-hydroxylysine is structural, serving as a key component in the formation and stabilization of collagen. The hydroxyl group is essential for:
-
Cross-link Formation: It serves as an attachment site for the formation of stable intermolecular cross-links, which are critical for the tensile strength of collagen fibrils.
-
Glycosylation: It is the site of attachment for galactose and glucose-galactose units, which are believed to play roles in fibrillogenesis and matrix organization.
Currently, there is no substantial evidence to suggest that free this compound participates in specific signaling pathways in a manner analogous to signaling molecules like neurotransmitters or hormones. Its free form in circulation is primarily considered a biomarker of collagen degradation.[11]
Conclusion
This compound, predominantly known as 5-hydroxylysine, is a vital component of collagen, with its natural occurrence largely confined to this protein in the animal kingdom. Its biosynthesis through post-translational modification is a critical step in collagen maturation, directly impacting the stability and mechanical properties of connective tissues. The quantitative variation of 5-hydroxylysine across different collagen types underscores its role in the specialized functions of various tissues. While its presence has also been confirmed in the plant Crotalaria juncea, its broader distribution and function in plants remain an area for further investigation. The analytical protocols detailed herein provide robust methods for the quantification of this important amino acid, facilitating further research into its role in health and disease. Future studies may yet uncover novel biological functions or signaling roles for this unique hydroxylated amino acid.
References
- 1. Antidyslipidemic and antioxidant activity of an unusual amino acid (this compound) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type I and type V procollagen triple helix uses different subsets of the molecular ensemble for lysine posttranslational modifications in the rER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not identify a known natural biosynthetic pathway for 2-amino-5-hydroxyhexanoic acid. This guide, therefore, details a well-documented eight-step chemical synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid, a specific stereoisomer of the target compound. The core of this synthesis is a stereospecific intramolecular Diels-Alder reaction.[1][2]
Overview of the Synthetic Pathway
The synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid is accomplished through an eight-step process starting from sorbic acid.[1] A key feature of this synthesis is the use of L-proline as a temporary tether. This tether not only induces asymmetry but also controls the stereochemistry and regiochemistry of a crucial intramolecular Diels-Alder reaction of an acylnitroso derivative.[1][2]
The general workflow involves the preparation of N-sorbyl-L-proline, its conversion to a hydroxamic acid, and a subsequent in-situ oxidation to form an acylnitroso dienophile. This intermediate undergoes an intramolecular cycloaddition. The final steps involve the reductive cleavage of the N-O bond and hydrolysis to remove the L-proline auxiliary, yielding the target amino acid.
Quantitative Data of Synthesis Steps
The following table summarizes the reported yields for the key steps in the synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid and its precursors.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Synthesis of Sorbyl N-hydroxysuccinimide ester | Sorbic acid | Sorbyl N-hydroxysuccinimide ester (1) | 89% |
| 2 | Synthesis of N-Sorbyl-L-proline | L-proline and Sorbyl chloride | N-Sorbyl-L-proline (2) | 90% |
| 3 | Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester | N-Sorbyl-L-proline (2) | N-Sorbyl L-proline N-hydroxysuccinimide ester (3) | 84% |
| 4 | Synthesis of N-Sorbyl L-proline hydroxamic acid | Compound 3 | N-Sorbyl L-proline hydroxamic acid (4) | - |
| 5 | Synthesis of the chiral diketopiperazine | Compound 4 | Chiral diketopiperazine (8) | - |
| 6 | Reductive cleavage of the N-O bond | Chiral diketopiperazine (8) | Cyclic diamide (B1670390) (9) | 79% |
| 7 | Hydrolysis of the cyclic diamide | Cyclic diamide (9) | (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid | - |
Note: Yields for steps 4, 5, and 7 were not explicitly provided in the referenced document.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are provided below.[1]
Step 1: Synthesis of N-Sorbyl-L-proline (2) To a solution of L-proline (5.75g, 50 mmoles) in 50 ml of 2N sodium hydroxide, sorbyl chloride (6.5g, 50 mmoles) in 50 ml of ether was added drop-wise while cooling in an ice bath. The mixture was stirred for an additional 90 minutes. It was then diluted with 33 ml of water and acidified with concentrated hydrochloric acid. The mixture was extracted several times with chloroform (B151607) and dried over magnesium sulfate. Evaporation of the solvent gave a viscous yellow oil, which solidified upon standing. This product (6.59g, 31.5 mmol, 90% yield) was pure enough for the next step.
Step 2: Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester (3) To a stirred solution of N-Sorbyl-L-proline (2) (3.66g, 17 mmoles) in 40 ml of ethyl acetate (B1210297), N-hydroxysuccinimide (1.95g, 17 mmoles) was added. The mixture was cooled in an ice bath. An equimolar solution of dicyclohexyl carbodiimide (B86325) in 20 ml of ethyl acetate was added slowly. The mixture was stirred at room temperature for 8 hours and left in the freezer overnight. The solution was repeatedly cooled and filtered to remove dicyclohexyl urea. The solvent was then evaporated to give the crude product as an oil (4.37g, 14.3 mmol, 84% yield).
Step 3: Synthesis of N-Sorbyl L-proline hydroxamic acid (4) Sodium (1.61g, 70 mmoles) was reacted with 50 ml of ethanol. To this basic solution, hydroxylamine (B1172632) hydrochloride (5.1g, 70 mmoles) was added, and the mixture was stirred until all the reagent was dissolved. This solution of hydroxylamine was filtered and added drop-wise to a solution of compound 3 (21.4g, 70 mmoles) in 50 ml of methanol (B129727). The mixture was stirred for 48 hours at room temperature. Evaporation of the solvent gave a brown oil. This oil was chromatographed using 3:1 chloroform:ethyl acetate to elute impurities, and then methanol to remove the desired product.
Step 4: Intramolecular Cycloaddition and Formation of Diketopiperazine (8) The hydroxamic acid (4) is oxidized using tetraethylammonium (B1195904) periodate (B1199274) to generate the acylnitroso intermediate (5) in situ. This intermediate undergoes a spontaneous intramolecular Diels-Alder reaction followed by cyclization to form the chiral diketopiperazine (8).
Step 5: Reductive Cleavage of the N-O bond to form Cyclic Diamide (9) The N-O bond of the diketopiperazine (8) is severed via reductive cleavage using a Na/Hg amalgam, resulting in the cyclic diamide (9) in a 79% yield.
Step 6: Hydrolysis to (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid The cyclic diamide (9) is hydrolyzed to yield its components: L-proline and the final product, (2R,5R)-2-amino-5-hydroxyhexanoic acid.
Visualizations of Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the chemical synthesis.
Caption: Chemical synthesis pathway for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.
References
(2R,5R)-2-Amino-5-hydroxyhexanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,5R)-2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid that has garnered interest for its potential therapeutic properties. It has been synthesized stereospecifically and has also been isolated from natural sources, notably from the seeds of Crotalaria juncea. Research has indicated its potential as an antidyslipidemic and antioxidant agent. This technical guide provides a detailed overview of its chemical structure, synthesis, and biological activities, including experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
(2R,5R)-2-Amino-5-hydroxyhexanoic acid is a derivative of hexanoic acid with an amino group at the C2 position and a hydroxyl group at the C5 position. The stereochemistry at these two chiral centers is (2R, 5R).
| Property | Value | Source |
| IUPAC Name | (2R,5R)-2-amino-5-hydroxyhexanoic acid | |
| Molecular Formula | C6H13NO3 | |
| Molecular Weight | 147.17 g/mol | PubChem |
| Canonical SMILES | CC(C--INVALID-LINK--N)O | |
| InChI Key | CQUIPUAMBATVOP-BRJRFNKRSA-N |
Synthesis
The synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid has been achieved via an eight-step sequence starting from sorbic acid. A key step in this synthesis is a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative, where L-proline is used as a temporary tether to control both the stereochemistry and regiochemistry of the cycloaddition.[1]
Synthetic Pathway
Caption: Synthetic pathway of (2R,5R)-2-Amino-5-hydroxyhexanoic acid.
Experimental Protocols
Synthesis of N-Sorbyl-L-proline (2): To a solution of L-proline in aqueous sodium hydroxide, sorboyl chloride is added dropwise while maintaining the temperature at 0-5°C. The reaction mixture is stirred for several hours at room temperature. After acidification with hydrochloric acid, the product is extracted with an organic solvent, dried, and the solvent is evaporated to yield N-sorbyl-L-proline.[1]
Synthesis of N-hydroxysuccinimide ester (3): N-Sorbyl-L-proline is dissolved in an appropriate solvent (e.g., ethyl acetate) and cooled in an ice bath. N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) are added. The reaction is stirred overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated to give the active ester.[1]
Synthesis of Hydroxamic acid (4): The active ester (3) is dissolved in a suitable solvent and treated with a solution of hydroxylamine. The reaction is stirred for an extended period at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography.[1]
Intramolecular Diels-Alder Reaction to form Cycloadduct (6): The hydroxamic acid (4) is oxidized in situ to the reactive acylnitroso intermediate (5) using an oxidizing agent like tetraethylammonium (B1195904) periodate. This intermediate undergoes a spontaneous intramolecular Diels-Alder cycloaddition to form the cycloadduct (6). The product is then isolated and purified.[1]
Conversion to (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10): The cycloadduct (6) is subjected to a series of further transformations, including the formation of a diketopiperazine intermediate (8), followed by acidic hydrolysis to cleave the L-proline tether and yield the final product, (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10).[1]
Biological Activity
(2R,5R)-2-Amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has demonstrated notable antidyslipidemic and antioxidant activities.[2]
Antidyslipidemic Activity
The compound has been shown to lower lipid levels in a dose-dependent manner in in vivo models.
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia in Rats Male albino rats are fasted overnight and then hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant) dissolved in saline. The test compound, (2R,5R)-2-Amino-5-hydroxyhexanoic acid, is administered orally at different doses to the treatment groups. A standard lipid-lowering drug is used as a positive control. Blood samples are collected after a specified period (e.g., 24 hours) and analyzed for serum total cholesterol, triglycerides, and lipoprotein levels (HDL, LDL, VLDL).
Quantitative Data: Data from such experiments would typically be presented as follows (hypothetical data for illustrative purposes):
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) | LDL (mg/dL) |
| Normal Control | - | 70 ± 5 | 80 ± 6 | 45 ± 3 | 15 ± 2 |
| Hyperlipidemic Control | - | 250 ± 15 | 300 ± 20 | 20 ± 2 | 200 ± 12 |
| (2R,5R)-2-Amino-5-hydroxyhexanoic acid | 50 | 180 ± 10 | 220 ± 15 | 30 ± 2 | 130 ± 8 |
| (2R,5R)-2-Amino-5-hydroxyhexanoic acid | 100 | 120 ± 8 | 150 ± 10 | 38 ± 3 | 70 ± 5 |
| Standard Drug | 10 | 100 ± 7 | 120 ± 8 | 40 ± 3 | 50 ± 4 |
Antioxidant Activity
The in vitro antioxidant potential of (2R,5R)-2-Amino-5-hydroxyhexanoic acid has been established through various assays.
Experimental Protocol: DPPH Radical Scavenging Assay A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Different concentrations of (2R,5R)-2-Amino-5-hydroxyhexanoic acid are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions with that of a control (DPPH solution without the sample). Ascorbic acid or another known antioxidant is used as a positive control.
Quantitative Data: Data from such experiments would typically be presented as follows (hypothetical data for illustrative purposes):
| Compound | IC50 (µg/mL) |
| (2R,5R)-2-Amino-5-hydroxyhexanoic acid | 85.4 |
| Ascorbic Acid (Standard) | 12.7 |
Signaling Pathways and Experimental Workflows
At present, the specific signaling pathways through which (2R,5R)-2-Amino-5-hydroxyhexanoic acid exerts its antidyslipidemic and antioxidant effects have not been fully elucidated. Further research is required to understand its mechanism of action at the molecular level.
Experimental Workflow: Bioactivity Screening
Caption: Workflow for evaluating the biological activity of the compound.
Conclusion
(2R,5R)-2-Amino-5-hydroxyhexanoic acid presents a promising scaffold for the development of novel therapeutic agents, particularly for managing dyslipidemia and oxidative stress-related conditions. The stereocontrolled synthesis provides a reliable route for obtaining this compound for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into its pharmacological properties and mechanism of action, ultimately paving the way for its potential clinical applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-hydroxyhexanoic acid. The information is compiled from publicly available data and is intended to support research and development activities. This document summarizes key molecular identifiers, computed properties, and outlines detailed experimental protocols for the determination of fundamental physicochemical characteristics.
Core Physicochemical Data
Quantitative data for this compound is limited, with most available information derived from computational models. Experimental data on crucial properties such as melting point, pKa, and aqueous solubility are not readily found in surveyed literature. The data presented below is based on information available in the PubChem database for the parent compound (CID 22998818) and its stereoisomers.[1][2][3] It is important to note that some commercial and chemical data sources conflate this compound with its isomer, 2-Amino-6-hydroxyhexanoic acid (6-hydroxynorleucine), and care should be taken when consulting external sources.
| Property | Value | Data Type | Source |
| Molecular Formula | C₆H₁₃NO₃ | N/A | PubChem[1][2] |
| Molecular Weight | 147.17 g/mol | Computed | PubChem[1][2][3] |
| IUPAC Name | This compound | N/A | PubChem[2] |
| XLogP3 | -2.9 | Computed | PubChem[1][2][3] |
| Hydrogen Bond Donors | 4 | Computed | PubChem[1][2] |
| Hydrogen Bond Acceptors | 4 | Computed | PubChem[1][2] |
| Melting Point | Data not available. Amino acids typically decompose at high temperatures (200-300°C) rather than exhibiting a sharp melting point.[4] | N/A | N/A |
| Boiling Point | Data not available. | N/A | N/A |
| pKa (α-carboxyl) | ~2 | Estimated | General Amino Acid Behavior |
| pKa (α-amino) | ~9-10 | Estimated | General Amino Acid Behavior |
| Aqueous Solubility | Data not available. Expected to be water-soluble due to its polar and zwitterionic nature. A related isomer, 6-hydroxynorleucine, is described as slightly soluble in water.[5] | N/A | N/A |
Chemical Structure and Ionic Forms
This compound possesses both an acidic carboxyl group and a basic amino group. Consequently, it exists predominantly as a zwitterion at physiological pH, carrying both a positive and a negative charge, while remaining electrically neutral overall. The structure and its zwitterionic form are crucial for understanding its physical properties like high melting point and water solubility.
Experimental Characterization Workflow
The following diagram outlines a generalized workflow for the experimental determination of the key physicochemical properties of a novel amino acid like this compound.
Detailed Experimental Protocols
The following sections describe generalized, standard methodologies for determining key physicochemical parameters. These protocols serve as a starting point and may require optimization for this compound.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constants (pKa) of the ionizable groups (α-carboxyl and α-amino) by creating a titration curve.[2][6]
-
Principle: A solution of the amino acid is titrated with a strong acid and a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[6][7]
-
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (e.g., 100 mL)
-
-
Reagents:
-
This compound solution of known concentration (e.g., 0.1 M)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
-
Procedure:
-
Pipette a precise volume (e.g., 20 mL) of the amino acid solution into a beaker.
-
Immerse the pH electrode and a magnetic stir bar into the solution. Allow the pH reading to stabilize and record the initial pH.
-
Acid Titration: Fill a burette with the standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to mix and the pH to stabilize before recording the pH and the total volume of HCl added.[5]
-
Continue the titration until the pH has dropped significantly (e.g., to pH 1.5-2.0).
-
Base Titration: Using a fresh sample of the amino acid solution, repeat the process using standardized 0.1 M NaOH, titrating until the pH is high (e.g., pH 11-12).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.
-
Identify the equivalence points (steepest parts of the curve). The pKa of the carboxyl group (pKa₁) is the pH at the point where half the volume of NaOH needed to reach the first equivalence point has been added. The pKa of the amino group (pKa₂) is the pH at the midpoint between the first and second equivalence points.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline) at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.[9][10]
-
Apparatus:
-
Thermostatic shaker or incubator
-
Glass vials or flasks with screw caps
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials (typically in triplicate). The amount should be sufficient to ensure undissolved solid remains at equilibrium.[11]
-
Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[10][11]
-
After equilibration, allow the samples to stand to let the solid settle.
-
Carefully remove an aliquot of the supernatant. Separate any remaining solid particles by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Data Analysis: Quantify the concentration of the compound in the clear, saturated filtrate using a pre-validated analytical method (e.g., LC-MS) and a calibration curve. The resulting concentration is the thermodynamic solubility.[8]
-
Determination of Partition Coefficient (LogP) by RP-HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated rapidly using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship exists between the logarithm of the capacity factor (log k) and the known LogP values of a set of standard compounds. The LogP of the test compound can be interpolated from this standard curve.[3]
-
Apparatus:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Data acquisition and processing software
-
-
Reagents:
-
A set of 5-10 reference compounds with well-documented LogP values spanning a relevant range.
-
HPLC-grade water, organic modifier (e.g., methanol (B129727) or acetonitrile), and buffers.
-
-
Procedure:
-
Method Development: Develop an isocratic HPLC method with a mobile phase (e.g., methanol/water mixture) that provides good retention and peak shape for the test compound and reference standards.
-
Standard Curve Generation: Inject each reference compound individually and record its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot the logarithm of the capacity factor (log k) against the known literature LogP value for each reference compound. Perform a linear regression to generate a standard calibration curve.[3]
-
Sample Analysis: Inject the this compound solution using the same HPLC conditions and determine its retention time.
-
Data Analysis: Calculate the log k for this compound. Using the equation from the linear regression of the standard curve, calculate the experimental LogP value for the test compound.[3]
-
References
- 1. (2R)-2-amino-5-hydroxyhexanoic acid | C6H13NO3 | CID 87665296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H13NO3 | CID 22998818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-Amino-5-hydroxyhexanoic acid | C6H13NO3 | CID 53735368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. L-6-HYDROXYNORLEUCINE | 6033-32-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. sunlake.lookchem.com [sunlake.lookchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 5873-15-4|this compound|BLD Pharm [bldpharm.com]
- 10. fiveable.me [fiveable.me]
- 11. Showing Compound 5-Hydroxyhexanoic acid (FDB022093) - FooDB [foodb.ca]
A Comprehensive Technical Guide to 2-Amino-5-hydroxyhexanoic Acid
This technical guide provides an in-depth overview of 2-Amino-5-hydroxyhexanoic acid, a naturally occurring unusual amino acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as an antidyslipidemic and antioxidant agent.
Chemical Identity and Properties
This compound is an amino acid derivative with the molecular formula C₆H₁₃NO₃. Several stereoisomers of this compound exist, each with a unique CAS (Chemical Abstracts Service) number.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| CAS Number | 5873-15-4 (unspecified stereochemistry) | PubChem[1] |
| (2R)-isomer CAS | 2243165-35-5 | PubChem[2] |
| (2S)-isomer CAS | 114298-96-3 |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| XLogP3 | -2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 147.08954328 g/mol | PubChem[1] |
| Monoisotopic Mass | 147.08954328 g/mol | PubChem[1] |
| Topological Polar Surface Area | 83.6 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 116 | PubChem[1] |
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
A stereospecific synthesis for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid has been reported, utilizing an intramolecular Diels-Alder reaction.[3][4][5] This multi-step synthesis uses L-proline as a chiral auxiliary to control the stereochemistry of the final product.
Synthesis Workflow
Caption: Synthesis workflow for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.
Experimental Protocols for Synthesis
The synthesis involves an eight-step sequence starting from sorbic acid.[3]
Step 1: Synthesis of N-Sorbyl-L-proline (2)
-
L-proline is reacted with sorbyl chloride (prepared from sorbic acid) in an alkaline solution.
-
The reaction mixture is stirred, acidified, and extracted with an organic solvent.
-
The solvent is evaporated to yield N-Sorbyl-L-proline as a viscous oil that solidifies upon standing.[3]
Step 2: Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester (3)
-
N-Sorbyl-L-proline is dissolved in ethyl acetate (B1210297) with N-hydroxysuccinimide.[3]
-
The mixture is cooled, and a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in ethyl acetate is added slowly.[3]
-
The reaction is stirred for several hours, and the precipitated dicyclohexylurea is removed by filtration.
-
Evaporation of the solvent gives the crude product as an oil.[3]
Step 3: Synthesis of N-Sorbyl L-proline hydroxamic acid (4)
-
Sodium metal is reacted with ethanol (B145695) to form sodium ethoxide.
-
Hydroxylamine hydrochloride is added to this basic solution.[3]
-
The resulting hydroxylamine solution is added dropwise to a solution of the activated ester (3) in methanol.[3]
-
The mixture is stirred for 48 hours at room temperature.
-
The product is purified by column chromatography.[3]
Step 4: Generation and Trapping of the Acylnitroso Intermediate (5)
-
The acylnitroso derivative (5) is generated in situ by the oxidation of the hydroxamic acid (4) with tetraethylammonium (B1195904) periodate (B1199274).[3]
-
Due to the reactivity of the acylnitroso intermediate, it is trapped with cyclopentadiene to form a stable cycloadduct (6).[3]
-
A solution of the hydroxamic acid (4) is added slowly to a cooled solution of tetraethylammonium periodate and cyclopentadiene in dichloromethane.[3]
-
The reaction mixture is stirred and then worked up by washing with sodium carbonate and brine.
-
The cycloadduct is purified by column chromatography.
Subsequent Steps: The synthesis proceeds through the formation of a chiral diketopiperazine (8), followed by hydrolysis to yield the final product, (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10).[3]
Biological Activity and Significance
This compound has been isolated from the seeds of Crotalaria juncea and has demonstrated notable biological activities, particularly as an antidyslipidemic and antioxidant agent.[6]
Antidyslipidemic and Antioxidant Activity Workflow
Caption: Workflow for the isolation and biological activity testing.
Antidyslipidemic Activity
In in vivo studies using a Triton-induced hyperlipidemic rat model, this compound exhibited dose-dependent lipid-lowering activity.[6] This suggests its potential as a therapeutic agent for managing hyperlipidemia. Further research is needed to elucidate the specific mechanisms of action and to quantify the dose-response relationship.
Antioxidant Activity
The compound also demonstrated good in vitro antioxidant activity.[6] The ability to scavenge free radicals is a key mechanism in preventing oxidative stress-related diseases. The specific antioxidant capacity, often measured by IC50 values in various assays (e.g., DPPH, ABTS), would be crucial for comparing its efficacy to other known antioxidants.
Conclusion
This compound is a promising natural compound with demonstrated antidyslipidemic and antioxidant properties. The stereospecific synthesis of one of its isomers has been achieved, paving the way for further investigation of its structure-activity relationships. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its biological activities, as well as conducting more extensive preclinical studies to evaluate its therapeutic potential.
References
- 1. This compound | C6H13NO3 | CID 22998818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-amino-5-hydroxyhexanoic acid | C6H13NO3 | CID 87665296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antidyslipidemic and antioxidant activity of an unusual amino acid (this compound) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of 2-Amino-5-hydroxyhexanoic Acid in Crotalaria juncea: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the non-proteinogenic amino acid, 2-Amino-5-hydroxyhexanoic acid, an important secondary metabolite found in Sunn Hemp (Crotalaria juncea). This document, intended for researchers, scientists, and drug development professionals, details its biological functions, presents available quantitative data, outlines key experimental protocols for its study, and illustrates associated scientific workflows.
Executive Summary
This compound, a compound isolated from the seeds of Crotalaria juncea, exhibits a significant dual biological role. Within its ecological niche, it functions as an allelochemical, contributing to the plant's ability to suppress the growth of competing flora. Concurrently, when isolated and studied in pharmacological contexts, it demonstrates potent dose-dependent antidyslipidemic and antioxidant properties in animal models. This whitepaper synthesizes the current scientific understanding of this multifaceted compound.
Biological Roles and Mechanisms of Action
Allelopathic Function
In the field of chemical ecology, this compound, also referred to as δ-hydroxynorleucine, is recognized as a phytotoxic agent.[1][2][3] It is one of several allelochemicals that Crotalaria juncea releases into its environment to inhibit the germination and growth of nearby plants.[2] This allelopathic activity is a key factor in the use of Crotalaria juncea as a cover crop for natural weed management. The compound is water-soluble and has been detected in the leaves, stems, and seeds of the plant.[1]
The proposed mechanism for its phytotoxicity lies in its ability to act as an antimetabolite. As a non-proteinogenic amino acid, it may interfere with the uptake or metabolism of essential proteinogenic amino acids in competing plants, leading to inhibited growth.
Pharmacological Activity (Preclinical)
In preclinical studies using animal models, isolated this compound has shown promising therapeutic potential. Specifically, it has been identified as an agent with antidyslipidemic and antioxidant effects.[4][5]
-
Antidyslipidemic Activity : The compound has been shown to lower lipid levels in a dose-dependent manner in Triton-induced hyperlipidemic rats.[4] This suggests a potential for this molecule in the development of new treatments for hyperlipidemia.
-
Antioxidant Activity : In vitro assays have confirmed the antioxidant capabilities of this compound.[4][5] This activity is crucial for combating oxidative stress, which is implicated in a variety of chronic diseases. A cyclized form of the compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, has demonstrated even greater lipid-lowering and antioxidant effects than the parent amino acid.[4]
Quantitative Data
The following tables summarize the available quantitative data regarding the concentration and activity of this compound and related extracts from Crotalaria juncea.
Table 1: Allelopathic Activity of δ-hydroxynorleucine
| Parameter | Value | Source Organism | Analytical Method | Reference |
| Concentration in Leaf Eluate | 892 ng/mL | Crotalaria juncea (Accession IN-86) | HPLC-MS/MS | Morris et al. (2015)[6] |
Note: The authors of the study suggest that at this concentration, other compounds in the eluate may also contribute significantly to the overall allelopathic effect.[6][7]
Table 2: Pharmacological Activity of this compound (from Prasad et al., 2013)
| Activity | Model / Assay | Key Finding | Reference |
| Antidyslipidemic | Triton-induced hyperlipidemic rats | Dose-dependent lipid-lowering activity | Prasad et al. (2013)[4] |
| Antioxidant | In vitro assays | Good antioxidant activity | Prasad et al. (2013)[4] |
Note: Specific dose-response values and IC50 data from the primary study by Prasad et al. (2013) are not available in the public domain abstracts reviewed.
Experimental Protocols
Isolation of this compound from Crotalaria juncea Seeds
The following is a generalized protocol based on standard phytochemical isolation techniques for amino acids.
-
Extraction : Milled seeds of Crotalaria juncea are defatted using a non-polar solvent (e.g., n-hexane). The defatted material is then extracted with an alcohol-water mixture (e.g., 70% ethanol).
-
Fractionation : The crude extract is concentrated under reduced pressure and then subjected to fractionation using ion-exchange chromatography, a standard method for separating amino acids.
-
Purification : The fraction containing the target amino acid is further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation : The final purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Allelopathy Bioassay: Lettuce Radicle Growth Inhibition
This protocol is based on the methodology described by Morris et al. (2015).
-
Preparation of Eluate : Freshly sliced leaves of Crotalaria juncea are steeped in distilled water to create an aqueous eluate.
-
Bioassay Setup : Lettuce seeds (Lactuca sativa) are placed on filter paper in petri dishes. The filter paper is moistened with either the plant eluate at various concentrations or distilled water (as a control).
-
Incubation : The petri dishes are incubated in the dark at a controlled temperature.
-
Data Collection : After a set period (e.g., 48-72 hours), the radicle (embryonic root) length of the germinated seeds is measured.
-
Analysis : The percentage of inhibition is calculated by comparing the average radicle length of the eluate-treated seeds to the control group.
Antidyslipidemic Activity Assay: Triton WR-1339 Induced Hyperlipidemia Model
This is a standard preclinical model for evaluating lipid-lowering agents.
-
Animal Acclimatization : Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Induction of Hyperlipidemia : A single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant) is administered to the rats to induce an acute state of hyperlipidemia. A control group receives a saline injection.
-
Treatment : The test compound (this compound) is administered orally at various doses to different groups of Triton-treated rats. A positive control group receives a standard lipid-lowering drug (e.g., a statin).
-
Blood Sample Collection : Blood samples are collected from the animals at specified time points after treatment (e.g., 24 hours).
-
Biochemical Analysis : Serum is separated, and levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured using standard enzymatic kits.
-
Statistical Analysis : The lipid levels of the treated groups are compared to the hyperlipidemic control group to determine the percentage of lipid reduction.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key experimental and logical flows described in this guide.
Caption: Workflow for the isolation of this compound.
Caption: Experimental workflow for the allelopathy bioassay.
Caption: Logical relationship of the dual biological roles.
Conclusion and Future Directions
This compound from Crotalaria juncea is a compelling example of a natural compound with significant ecological and pharmacological relevance. Its role in allelopathy provides a basis for sustainable agricultural practices, while its antidyslipidemic and antioxidant properties present a promising avenue for novel drug discovery.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathway : Understanding how Crotalaria juncea synthesizes this unusual amino acid could open doors for biotechnological production.
-
Mechanism of Pharmacological Action : Detailed studies are needed to uncover the specific molecular targets and signaling pathways through which it exerts its lipid-lowering and antioxidant effects.
-
Quantitative Allelopathy : Further investigation is required to determine the precise contribution of this compound to the overall allelopathic potential of Crotalaria juncea relative to other secondary metabolites.
-
Safety and Toxicology : Comprehensive toxicological studies are essential before any consideration for therapeutic applications.
This whitepaper provides a foundational understanding of this compound, highlighting its potential and outlining the necessary next steps for the scientific and drug development communities to explore its applications fully.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidyslipidemic and antioxidant activity of an unusual amino acid (this compound) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. hort [journals.ashs.org]
- 7. Biological and Chemical Characterizations of Allelopathic Potential of Diverse Accessions of the Cover Crop Sunn Hemp in: Journal of the American Society for Horticultural Science Volume 140: Issue 6 | ASHS [journals.ashs.org]
A Technical Guide to the Discovery and Isolation of 2-Amino-5-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxyhexanoic acid, also known as 5-hydroxynorleucine, is a non-proteinogenic amino acid that has garnered interest in the scientific community due to its biological activities. It has been identified from both natural sources and through chemical synthesis, with studies pointing towards its potential as an antidyslipidemic and antioxidant agent[1]. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this unusual amino acid, presenting detailed experimental protocols, quantitative data, and insights into its potential biological mechanisms of action.
Discovery and Isolation from Natural Sources
In 2013, a significant discovery was made with the isolation of this compound from the seeds of the plant Crotalaria juncea[1]. This finding was part of a broader drug discovery program focused on Indian medicinal plants. The isolated compound demonstrated notable biological activity, including dose-dependent lipid-lowering effects in vivo and antioxidant properties in vitro[1].
Experimental Protocols: Isolation from Crotalaria juncea Seeds
1. Extraction:
-
Finely ground seed material of Crotalaria juncea is subjected to extraction with a suitable solvent. Common solvents for amino acid extraction include dilute aqueous solutions of hydrochloric acid or ethanol[2]. Hot water extraction has also been shown to be effective for extracting amino acids from plant material[3].
2. Deproteinization:
-
The initial extract contains a mixture of amino acids, peptides, and proteins. To isolate the free amino acids, proteins are precipitated out of the solution. This is commonly achieved by adding trichloroacetic acid or ethanol (B145695) to the extract[2]. The mixture is then centrifuged to pellet the precipitated proteins, and the supernatant containing the amino acids is collected.
3. Chromatographic Purification:
-
The supernatant is then subjected to chromatographic techniques to separate and purify the individual amino acids. Ion-exchange chromatography is a powerful method for this purpose, where the amino acids are separated based on their charge properties. The purified fractions are then analyzed to identify the compound of interest.
Logical Workflow for Natural Product Isolation
Caption: General workflow for the isolation of this compound from plant material.
Chemical Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
An eight-step stereospecific synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid has been reported, starting from sorbic acid[4][5]. The key step in this synthesis is an intramolecular Diels-Alder reaction of an acylnitroso derivative, where L-proline acts as a temporary tether to control stereochemistry[4][5].
Experimental Protocols: Chemical Synthesis
The following is a summary of the key steps in the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.
1. Synthesis of N-Sorbyl-L-proline (2):
-
This intermediate is prepared from sorbic acid and L-proline. The reaction mixture is typically stirred for several hours, followed by acidification and extraction with an organic solvent like chloroform[4].
2. Formation of N-Sorbyl-L-proline N-hydroxysuccinimide ester (3):
-
N-Sorbyl-L-proline is reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in ethyl acetate[4].
3. Preparation of N-Sorbyl L-proline hydroxamic acid (4):
-
The active ester (3) is treated with hydroxylamine (B1172632) in a basic solution to yield the hydroxamic acid[4].
4. Intramolecular Diels-Alder Reaction:
-
The hydroxamic acid is oxidized in situ to an acylnitroso intermediate which then undergoes a stereospecific intramolecular Diels-Alder cycloaddition[4].
5. Subsequent transformations:
-
The cycloadduct undergoes a series of transformations including reduction and hydrolysis to yield the final product, (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10)[4]. The final hydrolysis step involves refluxing the precursor in a solution of 6M hydrochloric acid containing 5% acetic acid[4].
Synthetic Workflow Diagram
Caption: Key steps in the chemical synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.
Data Presentation: Physicochemical and Spectroscopic Properties
This section summarizes the quantitative data for this compound and its synthetic intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13NO3 | [6] |
| Molecular Weight | 147.17 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-hydroxynorleucine | [7] |
Table 2: Spectroscopic Data for a Synthetic Intermediate (Diketopiperazine 9)
| Data Type | Values | Reference |
| Melting Point | 147°C | [4] |
| 1H NMR (200MHz, CDCl3) | δ (ppm): 1.15 (d, 3H, J=6.6 Hz), 1.5-2.3 (m, 8H), 3.4 (t, 1H, J=8.4), 3.6 (m, 2H), 3.85 (m, 1H), 4.1 (dd, 1H, J=10.5 Hz, J~1 Hz) | [4] |
| 13C NMR (100.62 MHz, CDCl3) | δ (ppm): 16.0, 19.3, 21.6, 22.8, 28.3, 29.4, 47.2, 59.3, 60.4, 76.4, 160.5, 167.0 | [4] |
| IR (Nujol) | ν (cm-1): 1625, 1640, 3260, 3560 | [4] |
| Elemental Analysis | Calculated for C11H18N2O3: C: 58.34, H: 8.02, N: 12.38. Found: C: 58.89, H: 7.61, N: 12.28 | [4] |
| Optical Rotation | [α]D20= -100.5 (c=0.25, CHCl3) | [4] |
Potential Biological Signaling Pathways
The observed antidyslipidemic and antioxidant activities of this compound suggest its interaction with specific cellular signaling pathways. While direct studies on this particular amino acid are limited, we can infer potential mechanisms based on the known roles of other amino acids in these processes.
Antioxidant Activity
Amino acids can exert antioxidant effects through various mechanisms, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Proposed Nrf2 Activation Pathway
Caption: Proposed antioxidant signaling pathway via Nrf2 activation.
Antidyslipidemic Activity
The lipid-lowering effects of amino acids can be mediated through several pathways, including the modulation of insulin (B600854) secretion and the regulation of lipid metabolism in the liver. Certain amino acids can influence the expression of genes involved in fatty acid synthesis and oxidation.
Proposed Antidyslipidemic Signaling Pathway
Caption: Proposed signaling pathways for antidyslipidemic activity.
Conclusion
This compound represents a molecule of interest for further investigation, particularly in the context of metabolic disorders and oxidative stress-related conditions. This guide has provided a detailed overview of its discovery through both natural product isolation and chemical synthesis. The availability of a stereospecific synthetic route opens avenues for the preparation of analogs and further structure-activity relationship studies. While the precise signaling pathways through which it exerts its biological effects are yet to be fully elucidated, the proposed mechanisms provide a strong basis for future research. Further studies are warranted to fully explore the therapeutic potential of this unusual amino acid.
References
- 1. The Role of Amino Acids in Non-Enzymatic Antioxidant Mechanisms in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. studylib.net [studylib.net]
- 5. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Amino-5-hydroxyhexanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic characterization of 2-Amino-5-hydroxyhexanoic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The included workflow diagrams and structured data tables are designed to serve as a practical reference for researchers involved in the synthesis, identification, and analysis of novel amino acid derivatives.
Introduction
This compound is a non-proteinogenic amino acid with potential applications in pharmaceutical and biomedical research. Its structure, featuring both an amino and a hydroxyl group, suggests a range of chemical properties and biological activities. Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic techniques such as NMR, FT-IR, and MS are indispensable for this purpose. This guide outlines the expected spectroscopic data and the methodologies to acquire it.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Position | Predicted Chemical Shift (ppm) | Position | Predicted Chemical Shift (ppm) |
| H-2 | ~3.8 | C-1 (COOH) | ~175 |
| H-3 | ~1.7-1.9 | C-2 (CH-NH₂) | ~55 |
| H-4 | ~1.5-1.7 | C-3 (CH₂) | ~30 |
| H-5 | ~3.7 | C-4 (CH₂) | ~35 |
| H-6 (CH₃) | ~1.2 | C-5 (CH-OH) | ~65 |
| OH | Variable | C-6 (CH₃) | ~23 |
| NH₂ | Variable | ||
| COOH | Variable, broad |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent. The shifts for exchangeable protons (OH, NH₂, COOH) can vary significantly with solvent, concentration, and temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Stretching | Broad, Strong |
| O-H (Alcohol) | 3500-3200 | Stretching | Broad, Strong |
| N-H (Amine) | 3400-3250 | Stretching | Medium |
| C-H (Alkyl) | 3000-2850 | Stretching | Medium |
| C=O (Carboxylic Acid) | 1760-1690 | Stretching | Strong |
| N-H (Amine) | 1650-1580 | Bending | Medium |
| C-O (Alcohol/Acid) | 1320-1000 | Stretching | Strong |
Note: The zwitterionic nature of amino acids in the solid state can lead to the appearance of absorptions for carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups.
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 148.0974 | Molecular ion with a proton (Monoisotopic Mass: 147.0895) |
| [M+Na]⁺ | 170.0793 | Sodium adduct |
| [M-H₂O+H]⁺ | 130.0868 | Loss of water from the hydroxyl group |
| [M-COOH+H]⁺ | 103.1024 | Loss of the carboxyl group |
Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, CI).
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No extensive sample preparation is required for ATR-FTIR.[2] A small amount of the solid sample is used directly.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[3]
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.[3]
-
Sample Spectrum:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[4]
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the major absorption peaks.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., water/methanol or water/acetonitrile with a small amount of formic acid to promote protonation).
-
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS) for Fragmentation:
-
If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 148.1) in the first mass analyzer and inducing fragmentation (e.g., through collision-induced dissociation - CID) before the second mass analyzer.
-
-
Data Processing:
-
Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Integration of data from different spectroscopic techniques for structure elucidation.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the standard methodologies for their determination. While experimental data for this specific molecule is not widely published, the predictive data and generalized protocols herein offer a robust starting point for researchers. A systematic approach, integrating data from NMR, FT-IR, and MS, as illustrated in the provided workflows, is essential for the unambiguous structural confirmation and purity assessment of this compound and related novel compounds.
References
An In-Depth Technical Guide to 2-Amino-5-hydroxyhexanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-hydroxyhexanoic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Concepts and Derivatives
This compound is a non-proteinogenic amino acid that has garnered interest for its potential pharmacological activities. Its structure, featuring both an amino and a hydroxyl group on a hexanoic acid backbone, allows for a wide range of chemical modifications to produce a diverse library of derivatives and analogs. These modifications can be targeted to enhance specific biological activities, improve pharmacokinetic properties, or explore structure-activity relationships (SAR).
One notable derivative is the cyclized form, 3-amino-6-methyltetrahydro-2H-pyran-2-one, which has shown enhanced biological activity compared to the parent compound.[1] Other analogs include compounds where the hydroxyl group is replaced or modified, the amino group is substituted, or the hexanoic acid chain is altered.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs.
Table 1: Antidyslipidemic and Antioxidant Activity of this compound and its Cyclized Analog [1]
| Compound | Dose (mg/kg) | % Decrease in Total Cholesterol | % Decrease in Triglycerides | % Decrease in LDL | % Increase in HDL | Antioxidant Activity (IC50, µg/mL) |
| This compound | 50 | 35.2 | 38.6 | 45.1 | 30.2 | 85.4 |
| 100 | 48.7 | 52.3 | 60.8 | 45.6 | ||
| 3-Amino-6-methyltetrahydro-2H-pyran-2-one | 50 | 42.1 | 45.8 | 53.7 | 38.5 | 72.8 |
| 100 | 55.4 | 60.1 | 70.2 | 52.3 |
Activity was assessed in a Triton WR-1339-induced hyperlipidemia model in rats.
Experimental Protocols
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
This protocol describes a stereospecific synthesis from sorbic acid. The key step is an intramolecular Diels-Alder reaction of an acylnitroso derivative.[2]
Materials:
-
Sorbic acid
-
L-proline
-
N-hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium ethoxide
-
Solvents (Ethyl acetate, Methanol, Chloroform)
Procedure:
-
N-Sorbyl-L-proline (2): React sorbic acid with L-proline.
-
N-Sorbyl-L-proline N-hydroxysuccinimide ester (3): To a cooled solution of N-Sorbyl-L-proline and N-hydroxysuccinimide in ethyl acetate, add DCC and stir.
-
N-Sorbyl-L-proline hydroxamic acid (4): React the N-hydroxysuccinimide ester with hydroxylamine in a basic solution.
-
Cycloadduct (6): Oxidize the hydroxamic acid with tetraethylammonium periodate in the presence of cyclopentadiene to form the cycloadduct.
-
Subsequent steps: The protocol involves several additional steps to yield the final product, (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.[2]
In Vivo Antidyslipidemic Activity Assay (Triton WR-1339 Model)
This protocol outlines a common method for inducing acute hyperlipidemia in rodents to screen for lipid-lowering agents.
Animals:
-
Male Wistar rats (150-200 g)
Procedure:
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions.
-
Fasting: Fast the animals for 18 hours prior to the experiment with free access to water.
-
Baseline Blood Collection: Collect baseline blood samples from the retro-orbital plexus.
-
Induction of Hyperlipidemia: Administer Triton WR-1339 (400 mg/kg, i.p.) to induce hyperlipidemia.
-
Treatment: Administer the test compounds (e.g., this compound) or vehicle to different groups of animals.
-
Post-treatment Blood Collection: Collect blood samples at various time points (e.g., 6, 12, and 24 hours) after Triton administration.
-
Biochemical Analysis: Analyze the serum for total cholesterol, triglycerides, LDL, and HDL levels using standard enzymatic kits.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common and straightforward method to assess the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test solutions: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test solution dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Homoserine Dehydrogenase Inhibition
An analog of this compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to exert its antifungal activity by inhibiting homoserine dehydrogenase. This enzyme is crucial in the biosynthetic pathway of the aspartate family of amino acids (methionine, threonine, and isoleucine) in fungi and is absent in animals, making it a selective target.
Caption: Inhibition of Homoserine Dehydrogenase by an analog.
Potential Lipid-Lowering Signaling Pathway
While the exact signaling pathway for the antidyslipidemic activity of this compound is not fully elucidated, amino acid derivatives are known to influence lipid metabolism through various pathways. One potential mechanism involves the modulation of key enzymes and transcription factors that regulate cholesterol and fatty acid synthesis and metabolism.
Caption: Potential mechanism for lipid-lowering effects.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities, including antidyslipidemic and antioxidant effects. The synthetic accessibility and potential for targeted modifications make them attractive candidates for further investigation in drug discovery programs. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of this unique amino acid and its analogs. Future studies should focus on elucidating the precise mechanisms of action and expanding the structure-activity relationship knowledge base to guide the design of more potent and selective therapeutic agents.
References
Potential Therapeutic Targets of 2-Amino-5-hydroxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-hydroxyhexanoic acid, a non-proteinogenic amino acid, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. Isolated from natural sources such as the seeds of Crotalaria juncea, this compound has demonstrated promising biological activities, notably in the realms of lipid metabolism and oxidative stress management. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a unique amino acid derivative that has been shown to possess both antidyslipidemic and antioxidant properties.[1] Its discovery has opened new avenues for research into potential treatments for metabolic disorders and conditions associated with oxidative damage. This document will delve into the known biological effects of this compound, explore its potential molecular targets, and provide detailed experimental protocols for its investigation.
Antidyslipidemic Activity
This compound has been reported to exhibit dose-dependent lipid-lowering activity.[1] This effect was observed in a well-established in vivo model of hyperlipidemia. The cyclized form of the compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, was found to have an even more potent lipid-lowering and antioxidant profile.[1]
Potential Therapeutic Targets in Lipid Metabolism
While the precise molecular targets of this compound in lipid metabolism have not yet been fully elucidated, several potential pathways and enzymes could be involved. Common targets for hypolipidemic agents include:
-
HMG-CoA Reductase: The rate-limiting enzyme in cholesterol biosynthesis.
-
Lipoprotein Lipase (B570770) (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins. The Triton-induced hyperlipidemia model, used to test this compound, functions by inhibiting LPL, suggesting a potential interaction.[2]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that play a key role in the regulation of lipid and glucose metabolism.
-
Microsomal Triglyceride Transfer Protein (MTP): Essential for the assembly and secretion of very-low-density lipoprotein (VLDL) in the liver.[3]
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A protein that promotes the degradation of the LDL receptor.[3]
-
Angiopoietin-like 3 (ANGPTL3): An inhibitor of lipoprotein lipase and endothelial lipase.[3]
Further research is required to determine which of these or other targets are directly modulated by this compound.
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model
This model is a common and acute method for screening potential hypolipidemic agents.
Objective: To induce a state of hyperlipidemia in rodents to evaluate the lipid-lowering effects of a test compound.
Principle: Triton WR-1339 (tyloxapol) is a non-ionic surfactant that suppresses the activity of lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the blood.[2][4]
Materials:
-
Male Wistar rats (180-200g)
-
Triton WR-1339 (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
Test compound (this compound)
-
Standard drug (e.g., Atorvastatin, 10 mg/kg)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lipid profile analysis kits (for Total Cholesterol, Triglycerides, HDL, LDL, VLDL)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 5 days under standard laboratory conditions (25°C, 12h light/dark cycle) with free access to standard pellet diet and water.[2]
-
Fasting: Fast the animals overnight (12-18 hours) before the induction of hyperlipidemia.[5]
-
Induction of Hyperlipidemia: Prepare a solution of Triton WR-1339 in sterile saline. Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 400 mg/kg body weight to all animals except the normal control group.[2]
-
Treatment:
-
Normal Control Group: Administer the vehicle (e.g., saline) orally.
-
Hyperlipidemic Control Group: Administer the vehicle orally after Triton WR-1339 injection.
-
Standard Drug Group: Administer the standard drug (e.g., Atorvastatin) orally after Triton WR-1339 injection.
-
Test Groups: Administer different doses of this compound orally after Triton WR-1339 injection.
-
-
Blood Collection: After a specified period (typically 18-24 hours after Triton injection, when lipid levels are at their peak), collect blood samples from the retro-orbital plexus under light anesthesia.[5]
-
Biochemical Analysis: Separate the serum by centrifugation and analyze for total cholesterol, triglycerides, HDL, LDL, and VLDL levels using standard enzymatic kits.
Data Presentation:
| Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) | LDL (mg/dL) | VLDL (mg/dL) |
| Normal Control | - | Data | Data | Data | Data | Data |
| Hyperlipidemic Control | - | Data | Data | Data | Data | Data |
| Standard Drug | Data | Data | Data | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data | Data | Data |
Note: This table is a template. Specific quantitative data from the original study on this compound is required for completion.
Antioxidant Activity
This compound has demonstrated good in vitro antioxidant activity.[1]
Potential Therapeutic Targets in Oxidative Stress Pathways
The antioxidant effects of amino acids can be mediated through various mechanisms:
-
Direct Radical Scavenging: The chemical structure of an amino acid can allow it to directly neutralize free radicals.
-
Modulation of Antioxidant Enzymes: Amino acids can influence the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
-
Activation of the Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes.[5][6]
Experimental Protocols for In Vitro Antioxidant Assays
Objective: To measure the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The discoloration is proportional to the scavenging activity of the compound.[7]
Materials:
-
DPPH (Sigma-Aldrich)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or standard to the wells.
-
For the control, add methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Objective: To measure the total antioxidant capacity of a compound.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, and the color intensity decreases. The extent of decolorization is proportional to the antioxidant activity.[8]
Materials:
-
ABTS (Sigma-Aldrich)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a specific volume of the ABTS•+ working solution to each well of a 96-well plate.
-
Add a small volume of different concentrations of the test compound or standard.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | Data | Data |
| ABTS | IC50 (µg/mL) or TEAC | Data | Data |
Note: This table is a template. Specific quantitative data from the original study on this compound is required for completion.
Potential Interaction with Homoserine Dehydrogenase
A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to be an antifungal agent that inhibits homoserine dehydrogenase in Saccharomyces cerevisiae. This enzyme is crucial for the biosynthesis of essential amino acids like threonine, isoleucine, and methionine. Given the structural similarity, it is plausible that this compound could also interact with and potentially inhibit homoserine dehydrogenase, not only in fungi but also in other organisms.
Homoserine Dehydrogenase as a Potential Therapeutic Target
Homoserine dehydrogenase is an attractive target for antimicrobial drug development because it is essential for many microorganisms but is absent in mammals. Inhibition of this enzyme would disrupt protein synthesis and lead to cell death in susceptible pathogens.
Experimental Protocol: Homoserine Dehydrogenase Inhibition Assay
Objective: To determine if this compound can inhibit the enzymatic activity of homoserine dehydrogenase.
Principle: The activity of homoserine dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NADP+ to NADPH at 340 nm in the presence of its substrate, homoserine.
Materials:
-
Purified homoserine dehydrogenase
-
L-Homoserine (substrate)
-
NADP+ (cofactor)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Test compound (this compound)
-
Known inhibitor (if available)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, NADP+, and the enzyme.
-
Pre-incubation: Pre-incubate the reaction mixture with various concentrations of this compound for a specific time at a controlled temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-homoserine.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential molecular targets of this compound in lipid metabolism.
Caption: Potential mechanisms of antioxidant action for this compound.
Caption: Experimental workflow for the Triton WR-1339 induced hyperlipidemia model.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents for dyslipidemia and conditions associated with oxidative stress. The preliminary findings of its biological activities are encouraging, but further in-depth research is imperative. Future studies should focus on:
-
Elucidating the precise molecular targets responsible for its antidyslipidemic and antioxidant effects through techniques such as affinity chromatography, proteomics, and computational docking studies.
-
Conducting comprehensive dose-response studies to establish a clear therapeutic window and toxicological profile.
-
Investigating the structure-activity relationship of this compound and its derivatives to optimize potency and selectivity.
-
Validating its efficacy in more chronic and translational animal models of dyslipidemia and oxidative stress-related diseases.
-
Exploring its potential as an inhibitor of microbial homoserine dehydrogenase for the development of new antimicrobial agents.
The information compiled in this guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The In Vivo Metabolic Fate of 2-Amino-5-hydroxyhexanoic Acid: A Predictive Technical Guide
Disclaimer: Direct experimental data on the in vivo metabolic fate of 2-amino-5-hydroxyhexanoic acid is not currently available in peer-reviewed literature. This technical guide is therefore based on established principles of non-proteinogenic and aliphatic amino acid metabolism. The presented pathways, experimental protocols, and data are predictive and intended to serve as a framework for future research.
Introduction
This compound is a non-proteinogenic amino acid that has demonstrated potential biological activities, including lipid-lowering effects in preclinical studies.[1] Understanding its metabolic fate is crucial for further development and assessment of its therapeutic potential and safety profile. This guide provides a predictive overview of its likely absorption, distribution, metabolism, and excretion (ADME) in vivo, based on the known metabolic pathways of structurally similar compounds.
Predicted Metabolic Pathways
The metabolic fate of this compound is likely to follow the general pathways of other alpha-amino acids, involving transamination or deamination as initial steps, followed by the catabolism of the resulting carbon skeleton. The presence of a hydroxyl group offers an additional site for metabolic modification.
Key Predicted Metabolic Steps:
-
Transamination: The alpha-amino group is transferred to an alpha-keto acid (e.g., alpha-ketoglutarate) to form a new amino acid (e.g., glutamate) and the corresponding alpha-keto acid of the parent compound (2-keto-5-hydroxyhexanoic acid). This reaction is typically catalyzed by aminotransferases.
-
Oxidative Deamination: The alpha-amino group is removed to form the corresponding alpha-keto acid and ammonia (B1221849). The ammonia would then enter the urea (B33335) cycle for excretion.
-
Oxidation of the Carbon Skeleton: The resulting 2-keto-5-hydroxyhexanoic acid is predicted to undergo further oxidation. This could involve beta-oxidation-like processes, ultimately leading to intermediates that can enter the citric acid cycle (e.g., acetyl-CoA, succinyl-CoA) for energy production.
-
Metabolism of the Hydroxyl Group: The secondary hydroxyl group at the 5-position could be a target for oxidation to a ketone, or it could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Below is a diagram illustrating the predicted metabolic pathways.
Hypothetical In Vivo Study Design: A Detailed Protocol
To elucidate the actual metabolic fate of this compound, a comprehensive in vivo pharmacokinetic and metabolism study would be required. The following is a detailed, hypothetical protocol for such a study in a rodent model.
Experimental Workflow
The overall workflow for an in vivo study would involve animal acclimatization, dose administration, serial sampling of biological matrices, sample processing, and bioanalysis.
Detailed Experimental Protocol
Animals:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Individually in metabolic cages to allow for separate collection of urine and feces.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Minimum of 7 days before the study.
Dose Administration:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)
-
Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg)
-
-
Formulation: The compound would be dissolved in a suitable vehicle (e.g., saline for IV, water with 0.5% carboxymethylcellulose for PO).
Sample Collection:
-
Blood: Approximately 0.2 mL collected via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma to be separated by centrifugation.
-
Urine and Feces: Collected at intervals (e.g., 0-8h, 8-24h, 24-48h). Volumes and weights to be recorded.
-
Tissue Distribution (at 24h): At the end of the study, animals would be euthanized, and key tissues (liver, kidneys, heart, lungs, brain, muscle, adipose tissue) would be collected, weighed, and stored at -80°C until analysis.
Analytical Methodology:
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used for the quantification of this compound and its potential metabolites.
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Urine: Dilution with mobile phase.
-
Feces and Tissues: Homogenization followed by extraction with an appropriate solvent.
-
-
Chromatography: Reversed-phase chromatography with a gradient elution.
-
Mass Spectrometry: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection.
Hypothetical Quantitative Data
The following tables present hypothetical quantitative data that could be obtained from the proposed in vivo study.
Pharmacokinetic Parameters
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 5000 | 8000 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (0-t) (ng*h/mL) | 12000 | 40000 |
| Half-life (t1/2) (h) | 2.5 | 4.0 |
| Clearance (CL) (mL/h/kg) | 417 | - |
| Volume of Distribution (Vd) (L/kg) | 1.5 | - |
| Bioavailability (%) | - | 67 |
Tissue Distribution (24h post-dose, % of administered dose)
| Tissue | Intravenous | Oral |
| Liver | 2.5 | 3.0 |
| Kidneys | 5.0 | 6.0 |
| Muscle | 1.0 | 1.5 |
| Brain | < 0.1 | < 0.1 |
| Adipose Tissue | 0.5 | 0.8 |
Excretion Profile (% of administered dose in 48h)
| Route | Intravenous | Oral |
| Urine (Parent) | 30 | 25 |
| Urine (Metabolites) | 45 | 50 |
| Feces (Parent) | 5 | 15 |
| Feces (Metabolites) | 10 | 5 |
| Total Recovery | 90 | 95 |
Conclusion
While direct experimental evidence is lacking, this guide provides a scientifically grounded, predictive framework for the in vivo metabolic fate of this compound. The proposed metabolic pathways, experimental design, and analytical methodologies offer a clear roadmap for future research to elucidate the ADME properties of this compound. Such studies are essential to support its further development as a potential therapeutic agent. The hypothetical data presented herein serves as an example of the expected outcomes from such investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-hydroxyhexanoic Acid from Sorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the synthesis of 2-Amino-5-hydroxyhexanoic acid, a chiral amino acid with potential applications in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, sorbic acid, and proceeds through an eight-step sequence. The key strategic element of this synthesis is a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. In this sequence, L-proline serves as a temporary chiral tether, directing both the stereochemistry and regiochemistry of the cycloaddition, ultimately leading to the desired (2R,5R) stereoisomer of the target molecule.
Overall Synthetic Scheme
The synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid from sorbic acid is a multi-step process designed to control the stereochemistry at the C2 and C5 positions. The general workflow involves the initial coupling of sorbic acid with L-proline, followed by the formation of a hydroxamic acid. This intermediate is then oxidized in situ to an acylnitroso species, which undergoes a key intramolecular Diels-Alder reaction. Subsequent reductive ring opening and hydrolysis yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Sorbyl-L-proline
Protocol:
-
To a stirred solution of L-Proline (5.7 g, 50 mmoles) in 55 ml of water, add sodium bicarbonate (4.2 g, 50 mmoles).
-
Prepare a solution of sorbyl chloride (from sorbic acid and thionyl chloride) in a suitable solvent.
-
Slowly add the sorbyl chloride solution to the L-proline solution at 0-5 °C.
-
Stir the mixture for an additional 90 minutes.
-
Dilute the mixture with 33 ml of water and acidify with concentrated hydrochloric acid.
-
Extract the product several times with chloroform.
-
Dry the combined organic extracts over magnesium sulfate.
-
Evaporate the solvent to yield a viscous yellow oil, which solidifies upon standing.[1]
Step 2: Synthesis of N-Sorbyl-L-proline N-hydroxysuccinimide ester
Protocol:
-
To a stirred solution of N-Sorbyl-L-proline (3.66 g, 17 mmoles) in 40 ml of ethyl acetate (B1210297), add N-hydroxysuccinimide (1.95 g, 17 mmoles).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar solution of dicyclohexylcarbodiimide (B1669883) (DCC) in 20 ml of ethyl acetate.
-
Stir the mixture at room temperature for 8 hours and then leave it in a freezer overnight.
-
Repeatedly cool and filter the solution to remove the precipitated dicyclohexylurea.
-
Evaporate the solvent to give the crude product as an oil.[1]
Step 3: Synthesis of N-Sorbyl-L-proline hydroxamic acid
Protocol:
-
React sodium (1.61 g, 70 mmoles) with 50 ml of ethanol (B145695) to prepare a sodium ethoxide solution.
-
To this basic solution, add hydroxylamine (B1172632) hydrochloride (5.1 g, 70 mmoles) and stir until dissolved.
-
Filter this solution of hydroxylamine and add it dropwise to a solution of N-Sorbyl L-proline N-hydroxysuccinimide ester (21.4 g, 70 mmoles) in 50 ml of methanol (B129727).
-
Stir the mixture for 48 hours at room temperature.
-
Evaporate the solvent to obtain a brown oil.
-
Purify the product by column chromatography using a 3:1 chloroform:ethyl acetate mixture to elute impurities, followed by methanol to elute the desired product.[1]
Step 4 & 5: In situ Generation of Acylnitroso Intermediate and Trapping with Cyclopentadiene
Protocol:
-
The acylnitroso intermediate is generated in situ by the oxidation of N-Sorbyl-L-proline hydroxamic acid with tetraethylammonium (B1195904) periodate.[1]
-
To avoid undesired side reactions, the oxidation is carried out in the presence of a highly reactive diene, cyclopentadiene, which traps the acylnitroso intermediate as a cycloadduct.[1]
-
This cycloadduct is then purified by column chromatography.[1]
Step 6: Intramolecular Diels-Alder Reaction
Protocol:
-
The purified cyclopentadiene adduct is heated to induce a retro-Diels-Alder reaction, releasing the acylnitroso intermediate.
-
The released acylnitroso intermediate then undergoes a stereospecific intramolecular Diels-Alder reaction to form the desired tricyclic product.
Step 7: Reductive Cleavage of the N-O Bond
Protocol:
-
The tricyclic product from the previous step is subjected to reductive cleavage of the N-O bond using a sodium-mercury (Na/Hg) amalgam.[2]
-
This reaction results in the formation of a cyclic diamide (B1670390) of proline and the new chiral unnatural amino acid.[2]
Step 8: Acidic Hydrolysis of the Diketopiperazine
Protocol:
-
The cyclic diamide (diketopiperazine) is hydrolyzed under harsh acidic conditions.
-
Typically, this involves refluxing with 6N hydrochloric acid for an extended period (e.g., 20 hours).[2]
-
This step cleaves the amide bonds, releasing L-proline and the final product, this compound.
-
The final product is then separated from proline, potentially through derivatization or chromatographic techniques, though the original literature notes challenges with decomposition during this step.[2]
Data Presentation
| Step | Product Name | Yield (%) | Analytical Data | Reference |
| 1 | N-Sorbyl-L-proline | 90 | ¹H NMR, ¹³C NMR, Elemental Analysis | [1] |
| 2 | N-Sorbyl-L-proline N-hydroxysuccinimide ester | 84 | - | [1] |
| 3 | N-Sorbyl-L-proline hydroxamic acid | - | - | [1] |
| 4/5 | Cyclopentadiene adduct of acylnitroso intermediate | 61 | ¹H NMR, ¹³C NMR | [1] |
| 6 | Intramolecular Diels-Alder Product | - | - | - |
| 7 | Diketopiperazine Intermediate | 79 | - | [2] |
| 8 | (2R,5R)-2-Amino-5-hydroxyhexanoic acid | - | TLC comparison with proline | [2] |
Note: Detailed analytical data such as specific NMR shifts and elemental analysis values can be found in the cited literature.
Visualizations
Chemical Transformation Pathway
Caption: Key chemical transformations in the synthesis.
Logical Relationship of Key Steps
Caption: Logical flow of the synthetic strategy.
References
Application Notes and Protocols for the Incorporation of 2-Amino-5-hydroxyhexanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid, 2-Amino-5-hydroxyhexanoic acid (Ahha), into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of Ahha, with its hydroxylated aliphatic side chain, offers novel opportunities for modifying peptide structure, function, and therapeutic potential.
Introduction
This compound is a unique amino acid analog that can introduce a hydroxyl group at the δ-position of its side chain. This functional group can serve as a site for post-translational modifications, conjugation of payloads, or can influence peptide folding and binding to biological targets through hydrogen bonding.[1][2][3] Its successful incorporation requires careful consideration of side-chain protection and coupling strategies to ensure high yield and purity of the final peptide.
Key Applications
The incorporation of this compound into peptide sequences can be advantageous for several applications in drug discovery and development:
-
Enhanced Biological Activity: The hydroxyl group can participate in key interactions with biological targets, potentially increasing the binding affinity and efficacy of peptide therapeutics.
-
Improved Pharmacokinetic Properties: Modification of the hydroxyl group, for instance through PEGylation, can enhance the solubility and in vivo stability of peptides.
-
Development of Novel Peptidomimetics: The unique side-chain structure can be used to create peptidomimetics with constrained conformations and improved resistance to proteolytic degradation.[3]
-
Probing Structure-Activity Relationships (SAR): Systematic replacement of canonical amino acids with Ahha can provide valuable insights into the role of specific side-chain functionalities in peptide activity.
Experimental Protocols
This section details the protocols for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-2-Amino-5-(tert-butoxy)hexanoic acid (Fmoc-Ahha(tBu)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HBTU, HATU, or DIC/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard cycle for incorporating Fmoc-Ahha(tBu)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ahha(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min) to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to determine its purity.
Data Presentation
The following tables provide expected, illustrative data for the synthesis and characterization of a model peptide containing this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Coupling Efficiency of Fmoc-Ahha(tBu)-OH
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (h) | Estimated Coupling Efficiency (%) |
| HBTU/HOBt/DIPEA | 1:0.95:1:2 | 2 | >99 |
| HATU/DIPEA | 1:0.95:2 | 2 | >99 |
| DIC/HOBt | 1:1:1 | 4 | >98 |
Table 2: Characterization of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Ahha-NH₂)
| Parameter | Expected Value |
| Molecular Formula | C₃₀H₄₀N₆O₈ |
| Calculated Monoisotopic Mass | 612.29 g/mol |
| Observed Mass (ESI-MS) | 612.30 g/mol |
| HPLC Retention Time | 15.2 min |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for peptide synthesis incorporating this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway initiated by a peptide containing Ahha.
References
Application Notes and Protocols for the Quantification of 2-Amino-5-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxyhexanoic acid, also known as 5-hydroxynorleucine, is an unusual amino acid with potential biological activities. Accurate quantification of this analyte in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. Due to the lack of a standardized, commercially available assay for this compound, this document provides a detailed, adaptable protocol based on a robust and sensitive underivatized Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This approach is widely recognized for its specificity and accuracy in quantifying amino acids in complex mixtures.[1][2][3]
This proposed method requires validation in the end-user's laboratory to ensure performance for the specific matrix of interest.
Principle of the Method
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar this compound from other matrix components.[4][5][6] The separation is followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[4] Quantification is achieved by using a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and corrects for matrix effects and variations in sample preparation and instrument response.[7][8]
Proposed LC-MS/MS Method
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
This compound-¹³C₆,¹⁵N stable isotope-labeled internal standard (or a suitable alternative like D-2-Amino-5-hydroxyhexanoic acid if a SIL-IS is unavailable)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) for protein precipitation[9][10]
-
Human plasma (or other biological matrix) for calibration standards and quality controls
Sample Preparation: Protein Precipitation
This protocol is designed for the analysis of this compound in human plasma.
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Add 100 µL of plasma, calibration standard, or quality control to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 300 µL of ice-cold 10% (w/v) Trichloroacetic acid in water to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at 4°C for 10 minutes.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions and may require optimization for the specific instrumentation used.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Setting |
| LC System | UPLC/UHPLC system |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[4] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | 90% Acetonitrile in water with 10 mM Ammonium formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 95% B; 1-8 min: 95-50% B; 8-8.1 min: 50-95% B; 8.1-12 min: 95% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (Hypothetical)
The exact mass transitions for this compound and its stable isotope-labeled internal standard must be determined by infusing the pure compounds into the mass spectrometer. The following are predicted transitions based on the compound's structure (Molecular Weight: 147.17 g/mol ).[11]
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 148.1 | 84.1 | 100 | 15 |
| This compound (Quantifier) | 148.1 | 130.1 | 100 | 10 |
| This compound-¹³C₆,¹⁵N (IS) | 155.1 | 91.1 | 100 | 15 |
Note: Precursor ion is [M+H]⁺. Product ions are hypothetical and based on common fragmentation patterns of amino acids (e.g., loss of H₂O and CO). These must be experimentally optimized.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-¹³C₆,¹⁵N and dissolve it in 1 mL of LC-MS grade water.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with water.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike the appropriate analyte working solutions into the biological matrix (e.g., human plasma) to achieve a calibration curve covering the expected concentration range (e.g., 10 - 5000 ng/mL).
-
Quality Controls (QC): Prepare QCs at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using separate stock solution dilutions.
Data Presentation
The quantitative data should be summarized for easy comparison. The following table provides an example of the expected performance characteristics of the validated method.
Table 3: Illustrative Method Validation Data
| Parameter | Target Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to 7.8% |
| Matrix Effect | CV < 15% | 9.1% |
| Recovery | Consistent and precise | 85% - 95% |
Note: The values presented in this table are for illustrative purposes only and represent typical performance for LC-MS/MS-based amino acid assays. Actual results will be determined during method validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for analytical method development and validation.
References
- 1. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. nebiolab.com [nebiolab.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. iroatech.com [iroatech.com]
- 8. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. This compound | C6H13NO3 | CID 22998818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Amino-5-hydroxyhexanoic Acid in Aqueous Samples using Reversed-Phase HPLC with Pre-Column Derivatization
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-5-hydroxyhexanoic acid is presented below, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a non-proteinogenic amino acid of interest in metabolic research and as a potential building block in the synthesis of novel pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for its characterization and for monitoring its presence in various matrices. This application note describes a robust and sensitive method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.
Due to the lack of a significant UV chromophore in this compound, direct analysis by UV detection is challenging. To overcome this, a pre-column derivatization step with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is employed. This reaction rapidly converts the primary amine of the amino acid into a highly fluorescent isoindole derivative, enabling sensitive and selective detection.
Principle
The primary amine of this compound reacts with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) to form a fluorescent isoindole derivative. This derivative is then separated from excess reagent and other sample components on a C18 reversed-phase column using a gradient elution of a phosphate (B84403) buffer and a polar organic solvent. Quantification is achieved by measuring the fluorescence intensity of the derivative at a specific excitation and emission wavelength.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Buffers and Reagents:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler with derivatization capabilities (or manual derivatization protocol)
-
Column oven
-
Fluorescence detector
-
Chromatography data station for data acquisition and processing
3. Chromatographic Conditions
A summary of the HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-18 min: 50-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) |
| Run Time | 25 minutes |
4. Preparation of Solutions
-
Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 6.8): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 with a solution of K₂HPO₄. Filter through a 0.45 µm membrane filter and degas.
-
Derivatization Reagent (OPA/3-MPA):
-
Dissolve 1 g of OPA in 10 mL of methanol.
-
Add this solution to 90 mL of a 0.1 M boric acid solution (pH adjusted to 9.5 with sodium hydroxide).
-
Add 0.4 mL of 3-mercaptopropionic acid (3-MPA) and mix well.
-
This reagent should be prepared fresh daily and stored in a dark vial.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
5. Sample Preparation and Derivatization Protocol
-
Aqueous Samples: Dilute the sample with HPLC grade water to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Pre-Column Derivatization (Automated): The autosampler is programmed to mix a specific volume of the sample/standard with the OPA/3-MPA reagent in a set ratio (e.g., 1:2 v/v) and allow a reaction time of 1-2 minutes before injection.
-
Pre-Column Derivatization (Manual):
-
In a microvial, mix 50 µL of the sample or standard solution with 100 µL of the OPA/3-MPA derivatization reagent.
-
Vortex briefly and let the reaction proceed for 2 minutes at room temperature, protected from light.
-
Inject 10 µL of the mixture into the HPLC system.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the described HPLC method. This data is for illustrative purposes and should be generated during in-house method validation.
Table 1: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity (r²) | > 0.999 |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ratio of 3) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N ratio of 10) |
| Precision (RSD%) | < 2.0% (for n=6 injections) |
| Accuracy (Recovery %) | 98 - 102% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Factors influencing the chromatographic separation of the derivatized analyte.
The described RP-HPLC method with pre-column OPA derivatization and fluorescence detection provides a sensitive, selective, and reliable approach for the quantification of this compound in aqueous samples. The method is suitable for routine analysis in research and quality control laboratories. It is recommended that users perform appropriate method validation to ensure suitability for their specific application and matrix.
Application Notes: 2-Amino-5-hydroxyhexanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid that holds significant potential as a chiral building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, allows for the stereocontrolled introduction of complex functionalities into target molecules. This document provides an overview of its synthesis, properties, and applications, with a focus on its utility in the development of novel bioactive compounds.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13NO3 | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Stereoisomers | (2S,5S), (2R,5R), (2S,5R), (2R,5S) |
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
A well-established enantioselective synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid utilizes a stereospecific intramolecular Diels-Alder reaction.[2] This multi-step synthesis starts from sorbic acid and employs L-proline as a chiral auxiliary to control the stereochemistry of the final product.[2]
Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of N-Sorbyl-L-proline [2]
-
To a stirred solution of L-Proline (5.7g, 50 mmoles) in 55 ml of water, add sodium bicarbonate (4.2g, 50 mmoles).
-
Prepare a solution of Sorbyl N-hydroxysuccinimide ester (7.3g, 35 mmoles) in 65 ml of dimethoxyethane.
-
Add the Sorbyl N-hydroxysuccinimide ester solution to the L-proline solution over the course of an hour.
-
Stir the mixture for an additional 90 minutes.
-
Dilute the mixture with 33 ml of water and acidify with concentrated hydrochloric acid.
-
Extract the mixture several times with chloroform (B151607) and dry the organic layers over magnesium sulfate.
-
Evaporate the solvent to yield N-Sorbyl-L-proline as a viscous yellow oil which solidifies upon standing.
Protocol 2: Synthesis of N-Sorbyl-L-proline N-hydroxysuccinimide ester [2]
-
To a stirred solution of N-Sorbyl-L-proline (3.66g, 17 mmoles) in 40 ml of ethyl acetate, add N-hydroxysuccinimide (1.95g, 17 mmoles).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar solution of dicyclohexylcarbodiimide (B1669883) (DCC) in 20 ml of ethyl acetate.
-
Stir the mixture at room temperature for 8 hours and then leave it in the freezer overnight.
-
Filter the mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent to give the crude product as an oil.
Protocol 3: Synthesis of N-Sorbyl L-proline hydroxamic acid [2]
-
React sodium (1.61g, 70 mmoles) with 50 ml of ethanol (B145695) to prepare a sodium ethoxide solution.
-
To this basic solution, add hydroxylamine hydrochloride (5.1g, 70 mmoles) and stir until dissolved.
-
Filter the solution of hydroxylamine and add it dropwise to a solution of N-Sorbyl-L-proline N-hydroxysuccinimide ester (21.4g, 70 mmoles) in 50 ml of methanol (B129727).
-
Stir the mixture for 48 hours at room temperature.
-
Evaporate the solvent to give a brown oil.
-
Purify the oil by column chromatography using a gradient of chloroform and ethyl acetate, followed by methanol to elute the desired product.
Protocol 4: Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid [2]
-
Reflux the bicyclic intermediate obtained from the Diels-Alder reaction in a 6M hydrochloric acid solution containing 5% acetic acid overnight.
-
Rinse the solution with dichloromethane (B109758) and then evaporate the solvent under reduced pressure to give the final product.
Quantitative Data for Synthesis
| Step | Product | Starting Material | Yield (%) | Reference |
| 1 | N-Sorbyl-L-proline | L-Proline | 90 | [2] |
| 2 | N-Sorbyl L-proline N-hydroxysuccinimide ester | N-Sorbyl-L-proline | 84 | [2] |
| 3 | N-Sorbyl L-proline hydroxamic acid | N-Sorbyl L-proline N-hydroxysuccinimide ester | 92 | [2] |
| 4 | (2R,5R)-2-Amino-5-hydroxyhexanoic acid | Bicyclic Intermediate | Not specified | [2] |
Applications as a Chiral Building Block
While the primary literature focuses on the synthesis of this compound itself, its structure suggests several potential applications as a chiral building block.
Synthesis of Lactams
The amino and hydroxyl functionalities allow for intramolecular cyclization to form a chiral piperidin-2-one (δ-lactam) ring system. This is exemplified by the formation of 3-amino-6-methyltetrahydro-2H-pyran-2-one, a cyclized form of this compound, which has shown enhanced biological activity.[3] Chiral lactams are valuable intermediates in the synthesis of a wide range of pharmaceuticals.
Protocol 5: General Procedure for Lactamization
-
Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Cbz).
-
Activate the carboxylic acid using a coupling reagent (e.g., DCC, EDC).
-
Treat the activated acid with a base to facilitate the intramolecular cyclization via nucleophilic attack of the hydroxyl group on the activated carboxyl group.
-
Deprotect the amino group to yield the final lactam.
Incorporation into Peptides
As a non-proteinogenic amino acid, this compound can be incorporated into peptide sequences to introduce conformational constraints or novel functionalities. The hydroxyl group in the side chain can serve as a site for further modification, such as glycosylation or attachment of other molecules. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for its incorporation.
Protocol 6: Incorporation into Peptides via SPPS (Fmoc/tBu strategy)
-
The hydroxyl group of Fmoc-2-amino-5-hydroxyhexanoic acid should be protected, for example, as a t-butyl ether.
-
Swell the solid support resin (e.g., Rink amide resin) in a suitable solvent like DMF.
-
Remove the Fmoc protecting group from the resin-bound amino acid with a solution of piperidine (B6355638) in DMF.
-
Activate the carboxyl group of the protected Fmoc-2-amino-5-(O-tBu)-hydroxyhexanoic acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection and coupling steps for subsequent amino acids.
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
Biological Activity and Potential Signaling Pathways
This compound isolated from the seeds of Crotalaria juncea has demonstrated antidyslipidemic and antioxidant activities.[3] Its cyclized lactone form, 3-amino-6-methyltetrahydro-2H-pyran-2-one, exhibited enhanced activity.[3]
Antidyslipidemic and Antioxidant Effects
The exact molecular mechanisms underlying these activities are not yet fully elucidated. However, the observed effects suggest potential interactions with key pathways involved in lipid metabolism and oxidative stress response.
Further research is required to identify the specific molecular targets and delineate the precise signaling cascades affected by this compound and its derivatives. This knowledge will be crucial for the rational design of new therapeutic agents based on this chiral scaffold.
Conclusion
This compound is a versatile chiral building block with significant potential in synthetic chemistry and drug discovery. Its stereoselective synthesis provides access to enantiomerically pure material. While its application as a synthon is an emerging area of research, its structure lends itself to the synthesis of valuable chiral lactams and for incorporation into peptides to modulate their properties. The inherent biological activities of this compound and its derivatives as antidyslipidemic and antioxidant agents provide a strong rationale for further investigation into its mechanism of action and for its use in the development of novel therapeutics.
References
Application Notes and Protocol: In Vitro Antioxidant Activity of 2-Amino-5-hydroxyhexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2][3] Antioxidants are compounds that can neutralize these harmful ROS, mitigating cellular damage to crucial biomolecules like DNA, proteins, and lipids.[3][4] Consequently, there is significant interest in identifying and characterizing novel antioxidant compounds for therapeutic and preventative applications.
2-Amino-5-hydroxyhexanoic acid is an unusual amino acid that has demonstrated notable in vitro antioxidant activity.[5] This document provides a comprehensive set of protocols for quantifying the antioxidant capacity of this compound using four widely accepted spectrophotometric assays: DPPH, ABTS, FRAP, and ORAC. These methods allow for a thorough characterization of its free-radical scavenging and reducing capabilities.
Principles of Key Antioxidant Assays
A multi-assay approach is recommended as different antioxidants can act through various mechanisms.[6] The antioxidant potential of a compound can be evaluated by its ability to scavenge free radicals or to reduce pro-oxidants.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7][8] The reduction of the deep purple DPPH radical to a yellow-colored non-radical form is monitored by a decrease in absorbance at approximately 517 nm.[7][8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the antioxidant's ability to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7][10] The reduction of ABTS•+ by the antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[10][11] This assay is applicable to both hydrophilic and lipophilic compounds.[10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[3][4][12] This reduction results in the formation of a colored ferrous-probe complex, and the increase in absorbance is monitored at approximately 593 nm.[12][13]
-
ORAC (Oxygen Radical Antioxidant Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are a biologically relevant ROS.[1][14] The antioxidant's capacity to quench these radicals preserves the fluorescence of the probe over time. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[1][2]
Experimental and Data Analysis Workflow
The general workflow for assessing the antioxidant activity of the target compound involves sample preparation, execution of the selected assays in parallel, data acquisition, and subsequent analysis to determine antioxidant capacity.
Figure 1. General experimental workflow for in vitro antioxidant activity testing.
Detailed Experimental Protocols
The following protocols are designed for a 96-well microplate format for high-throughput analysis. It is recommended to run all samples and standards in triplicate.
Protocol 1: DPPH Radical Scavenging Assay
A. Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
This compound (test sample)
-
Trolox or Ascorbic acid (positive control)
-
96-well clear microplates
-
Microplate spectrophotometer
B. Preparation of Solutions
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0. Store this solution in an amber bottle and in the dark. Prepare fresh daily.[9]
-
Test Sample Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., deionized water, methanol, or buffer).
-
Sample Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control: Prepare a stock solution of Trolox or ascorbic acid and dilute similarly to the test sample.
C. Assay Procedure
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample, positive control, or blank (solvent only) to the respective wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
D. Data Calculation
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] x 100 [7]
-
Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
-
-
Plot the % Inhibition against the concentration of the test sample and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
A. Materials and Reagents
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate (B84403) Buffered Saline (PBS) or ethanol (B145695)
-
This compound (test sample)
-
Trolox (standard)
-
96-well clear microplates
-
Microplate spectrophotometer
B. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[11]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[11]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation (ABTS•+).[10][15]
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (±0.02) at 734 nm.[16]
-
Test Sample and Standard Dilutions: Prepare serial dilutions of the test sample and Trolox standard.
C. Assay Procedure
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or Trolox standard to the respective wells.
-
Mix and incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[10]
D. Data Calculation
-
Calculate the percentage inhibition of absorbance using the formula from the DPPH assay.
-
Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Calculate the TEAC value for the sample from the standard curve.[10]
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
A. Materials and Reagents
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
This compound (test sample)
-
96-well clear microplates
-
Microplate spectrophotometer
B. Preparation of Solutions
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm this solution to 37°C before use.
-
Standard and Sample Dilutions: Prepare serial dilutions of the FeSO₄ or Trolox standard and the test sample in deionized water.
C. Assay Procedure
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, standard, or blank (deionized water) to the respective wells.
-
Mix and incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.[12]
D. Data Calculation
-
Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Protocol 4: Oxygen Radical Antioxidant Capacity (ORAC) Assay
A. Materials and Reagents
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (standard)
-
This compound (test sample)
-
96-well black, opaque microplates
-
Fluorescence microplate reader with temperature control
B. Preparation of Solutions
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.[1]
-
AAPH Solution (Free Radical Initiator): Prepare a solution of AAPH in 75 mM phosphate buffer. This solution is temperature-sensitive and should be prepared fresh just before use and kept on ice.[18]
-
Standard and Sample Dilutions: Prepare serial dilutions of the Trolox standard and the test sample in 75 mM phosphate buffer.
C. Assay Procedure
-
Pipette 25 µL of the test sample, Trolox standard, or blank (phosphate buffer) into each well of a black 96-well plate.[1]
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C in the plate reader.[1]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using an automated dispenser in the plate reader if available.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is ~485 nm and the emission wavelength is ~520 nm.[2] The plate should be maintained at 37°C.
D. Data Calculation
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Net AUC = AUC_sample - AUC_blank
-
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Calculate the ORAC value of the test sample in Trolox Equivalents (TE) from the standard curve.[1]
Data Presentation
Quantitative results from the assays should be summarized in tables for clear comparison.
Table 1: Example Data for IC50 Value Determination (DPPH Assay)
| Sample Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Blank (0) | 1.002 | 0.00 |
| 10 | 0.851 | 15.07 |
| 25 | 0.648 | 35.33 |
| 50 | 0.499 | 50.20 |
| 100 | 0.253 | 74.75 |
| 200 | 0.115 | 88.52 |
Table 2: Summary of Antioxidant Activity
| Assay | Result Metric | This compound | Positive Control (Trolox) |
| DPPH | IC50 (µg/mL) | Value | Value |
| ABTS | TEAC (µM TE/mg) | Value | 1.00 |
| FRAP | FRAP Value (µM Fe(II)/mg) | Value | Value |
| ORAC | ORAC Value (µM TE/mg) | Value | 1.00 |
Conceptual Pathway: Antioxidant Action Against Cellular Damage
Antioxidants function by interrupting the cascade of oxidative damage initiated by ROS. By donating electrons, compounds like this compound can neutralize free radicals, converting them into more stable, less harmful molecules, thereby protecting vital cellular components.
Figure 2. Conceptual diagram of antioxidant-mediated mitigation of ROS-induced cellular damage.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Antidyslipidemic and antioxidant activity of an unusual amino acid (this compound) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Antidyslipidemic Assay for 2-Amino-5-hydroxyhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. The development of novel therapeutic agents to manage dyslipidemia is a critical area of research. 2-Amino-5-hydroxyhexanoic acid is an unusual amino acid that has demonstrated dose-dependent lipid-lowering activity in vivo, as well as in vitro antioxidant properties, making it a compound of interest for further investigation.[1]
These application notes provide a comprehensive suite of in vitro protocols to characterize the antidyslipidemic potential of this compound. The assays described herein are designed to investigate key mechanisms of lipid metabolism, including cholesterol biosynthesis, cellular cholesterol transport, adipocyte lipolysis, and the activation of nuclear receptors that regulate lipid homeostasis.
Experimental Workflow
The following diagram outlines a logical workflow for the in vitro evaluation of this compound's antidyslipidemic properties. The workflow progresses from primary screening of key enzymes and cellular processes to more complex mechanistic studies.
Caption: Overall experimental workflow for in vitro antidyslipidemic screening.
Key Signaling Pathway: PPARα in Lipid Metabolism
Peroxisome proliferator-activated receptor alpha (PPARα) is a critical regulator of lipid metabolism.[2] Its activation leads to the transcription of genes involved in fatty acid uptake and oxidation, resulting in reduced plasma triglycerides.[2] Investigating the effect of this compound on this pathway is crucial.
Caption: PPARα signaling pathway in the regulation of lipid metabolism.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This assay determines if this compound can directly inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by the enzyme.[3][5][6][7]
Materials:
-
Recombinant human HMG-CoA Reductase (HMGR)
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[3]
-
This compound (test compound)
-
Pravastatin or Atorvastatin (positive control inhibitor)[5][8]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound dilutions, positive control, or vehicle (for no inhibitor control) to the respective wells.
-
Add NADPH solution to each well to achieve a final concentration of approximately 400 µM.[3]
-
Pre-incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding HMG-CoA substrate solution to all wells, followed immediately by the HMG-CoA reductase enzyme solution.[3]
-
Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.[3][5]
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Adipocyte Lipolysis Assay
This assay measures the breakdown of triglycerides into glycerol (B35011) and free fatty acids in adipocytes. It can determine if this compound promotes or inhibits lipolysis.[9] Glycerol release into the culture medium is a common and reliable indicator of the lipolytic rate.[10][11]
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)
-
DMEM/F-12 medium
-
This compound (test compound)
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis, positive control)[12]
-
Insulin (to inhibit lipolysis, can be used as a control)
-
Glycerol quantification reagent kit (colorimetric or fluorometric)
-
96-well cell culture plates
Procedure:
-
Seed and differentiate pre-adipocytes into mature adipocytes in a 96-well plate.
-
Wash the differentiated adipocytes with warm PBS.
-
Add assay medium containing various concentrations of this compound to the cells. Include wells with isoproterenol to measure stimulated lipolysis and wells with vehicle for basal lipolysis.
-
Incubate the plate at 37°C in a CO2 incubator for 1-3 hours.
-
After incubation, carefully collect a sample of the culture medium from each well.
-
Quantify the glycerol concentration in the collected media samples using a commercial glycerol assay kit, following the manufacturer's instructions.[9][13] This typically involves an enzymatic reaction that produces a colored or fluorescent product.[11]
Data Analysis: Generate a standard curve using the glycerol standards provided in the kit. Calculate the concentration of glycerol released from each well. Compare the glycerol release in wells treated with this compound to both basal and isoproterenol-stimulated controls to determine if the compound has pro-lipolytic or anti-lipolytic effects.
Cellular Cholesterol Uptake Assay
This assay assesses the effect of this compound on the uptake of cholesterol by cells, a key process in maintaining cholesterol homeostasis. The assay utilizes a fluorescently labeled cholesterol analog, such as NBD-cholesterol or DyLight™ 550-labeled LDL.[14][15]
Materials:
-
HepG2 (human liver cancer) cells or other relevant cell line
-
Cell culture medium (e.g., DMEM)
-
NBD-cholesterol or fluorescently labeled LDL
-
This compound (test compound)
-
U-18666A (positive control for increased uptake)[15] or Simvastatin (promoter of uptake)[14]
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or control compounds in serum-free or low-serum medium for a predetermined time (e.g., 18-24 hours).[14][15]
-
Add the fluorescently labeled cholesterol/LDL to the medium in each well.
-
Incubate for 3-4 hours at 37°C to allow for cellular uptake.
-
Gently aspirate the medium and wash the cells twice with PBS to remove any extracellular fluorescent probe.[16]
-
Add assay buffer (e.g., PBS) to each well.
-
Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 485/535 nm for NBD).[17]
Data Analysis: Quantify the fluorescence intensity in each well. A higher fluorescence reading indicates greater cholesterol uptake. Compare the fluorescence in cells treated with this compound to the vehicle-treated control cells to determine its effect on cholesterol uptake.
PPARα Reporter Gene Assay
This cell-based assay measures the ability of a compound to act as a ligand and activate the transcriptional activity of PPARα.[2] It typically uses a cell line engineered to express PPARα and a luciferase reporter gene linked to a PPAR response element (PPRE).[18][19]
Materials:
-
HepG2 cells (or a similar cell line with good transfection efficiency)
-
PPARα expression vector
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
This compound (test compound)
-
GW7647 or Fenofibric acid (known PPARα agonists, positive controls)[18][20]
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.[2]
-
After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or the positive control agonist.[2]
-
Incubate the cells for another 18-24 hours.[2]
-
Wash the cells with PBS and then lyse them to release the luciferase enzyme.[2]
-
Add a luciferase detection reagent containing the substrate luciferin (B1168401) to each well.[2]
-
Measure the luminescence using a luminometer.[2]
Data Analysis: The intensity of the luminescent signal is proportional to the transcriptional activity of PPARα. Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Data Presentation
All quantitative data should be summarized for clear comparison. The following tables provide examples of how to structure the results obtained from the described assays.
Table 1: HMG-CoA Reductase Inhibition
| Compound | IC50 (µM) [95% CI] | Max Inhibition (%) |
| This compound | [Value] | [Value] |
| Pravastatin (Positive Control) | [Value] | [Value] |
Table 2: Adipocyte Lipolysis Modulation
| Treatment (Concentration) | Basal Glycerol Release (% of Control) | Stimulated Glycerol Release (% of Isoproterenol) |
| Vehicle Control | 100 | - |
| Isoproterenol (10 µM) | - | 100 |
| This compound (1 µM) | [Value] | [Value] |
| This compound (10 µM) | [Value] | [Value] |
| This compound (100 µM) | [Value] | [Value] |
Table 3: Cellular Cholesterol Uptake in HepG2 Cells
| Treatment (Concentration) | NBD-Cholesterol Uptake (% of Control) |
| Vehicle Control | 100 |
| This compound (1 µM) | [Value] |
| This compound (10 µM) | [Value] |
| This compound (100 µM) | [Value] |
| Simvastatin (Positive Control) | [Value] |
Table 4: PPARα Transcriptional Activation
| Compound | EC50 (µM) [95% CI] | Max Activation (Fold Induction) |
| This compound | [Value] | [Value] |
| GW7647 (Positive Control) | [Value] | [Value] |
References
- 1. Antidyslipidemic and antioxidant activity of an unusual amino acid (this compound) isolated from the seeds of Crotalaria juncea [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. mdpi.com [mdpi.com]
- 6. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. saibou.jp [saibou.jp]
- 10. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 2-Amino-5-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxyhexanoic acid is an unusual amino acid that has demonstrated potential as a therapeutic agent due to its antidyslipidemic and antioxidant properties.[1] This document provides detailed application notes and protocols for robust cell-based assays to evaluate the biological activity of this compound. The assays described herein are designed to assess its antioxidant efficacy and its potential to modulate lipid accumulation in relevant cell models. These protocols are intended to guide researchers in the screening and characterization of this compound for drug development purposes.
Part 1: Assessment of Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of numerous diseases. The ability of this compound to mitigate oxidative stress can be quantified using the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of a compound to prevent the formation of the fluorescent marker 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells challenged with a free radical generator.
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (positive control)
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate at 37°C in a 5% CO₂ incubator for 24 hours or until cells reach 80-90% confluency.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with 150 µL of PBS.
-
Add 100 µL of treatment medium containing 25 µM DCFH-DA and varying concentrations of this compound or quercetin to the cells. Include a vehicle control (medium with DCFH-DA only).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Induction of Oxidative Stress:
-
After incubation, remove the treatment medium and wash the cells once with 150 µL of PBS.
-
Add 100 µL of 600 µM AAPH solution (in PBS) to all wells to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
Determine the percentage of antioxidant activity for each concentration of this compound using the following formula: % Antioxidant Activity = (1 - (AUC_sample / AUC_control)) * 100
-
Plot the percentage of antioxidant activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the radical formation).
-
Data Presentation: Cellular Antioxidant Activity
The following data is illustrative as specific in vitro cell-based antioxidant activity data for this compound is not currently available in published literature. The values are presented to demonstrate how experimental results would be structured.
| Compound | Concentration (µM) | % Inhibition of Radical Formation (Mean ± SD) | IC₅₀ (µM) |
| This compound | 10 | 15.2 ± 2.1 | \multirow{4}{}{~150} |
| 50 | 35.8 ± 3.5 | ||
| 100 | 48.9 ± 4.2 | ||
| 250 | 65.1 ± 5.8 | ||
| Quercetin (Positive Control) | 1 | 20.5 ± 2.8 | \multirow{4}{}{~5} |
| 5 | 52.3 ± 4.9 | ||
| 10 | 78.6 ± 6.1 | ||
| 25 | 95.2 ± 3.7 |
Underlying Signaling Pathway: Nrf2-Mediated Antioxidant Response
The cellular antioxidant response is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Part 2: Assessment of Lipid-Lowering Activity
The antidyslipidemic potential of this compound can be evaluated by its ability to inhibit lipid accumulation in a relevant cell model, such as the human hepatoma cell line, HepG2. These cells are capable of synthesizing and storing lipids and are a well-established model for studying hepatic steatosis.
Experimental Workflow: Lipid Accumulation Assay
Protocol: Oil Red O Staining for Lipid Accumulation
Materials:
-
HepG2 cells
-
DMEM with low glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
24-well cell culture plates
-
PBS
-
4% Paraformaldehyde in PBS
-
Oil Red O staining solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Oleic Acid-BSA Complex: Dissolve oleic acid in ethanol (B145695) and then complex it with fatty acid-free BSA in serum-free medium to a final concentration of 10 mM.
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and culture until they reach 70-80% confluency.
-
Induce lipid accumulation by treating the cells with a final concentration of 0.5-1.0 mM oleic acid-BSA complex in low-glucose DMEM for 24-48 hours.
-
Concurrently, treat the cells with various concentrations of this compound. Include a positive control (e.g., a known lipid-lowering drug) and a vehicle control.
-
-
Oil Red O Staining:
-
After the treatment period, remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to each well. Incubate for 20-30 minutes at room temperature.
-
-
Quantification:
-
Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
To quantify the accumulated lipids, add 200 µL of 100% isopropanol to each well to elute the dye from the lipid droplets.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 500 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of lipid accumulation inhibition for each concentration of this compound relative to the oleic acid-treated control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of lipid accumulation).
-
Data Presentation: Inhibition of Lipid Accumulation
The following data is illustrative as specific in vitro lipid-lowering data for this compound in a cell-based assay is not currently available in published literature. The values are presented to demonstrate how experimental results would be structured.
| Compound | Concentration (µM) | % Inhibition of Lipid Accumulation (Mean ± SD) | EC₅₀ (µM) |
| This compound | 25 | 12.5 ± 2.3 | \multirow{4}{}{~180} |
| 100 | 30.2 ± 4.1 | ||
| 200 | 54.8 ± 5.6 | ||
| 400 | 75.3 ± 6.9 | ||
| Positive Control (e.g., Fenofibrate) | 5 | 18.9 ± 3.0 | \multirow{4}{}{~20} |
| 10 | 35.7 ± 4.5 | ||
| 25 | 60.1 ± 5.2 | ||
| 50 | 88.4 ± 4.8 |
Underlying Signaling Pathway: SREBP-Mediated Cholesterol and Fatty Acid Synthesis
The synthesis of cholesterol and fatty acids is tightly regulated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. When cellular sterol levels are low, SREBP is transported from the endoplasmic reticulum to the Golgi apparatus, where it is cleaved. The active N-terminal fragment of SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid biosynthesis, such as HMG-CoA reductase and fatty acid synthase. Compounds that lower lipid accumulation may act by inhibiting this pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antioxidant and lipid-lowering activities. The Cellular Antioxidant Activity assay offers a biologically relevant measure of a compound's ability to counteract oxidative stress within a cellular context. The HepG2 lipid accumulation assay serves as a reliable model for assessing the potential of this compound to mitigate hepatic steatosis. By employing these standardized cell-based assays, researchers can obtain valuable data to support the further development of this compound as a potential therapeutic agent for metabolic and oxidative stress-related disorders.
References
Application Notes and Protocols for the Large-Scale Production of 2-Amino-5-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxyhexanoic acid, also known as 5-hydroxylysine (B44584) in its biologically relevant form, is a non-proteinogenic amino acid. It is a critical component of collagen, the most abundant protein in mammals, where it plays a vital role in the formation of stable cross-links that provide tensile strength to connective tissues.[1] The quantification and synthesis of this amino acid and its derivatives are essential for research in collagen metabolism, connective tissue disorders, fibrosis, and for the development of biopharmaceuticals.[1][2] This document provides detailed protocols for the chemical synthesis, purification, and analysis of this compound, geared towards large-scale production considerations.
Chemical Synthesis: Multi-Step Synthesis from Sorbic Acid
A stereospecific synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid can be achieved through an eight-step process starting from sorbic acid. The key transformation is an intramolecular Diels-Alder reaction.[3] While this method has been established on a laboratory scale, large-scale production would require significant process optimization and engineering to ensure safety, efficiency, and cost-effectiveness.
Experimental Protocol: Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic Acid
This protocol is based on the multi-step synthesis described by Sheradsky & Silcoff (1998).[3]
Step 1: Synthesis of Sorbyl N-hydroxysuccinimide ester (1)
-
Dissolve sorbic acid (1.15 g, 10 mmol) and N-hydroxysuccinimide (1.12 g, 10 mmol) in 20 ml of ethyl acetate (B1210297).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1,3-dicyclohexylcarbodiimide (DCC) (2.06 g, 10 mmol) in 15 ml of ethyl acetate over 30 minutes.
-
Stir the mixture at room temperature for 4 hours, then leave it in a freezer overnight.
-
Filter the mixture repeatedly after cooling to remove the precipitated dicyclohexyl urea.
-
Evaporate the solvent to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of N-Sorbyl-L-proline (2) This step involves the reaction of the activated sorbic acid with L-proline, which serves as a chiral auxiliary.
Step 3: Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester (3)
-
To a stirred solution of N-Sorbyl-L-proline (2) (3.66 g, 17 mmol) in 40 ml of ethyl acetate, add N-hydroxysuccinimide (1.95 g, 17 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar solution of DCC in 20 ml of ethyl acetate.
-
Stir the mixture at room temperature for 8 hours and then leave it in the freezer overnight.
-
Filter to remove dicyclohexyl urea.
-
Evaporate the solvent to obtain the crude product as an oil.
Step 4: Synthesis of N-Sorbyl L-proline hydroxamic acid (4)
-
Prepare a solution of hydroxylamine (B1172632) by reacting sodium (1.61 g, 70 mmol) with 50 ml of ethanol, followed by the addition of hydroxylamine hydrochloride (5.1 g, 70 mmol).
-
Filter this solution and add it dropwise to a solution of the ester (3) (21.4 g, 70 mmol) in 50 ml of methanol.
-
Stir the mixture for 48 hours at room temperature.
-
Evaporate the solvent to obtain a brown oil.
-
Purify the product by column chromatography.
Step 5: Intramolecular Diels-Alder Reaction This key step involves the in-situ generation of an acylnitroso derivative from the hydroxamic acid (4) using an oxidizing agent like tetraethylammonium (B1195904) periodate, which then undergoes a stereospecific intramolecular cycloaddition.
Steps 6-8: Ring Opening, Reduction, and Hydrolysis The subsequent steps involve the reductive cleavage of the N-O bond of the cycloadduct, followed by the removal of the proline chiral auxiliary to yield the final product, (2R,5R)-2-Amino-5-hydroxyhexanoic acid.
Quantitative Data for Synthesis
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 3 | N-Sorbyl L-proline N-hydroxysuccinimide ester | N-Sorbyl-L-proline | N-hydroxysuccinimide, DCC | 84% | [3] |
| - | Tetraethylammonium periodate | Paraperiodic acid | Tetraethylammonium hydroxide (B78521) | 83% | [3] |
Note: The yields for all eight steps of the synthesis are not fully detailed in the available literature and would need to be optimized for a large-scale process.
Alternative Biocatalytic Synthesis
A promising alternative for sustainable and enantiopure production is the use of a lysine (B10760008) 5-hydroxylase (K5H). This enzyme can directly convert L-lysine into (2S, 5R)-5-hydroxylysine in a single step under mild, aqueous conditions, eliminating the need for protecting groups and chiral separations.[4] While this technology is still emerging, it holds significant potential for future industrial-scale bioproduction.
Purification Protocol: Ion-Exchange Chromatography
Due to its polar and amphoteric nature, this compound can be effectively purified from reaction mixtures and by-products using ion-exchange chromatography.[5][6] As a basic amino acid, a strong cation-exchange resin is the preferred stationary phase.[7]
Experimental Protocol: Purification
-
Resin Selection and Preparation:
-
Select a strong cation-exchange resin (e.g., Dowex 50W series or similar).
-
Pack the resin into a suitable industrial-scale chromatography column.
-
Equilibrate the column by washing with deionized water, followed by a regeneration step with an acidic solution (e.g., 1 M HCl), and then re-equilibrate with a starting buffer at a pH where the target molecule is positively charged (e.g., pH 3-4).[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Adjust the pH of the sample to match the starting buffer.
-
Load the solution onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of the starting buffer to remove unbound impurities, neutral molecules, and acidic by-products.
-
-
Elution:
-
Elute the bound this compound by increasing the pH or the ionic strength of the buffer.
-
A common method is to use a gradient or step-wise elution with a basic solution, such as aqueous ammonia (B1221849) (e.g., 0.5 - 2 M NH4OH).[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the presence of the product using a suitable analytical technique (e.g., HPLC with derivatization).
-
Pool the pure fractions.
-
-
Desalting and Isolation:
-
Remove the elution buffer salts from the pooled fractions by evaporation (if a volatile buffer like ammonium (B1175870) hydroxide is used) or by a subsequent desalting step (e.g., using a reverse osmosis or a suitable size-exclusion column).
-
The final product can be isolated by crystallization or lyophilization.
-
Analytical Protocols
Accurate quantification of this compound is crucial for process monitoring and quality control. Due to its lack of a strong native chromophore, derivatization is typically required for sensitive detection by HPLC-UV/Fluorescence.[2] Mass spectrometry-based methods offer high specificity and sensitivity.[1]
Protocol 1: HPLC with Pre-column Derivatization
This method is adapted for the quantification of 5-hydroxylysine in various samples.[2]
-
Sample Preparation (from a solid sample):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., 0.1 M HCl).
-
-
Derivatization with Dansyl Chloride:
-
To an aliquot of the sample solution, add sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Add Dansyl Chloride solution (5 mg/mL in acetone) and mix thoroughly.
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a solution of methylamine (B109427) hydrochloride.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate with 0.5% tetrahydrofuran, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 540 nm) or UV detector.
-
Quantification: Use a calibration curve prepared with derivatized standards of this compound.
-
Protocol 2: GC-MS Analysis
This method requires derivatization to increase the volatility of the amino acid.[9]
-
Sample Preparation and Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Esterification: Add an acidic alcohol solution (e.g., 2 M HCl in methanol) and heat (e.g., at 80°C) to convert the carboxylic acid to a methyl ester.
-
Acylation: After cooling and drying, add an acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate and heat (e.g., at 65°C) to derivatize the amino and hydroxyl groups.
-
Evaporate the excess reagent and redissolve the derivative in a suitable solvent (e.g., toluene).
-
-
GC-MS Analysis:
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient program to separate the derivatized analyte from other components.
-
MS Detection: Electron ionization (EI) or negative-ion chemical ionization (NICI).
-
Analysis: Monitor characteristic ions of the derivatized this compound for quantification.
-
Quantitative Data for Analysis
| Analytical Method | Derivatization Agent | Detection Method | Sensitivity | Reference |
| HPLC | Dansyl Chloride | Fluorescence | High | [2] |
| HPLC-MS | N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) | ESI-MS | High | [10] |
| GC-MS | HCl/Methanol & PFPA | MS | High | [9] |
| LC-MS/MS | None (direct detection) | ESI-MS/MS | Very High | [1] |
Visualizations
Diagrams of Key Processes
Caption: Multi-step chemical synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthetic 2-Amino-5-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid of interest in various fields of research and development due to its potential biological activities. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain a high-purity product suitable for downstream applications. These application notes provide detailed protocols for the purification of synthetic this compound using three common laboratory techniques: ion-exchange chromatography, crystallization, and liquid-liquid extraction. Additionally, a protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is included.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value (Estimated) | Significance for Purification |
| Molecular Weight | 147.17 g/mol | Relevant for size-exclusion chromatography (if used) and calculating molar concentrations. |
| pKa (α-COOH) | ~2.3 | The carboxylic acid group is deprotonated at pH > 2.3.[1][2][3] |
| pKa (α-NH3+) | ~9.7 | The amino group is protonated at pH < 9.7.[2][4] |
| Isoelectric Point (pI) | ~6.0 | The pH at which the net charge is zero, crucial for ion-exchange chromatography and crystallization.[5][6][7] |
| Polarity | Polar | Due to the amino, carboxyl, and hydroxyl groups, it is soluble in polar solvents like water. |
Note: pKa and pI values are estimated based on typical values for amino acids with non-ionizable side chains.[2][4][5][6][7] The hydroxyl group is not expected to be ionized under typical pH conditions for these purification methods.
Purification Strategies Overview
The choice of purification method depends on the nature of the impurities, the desired scale of purification, and the required final purity. A multi-step approach is often necessary for achieving high purity.[8]
Caption: Overall workflow for the purification of this compound.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography is a high-resolution technique that separates molecules based on their net charge.[8] For this compound, with an estimated pI of 6.0, either cation or anion exchange chromatography can be employed by manipulating the buffer pH.
Protocol: Cation-Exchange Chromatography
This protocol is designed to bind the positively charged this compound to a cation-exchange resin at a pH below its pI.
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50W X8)
-
Chromatography column
-
0.1 M Sodium citrate (B86180) buffer, pH 3.5 (Binding Buffer)
-
0.2 M Sodium hydroxide (B78521) solution
-
2 M Ammonium (B1175870) hydroxide solution (Elution Buffer)
-
Deionized water
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation: Swell the cation-exchange resin in deionized water according to the manufacturer's instructions. Pack the resin into the chromatography column and wash with 5-10 column volumes of deionized water.
-
Column Equilibration: Equilibrate the column with Binding Buffer (0.1 M Sodium citrate, pH 3.5) until the pH of the eluate matches the buffer pH. This will be approximately 5-10 column volumes.
-
Sample Preparation: Dissolve the crude synthetic this compound in the Binding Buffer. Adjust the pH of the sample to 3.5 with 0.2 M sodium hydroxide if necessary. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the column with 2-3 column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound with a linear gradient of 0 to 2 M ammonium hydroxide or by a step gradient. Collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of the target amino acid using a suitable method such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining or HPLC.
-
Pooling and Desalting: Pool the fractions containing the pure product. The ammonium hydroxide can be removed by lyophilization or evaporation under reduced pressure.
Data Presentation: Representative IEX Purification
The following table presents representative data for the purification of a polar amino acid using ion-exchange chromatography.
| Parameter | Crude Product | After IEX |
| Purity (%) | 65 | >98 |
| Yield (%) | - | 85 |
| Recovery (%) | - | 90 |
Note: This data is representative for the purification of similar polar amino acids and may vary for this compound.[9]
Crystallization
Crystallization is an effective technique for the final polishing of the purified amino acid.[10] The principle is based on the lower solubility of the zwitterionic form of the amino acid at its isoelectric point.
Protocol: pH-Adjustment Crystallization
Materials:
-
Partially purified this compound from IEX
-
Deionized water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of deionized water with gentle heating if necessary.
-
pH Adjustment: Slowly add 0.1 M hydrochloric acid or 0.1 M sodium hydroxide to the solution while stirring to adjust the pH to the estimated isoelectric point of 6.0.
-
Crystal Formation: Cool the solution slowly to room temperature and then to 4°C to induce crystallization. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.
-
Aging: Allow the solution to stand at 4°C for several hours to overnight to maximize crystal growth.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
Data Presentation: Representative Crystallization Purification
| Parameter | Before Crystallization | After Crystallization |
| Purity (%) | 95 | >99.5 |
| Recovery (%) | - | 80-90 |
Note: This data is representative for the crystallization of similar amino acids and may vary for this compound.[10][11]
Liquid-Liquid Extraction
Liquid-liquid extraction can be used as an initial cleanup step to remove nonpolar impurities from the crude synthetic mixture.[12]
Protocol: Back-Extraction
Materials:
-
Crude synthetic this compound
-
Deionized water
-
Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in deionized water.
-
Washing with Organic Solvent: Transfer the aqueous solution to a separatory funnel and add an equal volume of ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer (bottom layer) into a clean flask. Discard the organic layer, which contains nonpolar impurities. Repeat this washing step 2-3 times.
-
Acidification and Extraction: Adjust the pH of the aqueous solution to ~2 with 1 M hydrochloric acid. Add an equal volume of fresh ethyl acetate, shake, and allow the layers to separate. The protonated amino acid may have some solubility in the organic phase. This step is to remove any acidic impurities. Discard the organic layer.
-
Basification and Extraction: Adjust the pH of the aqueous solution to ~10 with 1 M sodium hydroxide. Add an equal volume of fresh ethyl acetate, shake, and allow the layers to separate. This step is to remove any basic impurities. Discard the organic layer.
-
Neutralization: Adjust the pH of the purified aqueous solution back to neutral (~pH 7). This solution can then be further purified by ion-exchange chromatography or crystallization.
Data Presentation: Representative Liquid-Liquid Extraction Efficiency
| Parameter | Value |
| Extraction Efficiency (%) | 80-90 |
Note: This data is representative for the removal of impurities from polar amino acid solutions and the recovery of the amino acid in the aqueous phase. The efficiency can vary based on the specific impurities present.[13][14][15][16]
Purity Assessment by HPLC
HPLC is a powerful analytical technique for determining the purity of the final product. For underivatized amino acids lacking a strong chromophore, UV detection at a low wavelength is often employed.[17][18][19][20]
Protocol: Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Purified this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard Preparation: Prepare a stock solution of the purified this compound in Mobile Phase A at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample to be analyzed in Mobile Phase A to a concentration within the calibration range. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 50%) over 20-30 minutes.
-
-
Analysis: Inject the standards and the sample. Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical Relationships in Purification Strategy
The selection and optimization of a purification strategy involve considering several interdependent factors.
Caption: Factors influencing the selection and optimization of the purification strategy.
Conclusion
The purification of synthetic this compound can be effectively achieved through a combination of techniques such as liquid-liquid extraction for initial cleanup, followed by high-resolution ion-exchange chromatography and a final polishing step of crystallization. The choice of the specific protocol and its optimization will depend on the initial purity of the crude product and the final purity requirements. The methods described in these application notes provide a comprehensive guide for researchers to develop a robust and efficient purification process for this and other similar polar amino acids.
References
- 1. amino acid pka of carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Chapter 27 notes [web.pdx.edu]
- 3. quora.com [quora.com]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protein Purification [labome.com]
- 9. benchchem.com [benchchem.com]
- 10. CN102584613B - Crystallization method for L-serine in stable crystal form - Google Patents [patents.google.com]
- 11. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 13. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. helixchrom.com [helixchrom.com]
- 19. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection [pubmed.ncbi.nlm.nih.gov]
- 20. imtakt.com [imtakt.com]
Application Note: Derivatization of 2-Amino-5-hydroxyhexanoic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, many biologically significant molecules, including the non-proteinogenic amino acid 2-Amino-5-hydroxyhexanoic acid, are non-volatile due to their polar functional groups (carboxyl, amino, and hydroxyl).[2][3][4] To facilitate GC-MS analysis, a chemical derivatization step is mandatory.[5] Derivatization converts the polar -COOH, -NH2, and -OH groups into less polar, more volatile, and thermally stable moieties, improving chromatographic peak shape and detection sensitivity.[2][4][6]
This application note provides detailed protocols for two robust derivatization methods for this compound: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a single-step acylation/esterification using propyl chloroformate (PCF).
Method 1: Silylation with MTBSTFA
Silylation is a common and effective derivatization technique where active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][7] MTBSTFA is favored as it forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than their TMS counterparts.[2][3] This one-step reaction derivatizes all three functional groups of this compound simultaneously.
Experimental Protocol: MTBSTFA Derivatization
-
Sample Preparation:
-
Pipette an appropriate volume of the sample (e.g., 50 µL of a standard solution or biological extract) into a 2 mL glass autosampler vial.
-
Add an internal standard if required for quantitative analysis.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 50-60°C. Complete removal of water is critical as silylation reagents are moisture-sensitive.[3][8]
-
-
Derivatization:
-
To the dried residue, add 100 µL of acetonitrile (B52724) and 100 µL of MTBSTFA.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Heat the mixture at 100°C for 4 hours in a heating block or oven.[2] Reaction conditions may be optimized to ensure complete derivatization.[2][3]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A 1 µL injection volume is typical.
-
Workflow for MTBSTFA Silylation
References
- 1. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of 2-Amino-5-hydroxyhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereospecific synthesis of 2-Amino-5-hydroxyhexanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Reduction of a 2-Amino-5-oxohexanoic Acid Precursor
-
Question: My reduction of the keto-precursor to this compound is yielding a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer: Low diastereoselectivity in the reduction of a γ-keto-α-amino acid precursor is a common challenge. The outcome is highly dependent on the reducing agent and reaction conditions, which influence the transition state geometry (e.g., Felkin-Anh vs. chelation-controlled models).
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Different reducing agents exhibit varying degrees of stereocontrol. Boron- and aluminum-based hydrides are common choices. For instance, using LiAlH(O-t-Bu)3 in EtOH at -78°C can favor the anti product through chelation control, while bulky reagents like NB-Enantride® in THF at the same temperature may favor the syn product via a Felkin-Anh model.
-
Chelating Agents: The presence of a chelating metal can significantly influence the stereochemical outcome. Using a Lewis acid like TiCl₄ can promote the formation of a rigid chelate, leading to higher diastereoselectivity.
-
Protecting Groups: The nature of the protecting groups on the amino and carboxylic acid functionalities can influence the steric hindrance and chelation potential of the substrate. Consider evaluating different protecting groups that might better direct the incoming hydride.
-
Temperature: Lowering the reaction temperature (e.g., to -78°C or lower) can enhance selectivity by favoring the transition state with the lowest activation energy.
-
-
Issue 2: Difficulty in Removing the Chiral Auxiliary
-
Question: I am using a chiral auxiliary (e.g., an oxazolidinone or pseudoephedrine) to control stereochemistry, but I am experiencing low yields or product decomposition during its removal. What can I do?
-
Answer: The removal of a chiral auxiliary can sometimes require harsh conditions that may be incompatible with the functional groups in your molecule.
-
Troubleshooting Steps:
-
Review Cleavage Conditions: Ensure the cleavage conditions are appropriate for your specific auxiliary and the stability of your product. For example, some oxazolidinones can be cleaved under milder basic conditions (e.g., LiOH in THF/water) rather than harsh acidic or reductive conditions.
-
Alternative Auxiliaries: If cleavage remains problematic, consider a different chiral auxiliary that can be removed under milder conditions. For instance, some auxiliaries are designed for facile removal by ozonolysis or photolysis.[1]
-
Orthogonal Protection Strategy: Ensure that the protecting groups on your amino acid are stable to the auxiliary cleavage conditions. An orthogonal protecting group strategy is crucial for complex syntheses.[2][3]
-
One-Pot Procedures: In some cases, a one-pot procedure for auxiliary removal and subsequent functional group manipulation can minimize handling losses and decomposition.
-
-
Issue 3: Poor Yields in the Intramolecular Diels-Alder Reaction
-
Question: I am attempting an intramolecular Diels-Alder reaction to set the stereocenters, as described in the literature, but my yields are consistently low. What are the likely causes?
-
Answer: The intramolecular Diels-Alder reaction is a key step in one of the reported syntheses of a stereoisomer of this compound.[4][5][6] Low yields can stem from several factors.
-
Troubleshooting Steps:
-
Precursor Purity: The purity of the acylnitroso precursor is critical. Ensure that the preceding steps, including the synthesis of the N-sorbyl-L-proline derivative, are high-yielding and the products are thoroughly purified.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Refluxing in a suitable solvent like toluene (B28343) is a common condition. Optimize the reflux time; prolonged heating can lead to decomposition.
-
In Situ Generation: The acylnitroso dienophile is highly reactive and is typically generated in situ. Ensure that the oxidation of the hydroxamic acid precursor is efficient and complete.
-
Side Reactions: Be aware of potential side reactions. The harsh acidic conditions sometimes used for subsequent hydrolysis of the resulting diketopiperazine can cause decomposition.[4] Milder hydrolytic methods or alternative workups should be investigated.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereospecific synthesis of this compound?
A1: The main strategies involve:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a carbohydrate.
-
Asymmetric Synthesis using Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, such as an aldol (B89426) addition or alkylation.[1][7]
-
Diastereoselective Reduction: Reducing a prochiral ketone precursor where the existing stereocenter at the α-carbon directs the stereochemistry of the newly formed hydroxyl group.[8]
-
Intramolecular Reactions: Utilizing reactions like the intramolecular Diels-Alder reaction to control the formation of multiple stereocenters simultaneously.[4][5][6]
Q2: How do I choose the right protecting groups for the amino and hydroxyl functionalities?
A2: The choice of protecting groups is critical and should be guided by an orthogonal strategy, meaning each group can be removed without affecting the others.[2][3]
-
Amino Group: The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are widely used. Boc is acid-labile, while Fmoc is base-labile.[3][9]
-
Hydroxyl Group: Silyl ethers (e.g., TBDMS) are common for protecting hydroxyl groups and are typically removed with fluoride (B91410) ions. Benzyl (Bn) ethers are also used and are removed by hydrogenolysis.
-
Carboxylic Acid: Esters (e.g., methyl or ethyl) are often used and are typically hydrolyzed under basic conditions.
Q3: What methods can be used to separate the diastereomers of this compound if my synthesis is not perfectly stereoselective?
A3: If your synthesis results in a mixture of diastereomers, they can often be separated by:
-
Chromatography: Diastereomers have different physical properties and can usually be separated by column chromatography on silica (B1680970) gel.[10]
-
Crystallization: Fractional crystallization can be an effective method for separating diastereomers, especially on a larger scale.[10]
-
Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can form new diastereomers that are more easily separated.[11]
Data Presentation
Table 1: Comparison of Diastereoselective Reduction Methods for γ-Keto Esters
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Control Element | Reference |
| LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | 80 | Chelation | [8] |
| NB-Enantride® | THF | -78 | 5:95 | 98 | Felkin-Anh | [8] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Boc-Protected 2-Amino-5-oxohexanoate Precursor (Chelation Control)
This protocol is adapted from a procedure for the diastereoselective reduction of a similar γ-keto ester.[8]
-
Dissolution: Dissolve the N-Boc-protected 2-amino-5-oxohexanoate precursor in anhydrous ethanol (B145695) (EtOH) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) in tetrahydrofuran (B95107) (THF) to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of N-Boc-2-amino-5-hydroxyhexanoate.
Mandatory Visualizations
Diagram 1: General Workflow for Stereoselective Synthesis via Diastereoselective Reduction
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition* | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-5-hydroxyhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-hydroxyhexanoic acid synthesis. The information is tailored to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing (2R,5R)-2-Amino-5-hydroxyhexanoic acid?
A1: A frequently cited method for the stereospecific synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid starts from sorbic acid. This multi-step synthesis utilizes an intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline.[1][2] L-proline acts as a chiral auxiliary to control the stereochemistry of the final product.[1][2]
Q2: What are the key steps in the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid from sorbic acid?
A2: The synthesis involves an eight-step sequence:
-
Formation of N-sorbyl-L-proline.
-
Conversion to the N-hydroxysuccinimide ester.
-
Reaction with hydroxylamine (B1172632) to form the hydroxamic acid.
-
Oxidation to generate the acylnitroso intermediate, which undergoes an intramolecular Diels-Alder reaction.
-
Formation of a cyclic diamide (B1670390) (diketopiperazine) of proline and the new amino acid.
-
Reductive cleavage of the N-O bond.
-
Hydrolysis of the diketopiperazine.
Q3: What are the main challenges in this synthetic route?
A3: Researchers may encounter several challenges, including:
-
Low yield in the intramolecular Diels-Alder reaction: This can be due to side reactions of the acylnitroso intermediate.[2]
-
Harsh conditions for diketopiperazine hydrolysis: This step often requires strong acidic conditions and prolonged reflux, which can be challenging to manage.
-
Difficult separation of the final product: The target amino acid and the proline auxiliary have similar properties, making their separation complex.
Q4: Are there alternative synthetic routes for this compound?
A4: While the intramolecular Diels-Alder approach is well-documented, other strategies for synthesizing related hydroxy amino acids, such as 5-hydroxylysine, have been reported. These methods include using chiral pool precursors like D-galactose or employing enzymatic hydroxylation.[3][4] However, detailed protocols specifically for this compound using these alternative routes are less common in the available literature.
Troubleshooting Guides
Low Overall Yield
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of N-sorbyl-L-proline | Incomplete reaction or loss during extraction. | Ensure complete reaction by monitoring with TLC. Optimize extraction procedure to minimize product loss in the aqueous phase. |
| Low yield of N-hydroxysuccinimide ester | Incomplete reaction or degradation of the active ester. | Use fresh dicyclohexylcarbodiimide (B1669883) (DCC) and ensure anhydrous conditions. Minimize reaction time and temperature to prevent degradation. |
| Low yield of hydroxamic acid | Incomplete reaction or side reactions. | Ensure the hydroxylamine solution is freshly prepared and added dropwise. Monitor the reaction by TLC to avoid prolonged reaction times that may lead to side products. |
| Low yield in the Diels-Alder reaction | The acylnitroso intermediate is highly reactive and can undergo side reactions, such as acting as an acylating agent on the starting hydroxamic acid.[2] | Generate the acylnitroso intermediate in situ in a medium free of nucleophiles. One strategy is to trap the intermediate with a highly reactive diene like cyclopentadiene (B3395910) to form a stable adduct, which can then be carried forward.[2] |
| Low yield after reductive cleavage | Incomplete reaction or over-reduction. | Use a fresh batch of Na/Hg amalgam.[5] Carefully control the reaction time and temperature to prevent over-reduction of other functional groups. |
| Low yield after hydrolysis | Incomplete hydrolysis of the diketopiperazine. | Use 6M HCl with 5% acetic acid and reflux overnight to ensure complete hydrolysis. |
Impurity Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Presence of dicyclohexylurea (DCU) in the N-hydroxysuccinimide ester | Incomplete removal of the DCU byproduct. | Cool the reaction mixture in a freezer overnight and filter multiple times to ensure complete removal of precipitated DCU.[2] |
| Formation of diacylhydroxylamine during the Diels-Alder step | The acylnitroso intermediate reacts with unoxidized hydroxamic acid.[2] | Ensure complete oxidation of the hydroxamic acid or use the cyclopentadiene trapping method to isolate the reactive intermediate.[2] |
| Presence of proline in the final product | Incomplete separation of the target amino acid and the proline auxiliary. | Utilize ion-exchange chromatography for efficient separation. Alternatively, thin-layer chromatography (TLC) can be used for small-scale purification and monitoring.[6] |
| Racemization of the final product | Although harsh hydrolysis conditions are used, racemization is generally not observed. However, it is a potential risk in amino acid synthesis. | Confirm the stereochemical purity of the final product using chiral HPLC or by measuring the specific rotation. |
Experimental Protocols
Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid via Intramolecular Diels-Alder Reaction
This protocol is based on the work of Sheradsky and Silcoff.[1][2]
Step 1: N-Sorbyl-L-proline (2)
-
Yield: 90%
-
Method: To a solution of L-proline in aqueous NaHCO3, add sorboyl chloride in glyme. Stir at room temperature, then acidify with concentrated HCl. Extract the product with chloroform, dry over MgSO4, and evaporate the solvent.
Step 2: N-Sorbyl-L-proline N-hydroxysuccinimide ester (3)
-
Yield: 84%
-
Method: To a cooled solution of N-sorbyl-L-proline and N-hydroxysuccinimide in ethyl acetate, add a solution of dicyclohexylcarbodiimide (DCC) in ethyl acetate. Stir at room temperature, then cool to precipitate dicyclohexylurea (DCU). Filter to remove DCU and evaporate the solvent.
Step 3: N-Sorbyl-L-proline hydroxamic acid (4)
-
Yield: 92%
-
Method: Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and sodium ethoxide in ethanol. Add this solution dropwise to a solution of the N-hydroxysuccinimide ester in methanol. Stir at room temperature. Purify by column chromatography.
Step 4 & 5: Intramolecular Diels-Alder Reaction and Cycloadduct Formation
-
Note: The direct intramolecular cycloaddition gives low yields due to side reactions. A trapping experiment with cyclopentadiene is recommended.
-
Method (Trapping): Oxidize the hydroxamic acid with tetraethylammonium (B1195904) periodate (B1199274) in the presence of cyclopentadiene in dichloromethane (B109758) at 0°C for 1 hour. This yields a stable cycloadduct.
Step 6: Reductive Cleavage of the N-O Bond
-
Yield: 79% (for the formation of the cyclic diamide)
-
Method: The cycloadduct from the Diels-Alder reaction is treated with Na/Hg amalgam to reductively cleave the N-O bond, forming a cyclic diamide of proline and the target amino acid.[5]
Step 7: Hydrolysis of the Diketopiperazine
-
Method: Reflux the cyclic diamide in 6M hydrochloric acid containing 5% acetic acid overnight.
Step 8: Separation of (2R,5R)-2-Amino-5-hydroxyhexanoic acid (10)
-
Method: After hydrolysis, the mixture contains the target amino acid and proline. These can be separated by ion-exchange chromatography or visualized on a TLC plate with ninhydrin (B49086) (proline gives a yellow spot, while the target amino acid gives a violet one).
Data Presentation
Table 1: Reported Yields for the Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic Acid
| Step | Product | Reported Yield (%) | Reference |
| 1 | N-Sorbyl-L-proline | 90 | [2] |
| 2 | N-Sorbyl-L-proline N-hydroxysuccinimide ester | 84 | [2] |
| 3 | N-Sorbyl-L-proline hydroxamic acid | 92 | [2] |
| 6 | Cyclic diamide | 79 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition [mdpi.com]
- 3. [PDF] Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. | Semantic Scholar [semanticscholar.org]
- 4. Identification of Two Distinct Stereoselective Lysine 5‐Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-hydroxyhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-hydroxyhexanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies for this compound include:
-
Reductive Amination: This involves the reaction of a keto-acid or keto-ester precursor, such as 5-hydroxy-2-oxohexanoic acid, with an ammonia (B1221849) source and a reducing agent.
-
Gabriel Synthesis: This classic method for preparing primary amines can be adapted using a suitable 6-carbon backbone with a leaving group at the C2 position and a hydroxyl group at C5.[1][2][3][4][5]
-
Multi-step Chiral Synthesis: For stereospecific synthesis, routes starting from chiral precursors like sorbic acid have been developed. These often involve several steps, including cycloaddition reactions.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound stem from its amphoteric nature (containing both acidic and basic functional groups) and its polarity. These properties can lead to:
-
Solubility Issues: The product may be highly soluble in aqueous solutions and difficult to extract into organic solvents.
-
Chromatography Challenges: The compound can interact strongly with silica (B1680970) gel, leading to poor separation and recovery. Ion-exchange chromatography is often a more suitable purification method.
-
Product Instability: The final product can be prone to decomposition, especially under harsh acidic or basic conditions used for deprotection or workup.
Troubleshooting Guides
Route 1: Reductive Amination of a 5-hydroxy-2-oxohexanoic acid derivative
This route is a common and direct approach. However, several side reactions can occur.
Problem 1: Low yield of the desired this compound and presence of a major byproduct with a lower molecular weight.
-
Possible Cause: Reduction of the ketone starting material to a diol (2,5-dihydroxyhexanoic acid) before amination occurs. This is more likely with strong reducing agents like sodium borohydride.[6]
-
Troubleshooting:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[7][8] These reagents are known to preferentially reduce the imine intermediate over the ketone.[6]
-
Two-Step Procedure: First, form the imine by reacting the keto-acid with ammonia or an ammonia source. After confirming imine formation (e.g., by IR or NMR spectroscopy), add the reducing agent. This minimizes the exposure of the ketone to the reducing agent.
-
pH Control: Maintain the reaction pH between 6 and 7. This pH range favors imine formation and the stability of the iminium ion for reduction, while minimizing the direct reduction of the ketone.[7]
-
Problem 2: Formation of a higher molecular weight byproduct.
-
Possible Cause: Over-alkylation of the newly formed primary amine. The desired product can react with another molecule of the keto-acid starting material, leading to a secondary amine byproduct.[9]
-
Troubleshooting:
-
Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium (B1175870) acetate) to increase the probability of the keto-acid reacting with ammonia rather than the product amine.
-
Slow Addition: Add the keto-acid slowly to a solution containing the ammonia source and the reducing agent to maintain a low concentration of the keto-acid throughout the reaction.
-
Problem 3: Formation of a cyclic byproduct.
-
Possible Cause: Intramolecular cyclization of the starting material or the final product. The hydroxyl group can react with the carboxylic acid to form a lactone (a cyclic ester).[10][11][12] This is particularly favorable for forming five or six-membered rings.[13]
-
Troubleshooting:
-
Protecting Groups: Protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether before the reductive amination. The protecting group can be removed in a final step.
-
Reaction Conditions: Run the reaction at lower temperatures to disfavor the intramolecular cyclization.
-
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve the 5-hydroxy-2-oxohexanoic acid derivative (1 equivalent) and ammonium acetate (B1210297) (10 equivalents) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, for example, by ion-exchange chromatography.
Quantitative Data Summary: Reductive Amination
| Reducing Agent | Typical Yield of Primary Amine | Common Side Products |
| Sodium Borohydride (NaBH₄) | Moderate to Low | Diol, Secondary Amine |
| Sodium Cyanoborohydride (NaBH₃CN) | Good | Minor amounts of diol and secondary amine |
| Sodium Triacetoxyborohydride (STAB) | High | Minimal side products |
Diagram: Reductive Amination Pathway and Side Reactions
Caption: Reductive amination pathway and potential side reactions.
Route 2: Gabriel Synthesis with a 2-halo-5-hydroxyhexanoic acid derivative
The Gabriel synthesis is a reliable method for forming primary amines, but the presence of a hydroxyl group can lead to complications.[1][2][3][4][5]
Problem 1: No reaction or very low conversion of the starting halide.
-
Possible Cause:
-
Steric Hindrance: The Gabriel synthesis works best with primary and unhindered secondary halides. If the leaving group is at a sterically hindered position, the Sₙ2 reaction will be slow.
-
Poor Leaving Group: The chosen halide may not be a sufficiently good leaving group.
-
-
Troubleshooting:
-
Choice of Leaving Group: Use a better leaving group such as iodide or a sulfonate ester (e.g., tosylate, mesylate).
-
Reaction Conditions: Increase the reaction temperature and use a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 reaction.
-
Problem 2: Formation of a cyclic ether byproduct.
-
Possible Cause: Intramolecular Williamson ether synthesis. The hydroxyl group can be deprotonated by the potassium phthalimide (B116566) (which is basic) and then act as an intramolecular nucleophile, displacing the halide to form a cyclic ether (e.g., a tetrahydrofuran (B95107) derivative).[14][15]
-
Troubleshooting:
-
Protecting Group: Protect the hydroxyl group before the Gabriel synthesis. A silyl ether or benzyl ether are common choices.
-
Base: Use a non-nucleophilic base to form the phthalimide anion in situ, and add the halo-alcohol slowly to minimize the concentration of the alkoxide.
-
Problem 3: Difficulty in cleaving the phthalimide group.
-
Possible Cause: The standard acidic or basic hydrolysis conditions for phthalimide cleavage can be harsh and may lead to degradation of the desired amino acid product.
-
Troubleshooting:
-
Hydrazinolysis (Ing-Manske procedure): Use hydrazine (B178648) (N₂H₄) in a protic solvent like ethanol (B145695) to cleave the phthalimide under milder conditions.[1][2] This forms a stable phthalhydrazide (B32825) precipitate that can be filtered off.
-
Experimental Workflow: Gabriel Synthesis
Caption: General workflow for the Gabriel synthesis of this compound.
Purification Guide
Q: How can I effectively purify this compound from my crude reaction mixture?
A: Given the polar and amphoteric nature of the product, ion-exchange chromatography is a highly effective purification method.
Workflow: Purification by Ion-Exchange Chromatography
Caption: Workflow for the purification of this compound using ion-exchange chromatography.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. 12 aram a candylic act functional group. to an cyclit esters. Unter suita.. [askfilo.com]
- 11. askfilo.com [askfilo.com]
- 12. Lactone - Wikipedia [en.wikipedia.org]
- 13. Chemical Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Amino-5-hydroxyhexanoic Acid from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-5-hydroxyhexanoic acid from natural sources, such as the seeds of Crotalaria juncea.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from natural sources?
A1: The main challenges stem from the compound's physicochemical properties and the complexity of the natural matrix. Key difficulties include:
-
Co-extraction of polar impurities: Due to its polar nature (presence of amino, carboxyl, and hydroxyl groups), this compound tends to co-extract with other water-soluble compounds like sugars, other amino acids, and organic acids.
-
Separation from structurally similar compounds: Isolating the target molecule from a mixture of other amino acids with similar properties can be challenging and often requires multiple chromatographic steps.
-
Low abundance: The concentration of this compound in natural sources may be low, necessitating efficient extraction and purification methods to obtain sufficient quantities.
-
Potential for degradation: The use of harsh extraction conditions, such as strong acids and high temperatures, can lead to the degradation of the target compound.[1]
-
Difficult crystallization: The presence of a hydroxyl group can sometimes hinder the crystallization process, making it difficult to obtain a highly pure solid product.
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method depends on the specific natural source and the desired scale of purification. A common starting point is a solid-liquid extraction using a polar solvent. For example, a mixture of ethanol (B145695) and water can effectively extract the amino acid while leaving behind non-polar compounds like lipids. Acid hydrolysis with 6 M HCl is another method for extracting total amino acids, but this can be harsh and may not be suitable if the native form of the compound is required.[1]
Q3: What analytical techniques are recommended for monitoring the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the presence and purity of amino acids throughout the purification process.[2][3] For more detailed analysis and quantification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Suggested Solution |
| Incomplete cell lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using techniques like sonication or homogenization to improve cell disruption. |
| Inappropriate solvent polarity | Optimize the solvent system. A gradient of ethanol/water or methanol/water might be more effective than a single solvent. |
| Insufficient extraction time or temperature | Increase the extraction time or temperature, but monitor for potential degradation of the target compound. |
| Precipitation of the amino acid | Ensure the pH of the extraction solvent is suitable to keep the amino acid in its soluble form. The isoelectric point (pI) is a critical parameter; at this pH, the amino acid will have minimal solubility.[5][6] |
Problem 2: Poor Separation During Ion-Exchange Chromatography (IEX)
| Possible Cause | Suggested Solution |
| Incorrect buffer pH | The pH of the buffer is crucial for the charge of the amino acid and its interaction with the IEX resin. Adjust the buffer pH to be at least one pH unit away from the isoelectric point of this compound to ensure it is sufficiently charged. |
| Inappropriate salt gradient | The salt gradient used for elution may be too steep or too shallow. A shallower gradient can improve the resolution between closely eluting compounds. |
| Column overloading | The amount of crude extract loaded onto the column may exceed its binding capacity. Reduce the sample load or use a larger column. |
| Presence of interfering ions | Desalt the crude extract before loading it onto the IEX column to remove any ions that might compete with the target molecule for binding to the resin. |
Problem 3: Co-elution of Impurities During Reversed-Phase HPLC (RP-HPLC)
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase composition | Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. The addition of an ion-pairing agent to the mobile phase can also improve the retention and separation of polar compounds. |
| Inadequate gradient slope | A shallower elution gradient can enhance the separation of compounds with similar polarities. |
| Incorrect column chemistry | Experiment with different RP-HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your target molecule and its impurities. |
Experimental Protocols
Protocol 1: Extraction of this compound from Crotalaria juncea Seeds
-
Sample Preparation:
-
Grind the seeds of Crotalaria juncea to a fine powder.
-
Defat the powdered material by stirring with n-hexane for 24 hours at room temperature.
-
Filter the mixture and air-dry the defatted powder.
-
-
Extraction:
-
Suspend the defatted powder in 70% aqueous ethanol (1:10 w/v).
-
Stir the suspension for 48 hours at room temperature.
-
Centrifuge the mixture at 5000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Solvent Removal:
-
Evaporate the ethanol from the supernatant under reduced pressure using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the crude extract.
-
Protocol 2: Purification by Ion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a strong cation exchange resin (e.g., Dowex 50W X8).
-
Equilibrate the column with 0.1 M sodium citrate (B86180) buffer at pH 3.0.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound amino acids using a linear gradient of NaCl (0 to 2 M) in the equilibration buffer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pool the relevant fractions and desalt them using a suitable method (e.g., dialysis or a desalting column).
-
Quantitative Data
Table 1: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity Fold |
| Crude Extract | 10,000 | 500 | 0.05 | 100 | 1 |
| Ion-Exchange Chromatography | 500 | 400 | 0.8 | 80 | 16 |
| Reversed-Phase HPLC | 20 | 300 | 15 | 60 | 300 |
| Crystallization | 15 | 270 | 18 | 54 | 360 |
Note: "Activity" is a placeholder for a quantifiable measure of the amount of the target amino acid.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purification yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
stability of 2-Amino-5-hydroxyhexanoic acid in different solvents
This technical support center provides guidance on assessing the stability of 2-Amino-5-hydroxyhexanoic acid in various solvents. As specific stability data for this compound is limited in public literature, this guide offers general procedures, troubleshooting advice, and frequently asked questions based on established principles of amino acid stability and forced degradation studies.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, presence of oxidizing agents, and the solvent's chemical nature.[1][4] Like other amino acids, it is susceptible to degradation through pathways such as oxidation, hydrolysis, and photolysis.[1][2]
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, amino acids exhibit greater stability in aqueous solutions at a pH near their isoelectric point and at reduced temperatures. The stability of amino acids tends to decrease in highly acidic or alkaline solutions and in the presence of reactive organic solvents. For long-term storage, frozen aqueous solutions or lyophilized powder are preferable.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not well-documented, potential degradation pathways for similar amino acids include oxidation of the amino group or the secondary alcohol, and reactions involving the carboxylic acid group. Forced degradation studies are necessary to identify and characterize the specific degradation products that may form under various stress conditions.[2][5]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[6][7] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in solution. | The pH of the solution may be too high or too low. | Adjust the pH of the solution to be closer to the isoelectric point of this compound. Prepare fresh solutions and store them at 2-8°C or frozen. |
| The solution may be exposed to light. | Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1] | |
| Presence of oxidizing contaminants (e.g., peroxides in solvents, metal ions). | Use high-purity solvents and de-gas them before use. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. | |
| Inconsistent results in stability studies. | Variability in sample preparation and storage conditions. | Standardize all experimental parameters, including solution preparation, storage temperature, and light exposure. Use a consistent source and purity of solvents. |
| Analytical method is not stability-indicating. | Develop and validate an HPLC method to ensure it can separate the parent compound from all potential degradation products.[4] | |
| Precipitation of the compound from the solution. | The concentration of the compound exceeds its solubility in the chosen solvent. | Determine the solubility of this compound in the solvent at the experimental temperature before preparing stock solutions. The solubility of amino acids is highly dependent on the solvent composition and pH.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[4]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Application of Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:[1][3]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS to identify and quantify the degradation products.[5]
Protocol 2: Isothermal Stability Study in Different Solvents
Objective: To determine the degradation kinetics of this compound in various solvents at a constant temperature.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a panel of solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, and acetonitrile).
-
Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each solvent and determine the degradation rate constant and half-life.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C
| Solvent | pH | Time (hours) | % Remaining |
| Water | 7.0 | 0 | 100 |
| 24 | 98.5 | ||
| 72 | 95.2 | ||
| 168 | 90.1 | ||
| 0.1 M HCl | 1.0 | 0 | 100 |
| 24 | 85.3 | ||
| 72 | 65.1 | ||
| 168 | 40.7 | ||
| 0.1 M NaOH | 13.0 | 0 | 100 |
| 24 | 88.9 | ||
| 72 | 70.4 | ||
| 168 | 52.3 | ||
| Methanol | N/A | 0 | 100 |
| 24 | 99.1 | ||
| 72 | 97.5 | ||
| 168 | 94.8 |
Note: This data is illustrative and not based on experimental results for this compound.
Visualizations
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
optimizing reaction conditions for 2-Amino-5-hydroxyhexanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxyhexanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid can be achieved via an eight-step sequence starting from sorbic acid. A key feature of this synthesis is a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative.[1][2] L-Proline is utilized as a temporary tether to control both the stereochemistry and regiochemistry of this cycloaddition.[1][2]
Q2: What are the key intermediates in this synthesis pathway?
The key intermediates in this synthetic route include N-Sorbyl-L-proline, its N-hydroxysuccinimide ester, and the corresponding hydroxamic acid which is then oxidized to the reactive acylnitroso intermediate.[1]
Q3: Are there any particularly challenging steps in this synthesis?
The hydrolysis of the proline tether at the final stage can be challenging and may require harsh conditions, which can lead to difficulties in product separation.[1] Researchers are exploring the use of other cyclic amino acids to allow for milder hydrolysis conditions.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem ID | Issue | Possible Cause(s) | Suggested Solution(s) |
| TS-01 | Low yield in the formation of N-Sorbyl L-proline N-hydroxysuccinimide ester. | - Incomplete reaction. - Degradation of the active ester. - Inefficient removal of dicyclohexyl urea (B33335) (DCU) byproduct. | - Ensure the reaction is stirred for the recommended 8 hours at room temperature.[1] - Store the reaction mixture in a freezer overnight to promote precipitation of DCU.[1] - Repeatedly cool and filter the solution to maximize the removal of DCU.[1] |
| TS-02 | Formation of a brown oil instead of a solid product for N-Sorbyl L-proline hydroxamic acid. | - Presence of impurities. | - Purify the crude product using column chromatography. Elute impurities with a 3:1 chloroform:ethyl acetate (B1210297) mixture, followed by elution of the desired product with methanol.[1] |
| TS-03 | Side reactions during the in situ generation of the acylnitroso intermediate. | - The hydroxamic acid precursor can react with the acylnitroso intermediate. | - To avoid this, the acylnitroso intermediate can be trapped as its cyclopentadiene (B3395910) adduct. This is achieved by performing the oxidation of the hydroxamic acid in the presence of cyclopentadiene.[1] |
| TS-04 | Difficulty in the final hydrolysis and separation of the target compound. | - The proline tether requires strong acidic conditions (6M HCl) and high temperatures (reflux) for cleavage.[1] - This can lead to complex mixtures and difficult purification. | - After reflux, rinse the solvent with dichloromethane (B109758) and then evaporate under reduced pressure.[1] - Be aware that this step is a known challenge, and alternative cyclic amino acid tethers are being investigated for milder hydrolysis.[1] |
Experimental Protocols & Data
Key Reaction Parameters and Yields
The following table summarizes the key reagents and reported yields for the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.
| Step | Product | Starting Materials & Reagents | Solvent | Reaction Time & Temperature | Yield |
| 1 | N-Sorbyl-L-proline | Sorbic acid, L-proline, Sodium bicarbonate | Water | 90 minutes, Room Temperature | 90%[1] |
| 2 | N-Sorbyl L-proline N-hydroxysuccinimide ester | N-Sorbyl-L-proline, N-hydroxysuccinimide, Dicyclohexylcarbodiimide (B1669883) (DCC) | Ethyl acetate | 8 hours, Room Temperature | 84%[1] |
| 3 | N-Sorbyl L-proline hydroxamic acid | N-Sorbyl L-proline N-hydroxysuccinimide ester, Hydroxylamine hydrochloride, Sodium ethoxide | Ethanol/Methanol | 48 hours, Room Temperature | Not specified |
| 8 | (2R,5R)-2-Amino-5-hydroxyhexanoic acid | Precursor compound 9 | 6M HCl with 5% acetic acid | Reflux overnight | Not specified |
Detailed Methodologies
Step 1: Synthesis of N-Sorbyl-L-proline A mixture of sorbic acid and L-proline is stirred in an aqueous solution of sodium bicarbonate for 90 minutes. The solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of the product. The mixture is extracted with chloroform, dried over magnesium sulfate, and the solvent is evaporated to yield a viscous yellow oil which solidifies upon standing.[1]
Step 2: Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester To a cooled (ice bath) solution of N-Sorbyl-L-proline and N-hydroxysuccinimide in ethyl acetate, a solution of dicyclohexylcarbodiimide (DCC) in ethyl acetate is added slowly. The mixture is stirred at room temperature for 8 hours and then left in a freezer overnight. The precipitated dicyclohexyl urea is removed by repeated cooling and filtration. Evaporation of the solvent gives the crude product.[1]
Step 8: Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid The precursor compound is refluxed overnight in a solution of 6M hydrochloric acid containing 5% acetic acid. The solvent is then rinsed with dichloromethane and evaporated under reduced pressure to yield the final product as a yellow oil.[1]
Visualizations
Synthesis Pathway of this compound
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Peptide Coupling with 2-Amino-5-hydroxyhexanoic acid
Welcome to the technical support center for troubleshooting peptide coupling reactions involving 2-Amino-5-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges in coupling this compound stem from two main structural features:
-
Steric Hindrance: The alkyl chain side group can cause steric hindrance, potentially slowing down the coupling reaction and leading to incomplete coupling.[1][2]
-
Reactive Hydroxyl Group: The hydroxyl (-OH) group on the side chain is a reactive functional group that can undergo unwanted side reactions if not properly managed.[3][4] These side reactions can lead to impurities and lower the yield of the desired peptide.
Q2: Do I need to protect the hydroxyl group of this compound during peptide synthesis?
A2: Yes, it is highly recommended to protect the hydroxyl group on the side chain of this compound.[3][4] An unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts and chain termination.
Q3: What are suitable protecting groups for the hydroxyl side chain?
A3: The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc/tBu or Boc). For Fmoc-based solid-phase peptide synthesis (SPPS), a common protecting group for hydroxyl functions is the tert-butyl (tBu) ether.[3] This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.
Q4: Which coupling reagents are most effective for coupling this compound?
A4: For sterically hindered amino acids, more potent coupling reagents are generally recommended.[1][2] Urionium/aminium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are often more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[5][6] These reagents can achieve higher coupling efficiencies and faster reaction times.[7]
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to check for the presence of free primary amines on the resin after a coupling step.[8] A positive result (blue or purple beads) indicates that the coupling is incomplete, and a second coupling step may be necessary. For N-terminal proline, which is a secondary amine, the Kaiser test is not reliable, and an isatin (B1672199) or chloranil (B122849) test should be used instead.[8]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
| Potential Cause | Recommended Solution |
| Steric Hindrance | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of HBTU or DIC/HOBt.[2] 2. Double couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to the resin.[2][9] 3. Increase reaction time: Extend the coupling time to several hours or overnight to allow the reaction to proceed to completion.[2] |
| Peptide Aggregation | 1. Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling solution to disrupt secondary structures. 2. Elevated temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to help break up aggregates.[8] 3. Use microwave-assisted synthesis: Microwave irradiation can accelerate coupling and reduce aggregation.[10] |
| Poor Resin Swelling | 1. Ensure adequate solvent volume: Use enough solvent to allow the resin to swell properly. 2. Check resin compatibility: Confirm that the chosen resin is compatible with the synthesis conditions. |
Issue 2: Low Yield of the Final Peptide
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Extend deprotection time: Increase the piperidine (B6355638) treatment time to ensure complete removal of the Fmoc group.[9] 2. Use a stronger deprotection cocktail: For difficult sequences, a small percentage of DBU can be added to the piperidine solution. |
| Side Reactions | 1. Protect the hydroxyl group: Ensure the side-chain hydroxyl group of this compound is protected (e.g., with a tBu group).[3] 2. Avoid excess coupling reagent: Use a slight excess of the amino acid relative to the coupling reagent to minimize side reactions like guanidinylation with uronium/aminium reagents.[7] |
| Premature Cleavage | 1. Use a more stable linker: If premature cleavage is suspected, consider using a resin with a more acid-stable linker. |
Issue 3: Presence of Unexpected Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Racemization | 1. Add a racemization suppressant: Use an additive like HOBt or Oxyma Pure, especially when using carbodiimide coupling reagents.[5][11] 2. Use a weaker base: In cases of increased racemization risk, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[7] |
| Guanidinylation | 1. Pre-activate the amino acid: Mix the amino acid and coupling reagent for a short period before adding it to the resin to avoid direct contact of the coupling reagent with the free N-terminal amine. 2. Use a phosphonium-based reagent: Reagents like PyBOP do not cause guanidinylation. |
| Dehydration of Asn/Gln | 1. Avoid carbodiimide reagents: If your sequence contains asparagine or glutamine, avoid using DCC or DIC, which can cause dehydration of the side-chain amide to a nitrile.[5] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Type | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective | Can cause racemization; byproduct removal can be difficult.[5][8] |
| HBTU/HCTU | Aminium/Uronium | High | Efficient and widely used.[8] | Can cause guanidinylation; based on potentially explosive benzotriazoles.[7] |
| HATU | Aminium/Uronium | Very High | Highly efficient for hindered couplings.[1] | More expensive; based on potentially explosive HOAt.[1][7] |
| PyBOP | Phosphonium | High | Efficient, avoids guanidinylation.[1] | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium | Very High | High solubility; safer than benzotriazole-based reagents.[1] | Limited stability in solution.[1] |
Experimental Protocols
Protocol 1: Standard Coupling Procedure using HATU
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected 2-Amino-5-hydroxy(tBu)hexanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[2][8] If the test is positive, repeat steps 3-5 (double coupling).
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a small sample of the peptide-resin (10-15 beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol (B47542) in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heating: Heat the test tube at 110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Colorless/Yellow: Negative result (no free primary amines), indicating complete coupling.
-
Blue/Purple: Positive result (free primary amines present), indicating incomplete coupling.[9]
-
Visualizations
Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: A logical workflow for troubleshooting low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. peptide.com [peptide.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. globalresearchonline.net [globalresearchonline.net]
preventing racemization during 2-Amino-5-hydroxyhexanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting support for common issues encountered during the synthesis of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?
A1: The main challenge lies in controlling the stereochemistry at the α-carbon (C2) and the hydroxyl-bearing carbon (C5). The α-proton of amino acids is susceptible to abstraction under basic or even neutral conditions, which can lead to racemization. Additionally, many synthetic routes involve multiple steps where stereochemical integrity must be maintained.
Q2: Which synthetic strategies are recommended for preventing racemization during the synthesis of this compound?
A2: Several strategies can be employed to maintain stereochemical purity:
-
Stereospecific Reactions: Utilizing reactions that proceed with a high degree of stereocontrol, such as the intramolecular Diels-Alder reaction of an acylnitroso derivative, can set the desired stereochemistry with high fidelity.[1][2]
-
Chiral Pool Synthesis: Starting from a readily available enantiopure precursor, such as L-proline or other amino acids, can provide a chiral scaffold for the synthesis.
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q3: Are there any specific reaction conditions that are known to promote racemization?
A3: Yes, certain conditions should be avoided or carefully controlled:
-
Harsh Basic or Acidic Conditions: Strong bases can readily deprotonate the α-carbon, leading to racemization. While some harsh acidic conditions, such as 6N HCl at reflux for extended periods, have been shown not to cause racemization in specific contexts[1], this should be evaluated on a case-by-case basis.
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.
Q4: How can I analyze the enantiomeric purity of my synthesized this compound?
A4: The most common method for determining enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column is another approach.
Troubleshooting Guides
Issue 1: Low or No Stereoselectivity in the Key Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Chiral Auxiliary or Catalyst | Verify the enantiomeric purity and correct isomer of the chiral auxiliary or catalyst being used. | The stereochemical outcome is directly dependent on the chirality of the directing group. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Lower temperatures often favor higher stereoselectivity. | Lowering the temperature can increase the energy difference between the transition states leading to the desired and undesired stereoisomers. |
| Solvent Effects | Experiment with solvents of varying polarity. | The solvent can influence the conformation of the transition state, thereby affecting stereoselectivity. |
| Presence of Impurities | Ensure all starting materials and reagents are pure. | Impurities can sometimes interfere with the catalyst or chiral auxiliary, leading to a loss of stereocontrol. |
Issue 2: Racemization Observed in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Deprotection Conditions are too Harsh | Investigate milder deprotection methods. For example, if using strong acid, try enzymatic or hydrogenolysis-based deprotection if compatible with the protecting groups. | Protecting groups should be chosen to be removable under conditions that do not compromise the stereochemical integrity of the molecule. |
| Work-up or Purification Conditions | Analyze the stereochemical purity at each step to pinpoint where racemization is occurring. Avoid prolonged exposure to basic or acidic conditions during extraction and chromatography. | Racemization can occur at various stages of the synthesis, not just during the main reaction. |
| Unstable Intermediate | If an intermediate is prone to racemization, consider modifying the synthetic route to avoid its isolation or to convert it to a more stable derivative in situ. | Some molecular structures are inherently more susceptible to epimerization. |
Experimental Protocols
Stereospecific Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid via Intramolecular Diels-Alder Reaction
This eight-step synthesis from sorbic acid utilizes a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative to control the stereochemistry. L-proline serves as a temporary chiral tether.[1][2]
Workflow Diagram:
Caption: Synthetic workflow for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.
Key Steps and Methodologies:
-
Synthesis of N-Sorbyl-L-proline: Sorbic acid is coupled with L-proline.
-
Formation of the N-hydroxysuccinimide ester: The carboxylic acid of N-Sorbyl-L-proline is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC).
-
Synthesis of the Hydroxamic Acid: The active ester is reacted with hydroxylamine.
-
In situ Generation of the Acylnitroso Dienophile and Intramolecular Diels-Alder Reaction: The hydroxamic acid is oxidized (e.g., with tetraethylammonium (B1195904) periodate) to form the reactive acylnitroso intermediate, which undergoes a stereospecific intramolecular cycloaddition.
-
Reductive Cleavage of the N-O Bond: The resulting cycloadduct is treated with a reducing agent, such as sodium amalgam (Na/Hg), to cleave the N-O bond.
-
Hydrolysis: The final step involves the hydrolysis of the proline auxiliary, typically under harsh acidic conditions (e.g., 6N HCl reflux), which has been reported not to cause racemization in this specific case.[1]
Quantitative Data on Stereoselectivity:
| Parameter | Expected Outcome | Notes |
| Diastereomeric Ratio (dr) | High | The facial selectivity of the cycloaddition is directed by the chiral L-proline tether. |
| Enantiomeric Excess (ee) | High | The use of enantiopure L-proline as the starting material ensures the formation of a single enantiomeric series of products. |
Logical Relationships in Preventing Racemization
The following diagram illustrates the key decision-making process and factors to consider for minimizing racemization during the synthesis of chiral amino acids.
Caption: Decision-making flowchart for preventing racemization.
References
Technical Support Center: Production of 2-Amino-5-hydroxyhexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Amino-5-hydroxyhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges encountered during the scale-up synthesis of this compound often revolve around the key steps of the reaction, including the Diels-Alder reaction, hydrolysis of intermediates, and final product purification. Specific issues include managing reaction exotherms, dealing with harsh hydrolysis conditions that can lead to product degradation, the formation of byproducts such as diacylhydroxylamines, and difficulties in separating the final product from chiral auxiliaries like proline.[1] Additionally, purification methods like column chromatography, which are feasible at the lab scale, often become bottlenecks during large-scale production.[2]
Q2: Are there alternative synthesis routes that are more amenable to scale-up?
A2: While the synthesis from sorbic acid via an intramolecular Diels-Alder reaction is a common method, it presents challenges in hydrolysis and purification.[1] Alternative approaches are being explored to circumvent these issues. For instance, research is ongoing to replace proline with other cyclic amino acids that allow for milder hydrolysis conditions and easier separation of the final product.[1] For related compounds, methods have been developed to avoid chromatographic purification, which is a significant consideration for large-scale production.[2]
Q3: What are the critical safety considerations during the scale-up of this process?
A3: A key safety consideration is the management of reaction temperatures, particularly during exothermic steps such as the catalytic reduction of oxime intermediates, if this route is employed.[3] It is crucial to have adequate cooling capacity and to monitor the reaction temperature closely to prevent thermal runaway. The use of strong acids like 6N HCl for hydrolysis requires appropriate personal protective equipment and handling procedures to minimize risks.[1]
Troubleshooting Guides
Issue 1: Low Overall Yield After Final Hydrolysis Step
Question: My overall yield of this compound is significantly lower than expected after the final hydrolysis step. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Product Decomposition: The use of harsh acidic conditions (e.g., 6N HCl, prolonged reflux) for the hydrolysis of the diketopiperazine intermediate can lead to the degradation of the target amino acid.[1]
-
Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion, leaving unreacted starting material.
-
Difficult Separation: A significant portion of the product may be lost during the separation from the chiral auxiliary (e.g., proline).[1]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions:
-
Acid Concentration: Experiment with lower concentrations of HCl or alternative acids to find a balance between efficient hydrolysis and minimal product degradation.
-
Temperature and Time: Reduce the reaction temperature and/or time. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.
-
-
Improve Separation:
-
Analytical Monitoring:
-
Use TLC with a ninhydrin (B49086) stain to visualize both proline (which typically gives a yellow spot) and the product amino acid (which should give a violet spot) to assess the efficiency of separation.[1]
-
Issue 2: Formation of Significant Diacylhydroxylamine Impurity
Question: I am observing a significant amount of a diacylhydroxylamine impurity in my reaction mixture. How can I prevent its formation?
Potential Cause:
-
This impurity arises when the acylnitroso intermediate, generated in situ, reacts with the unoxidized hydroxamic acid starting material instead of undergoing the desired intramolecular cycloaddition.[1] This is more likely to occur if the oxidation of the hydroxamic acid is slow or incomplete.
Troubleshooting Steps:
-
Ensure Complete Oxidation: The key is to generate the acylnitroso intermediate in a medium that is free of the starting hydroxamic acid.[1]
-
Trapping the Intermediate: One successful strategy is to generate and trap the acylnitroso intermediate as a cyclopentadiene (B3395910) adduct. This allows for the purification of the adduct before proceeding with the subsequent steps.[1]
-
Control Reagent Addition: Slowly add the oxidizing agent (e.g., tetraethylammonium (B1195904) periodate) to the hydroxamic acid solution to maintain a low concentration of the unoxidized starting material.
Issue 3: Purification by Column Chromatography is Not Feasible for Scale-Up
Question: My current protocol relies on column chromatography for purification, which is not practical for the scale I am working at. What are some alternative purification strategies?
Potential Causes:
-
Column chromatography is often not scalable due to high solvent consumption, time requirements, and cost.[2]
Troubleshooting Steps:
-
Recrystallization:
-
Systematically screen different solvent systems to find one that allows for the selective crystallization of the desired product, leaving impurities in the mother liquor. The literature mentions recrystallization from ethyl acetate (B1210297) and petroleum ether for an intermediate in a related synthesis.[1]
-
-
pH Adjustment and Extraction:
-
Exploit the amphoteric nature of the amino acid. Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and induce precipitation.
-
Use liquid-liquid extraction at different pH values to separate acidic, basic, and neutral impurities.
-
-
Salt Formation:
-
Convert the amino acid to a salt (e.g., hydrochloride) which may have different solubility properties and be easier to crystallize and purify.
-
Data Presentation
Table 1: Summary of Key Reagents and Conditions for an Intermediate Step
| Step | Reactants | Reagent | Solvent | Conditions | Yield | Reference |
| Active Ester Formation | N-sorbyl-L-proline, N-hydroxysuccinimide | Dicyclohexylcarbodiimide (DCC) | Dichloromethane/Acetonitrile | Stirred at room temperature for 4 hours, then freezer overnight | 89% | [1] |
| Hydroxamic Acid Formation | N-hydroxy-succinimide ester of N-sorbyl-L-proline | Hydroxylamine | - | Basic Schotten-Baumann like conditions | - | [1] |
| Oxidation | Hydroxamic acid | Tetraethylammonium periodate | - | In situ generation of acylnitroso intermediate | - | [1] |
| Hydrolysis | Diketopiperazine intermediate | 6N HCl | - | Reflux for 20 hours | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of Tetraethylammonium periodate
This protocol is for the preparation of the oxidizing agent used to generate the acylnitroso intermediate.[1]
-
Dissolve paraperiodic acid (2.28g, 10 mmoles) in 50 ml of water.
-
Cool the solution in an ice bath.
-
Add tetraethylammonium hydroxide (B78521) (5.65 ml of a 35% solution, 1 equivalent) in portions of 0.5 ml.
-
Stir the mixture for 2 hours.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by dissolving it in hot tert-butanol (B103910) and precipitating with isopropyl ether.
-
The final product (2.67g, 83% yield) should be stored in a dark freezer as it is sensitive to heat and light.[1]
Visualizations
Caption: A simplified workflow for the synthesis of this compound, highlighting key steps and potential scale-up challenges.
Caption: A troubleshooting decision tree for diagnosing and addressing low yield issues during the production of this compound.
References
Technical Support Center: Synthesis of 2-Amino-5-hydroxyhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-hydroxyhexanoic acid. The information provided is intended to help identify and resolve common issues encountered during the experimental process, with a focus on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed during the synthesis of this compound via the acylnitroso cycloaddition pathway?
A1: The most prominently reported byproduct is a diacylhydroxylamine. This impurity arises from a side reaction where the acylnitroso intermediate, generated in situ, acts as an acylating agent on the unoxidized hydroxamic acid precursor still present in the reaction mixture.[1] To minimize the formation of this byproduct, it is crucial to ensure the efficient oxidation of the hydroxamic acid and to generate the acylnitroso intermediate in a medium that is free of the starting hydroxamic acid.[1]
Q2: What are some potential sources of impurities in this synthesis?
A2: Impurities can be introduced at various stages of the multi-step synthesis.[1][] Potential sources include:
-
Starting materials and reagents: Purity of sorbic acid, L-proline, and other reagents is critical.
-
Side reactions: Besides the diacylhydroxylamine formation, other side reactions such as incomplete reactions at any step, racemization, or undesired cleavage of protecting groups can occur.
-
Degradation: The stability of intermediates and the final product under the reaction and purification conditions should be considered.
Q3: What analytical techniques are recommended for identifying byproducts in this synthesis?
A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive identification and quantification of byproducts.[][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and for quantifying their relative amounts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated components, aiding in the identification of unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, which is invaluable for the unambiguous identification of byproduct structures.[4][5]
Troubleshooting Guides
Issue 1: Presence of an Unexpected High Molecular Weight Impurity
Symptoms:
-
An additional peak is observed in the HPLC chromatogram with a longer retention time than the desired product.
-
Mass spectrometry analysis indicates a molecular weight corresponding to the diacylhydroxylamine byproduct.
Possible Cause:
-
Incomplete oxidation of the N-sorbyl-L-proline hydroxamic acid, leading to its reaction with the acylnitroso intermediate.[1]
Solutions:
-
Optimize Oxidation Conditions: Ensure the use of a sufficient excess of the oxidizing agent (e.g., tetraethylammonium (B1195904) periodate). Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the hydroxamic acid before proceeding.
-
Control Reagent Addition: Add the oxidizing agent slowly to a solution of the hydroxamic acid to maintain a low concentration of the unoxidized starting material.
-
In Situ Trapping: If the intramolecular cycloaddition is slow, consider trapping the acylnitroso intermediate with a highly reactive external diene to prevent it from reacting with the starting material.[1]
Issue 2: Low Yield of the Final Product after Reductive Cleavage
Symptoms:
-
The overall yield of this compound is significantly lower than expected.
-
Multiple spots are observed on the TLC plate after the final reduction step.
Possible Causes:
-
Incomplete Reductive Cleavage: The N-O bond of the cycloadduct may not be fully cleaved.
-
Over-reduction: The reducing agent might be too harsh, leading to the reduction of other functional groups in the molecule.
-
Side Reactions During Cleavage: The conditions for reductive cleavage might promote side reactions or degradation of the desired product.[6][7][8]
Solutions:
-
Choice of Reducing Agent: Select a mild and efficient reducing agent for the N-O bond cleavage, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reduction (e.g., Na/NH₃). The choice will depend on the functional group tolerance of the intermediate.
-
Reaction Monitoring: Carefully monitor the progress of the reduction by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction.
-
pH Control: The pH of the reaction mixture during workup can be critical. Ensure appropriate pH adjustment to isolate the amino acid product effectively.
Data Presentation
Table 1: Key Intermediates and Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| N-Sorbyl-L-proline | C₁₁H₁₅NO₃ | 209.24 | Intermediate |
| N-Sorbyl-L-proline hydroxamic acid | C₁₁H₁₆N₂O₃ | 224.26 | Precursor to acylnitroso intermediate |
| Acylnitroso Intermediate | C₁₁H₁₃NO₃ | 207.23 | Key reactive intermediate |
| Diacylhydroxylamine Byproduct | C₂₂H₂₉N₃O₅ | 415.48 | Major byproduct |
| (2R,5R)-2-Amino-5-hydroxyhexanoic acid | C₆H₁₃NO₃ | 147.17 | Final Product |
Experimental Protocols
Protocol 1: Synthesis of N-Sorbyl-L-proline hydroxamic acid
This protocol is adapted from the literature for the synthesis of a key intermediate.[1]
-
Preparation of N-Sorbyl-L-proline: React L-proline with sorbyl chloride or an activated sorbic acid ester. Purify the product by extraction and crystallization.
-
Activation of N-Sorbyl-L-proline: Convert N-Sorbyl-L-proline to its N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as ethyl acetate.
-
Formation of Hydroxamic Acid: React the NHS ester with hydroxylamine (B1172632) in a basic solution (e.g., sodium ethoxide in ethanol). The reaction is typically stirred at room temperature for an extended period.
-
Purification: Purify the resulting hydroxamic acid using column chromatography to remove impurities before the oxidation step.
Protocol 2: Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF). Monitor the total ion chromatogram and extract ion chromatograms for the expected molecular weights of the product and potential byproducts (see Table 1).
-
Data Analysis: Analyze the mass spectra of the eluted peaks to determine their molecular weights and fragmentation patterns, which can help in structural elucidation.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of the diacylhydroxylamine byproduct.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]
optimizing storage conditions for 2-Amino-5-hydroxyhexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for 2-Amino-5-hydroxyhexanoic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability and purity of solid this compound, it is recommended to store it in a cool, dark, and dry environment. For optimal preservation, storage at -20°C is advisable, particularly for long-term use. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form and should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aqueous solutions at -80°C in small, single-use aliquots. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: this compound has two primary reactive functional groups: a secondary alcohol at the 5-position and an amino group at the 2-position. Potential degradation pathways include:
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could convert it into a ketone, forming 2-amino-5-oxohexanoic acid.
-
Cyclization: Intramolecular cyclization can occur between the amino group and the carboxylic acid, or more likely, the hydroxyl group and the carboxylic acid, especially under certain pH and temperature conditions, potentially forming a lactone. One identified cyclized form is 3-amino-6-methyltetrahydro-2H-pyran-2-one.[1]
-
General Amino Acid Degradation: Like other amino acids, it can undergo decarboxylation, deamination, and reactions with aldehydes or other reactive species present in a solution.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining purity and detecting impurities. Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's structure and identify any structural changes.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low experimental yield or inconsistent results. | Degradation of this compound due to improper storage. | - Confirm the purity of the starting material using HPLC or LC-MS.- Ensure the compound is stored under the recommended conditions (cool, dry, dark, and optionally, under an inert atmosphere).- Prepare solutions fresh before each use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | - Oxidation of the secondary alcohol.- Cyclization of the molecule.- Presence of residual solvents or impurities from synthesis. | - Use LC-MS to identify the mass of the unexpected peak and compare it to potential degradation products (e.g., the oxidized ketone or the cyclized lactone).- Review the storage and handling procedures to minimize exposure to air and moisture.- If impurities are from synthesis, consider repurification of the compound. |
| Poor solubility of the compound. | - The compound may have degraded into a less soluble form.- The pH of the solvent may not be optimal for dissolution. | - Verify the purity of the compound.- Adjust the pH of the solvent. As an amino acid, its solubility is pH-dependent. Try dissolving in slightly acidic or basic aqueous solutions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light/Moisture | Duration |
| Solid | -20°C | Inert (Argon or Nitrogen) Recommended | Store in a dark, dry place. Use a desiccator. | Long-term |
| Solid | 2-8°C | Tightly Sealed | Store in a dark, dry place. | Short-term |
| Solution | -80°C | N/A | Aliquot into single-use vials to avoid freeze-thaw cycles. | Short-term |
Experimental Protocols
Protocol 1: HPLC-Based Purity Assessment of this compound
This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) (ACN)
- Trifluoroacetic acid (TFA)
- Volumetric flasks and pipettes
- HPLC system with a C18 column and UV detector
2. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of HPLC-grade water to prepare a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase starting condition.
3. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 210 nm
- Column Temperature: 25°C
4. Procedure:
- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
- Inject the prepared sample solution.
- Run the gradient program and collect the data.
- Analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Protocol 2: Stability Study of this compound in Solution
This protocol describes a method to evaluate the stability of this compound in an aqueous solution over time.
1. Materials and Reagents:
- High-purity this compound
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC system and reagents as described in Protocol 1
2. Procedure:
- Prepare a 1 mg/mL solution of this compound in PBS.
- Divide the solution into multiple aliquots in separate vials.
- Analyze an initial aliquot (T=0) using the HPLC method described in Protocol 1 to determine the initial purity.
- Store the remaining aliquots at the desired test conditions (e.g., 4°C, room temperature, 37°C).
- At specified time points (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
- Analyze each aliquot by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
- Plot the percentage of the parent compound remaining over time for each condition to assess stability.
Mandatory Visualization
Caption: Workflow for purity and stability analysis.
Caption: Potential degradation pathways.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Enhancing the Resolution of 2-Amino-5-hydroxyhexanoic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantiomeric resolution of 2-Amino-5-hydroxyhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving this compound enantiomers include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs), Gas Chromatography (GC) after derivatization, diastereomeric salt formation with a chiral resolving agent, and enzymatic kinetic resolution.[1][2] The choice of method depends on the scale of the resolution, required purity, and available equipment.
Q2: I am not getting any separation of my this compound enantiomers on a chiral HPLC column. What should I do?
A2: First, ensure you have selected an appropriate chiral stationary phase. For polar amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) or polysaccharide-based CSPs can be effective.[3][4] If the column is appropriate, troubleshooting should focus on the mobile phase composition. The polarity, ionic strength, and pH of the mobile phase are critical for resolving polar, zwitterionic compounds.[4] Try adjusting the concentration of the organic modifier (e.g., methanol, acetonitrile) and the acidic or basic additives (e.g., formic acid, trifluoroacetic acid, diethylamine).[5][6]
Q3: Is derivatization necessary for the chiral GC analysis of this compound?
A3: Yes, derivatization is essential for the GC analysis of amino acids to increase their volatility and improve chromatographic peak shape.[7][8] A two-step derivatization is typically required: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups.[7][8]
Q4: My diastereomeric salt crystallization is not yielding a product with high enantiomeric excess. What are the potential causes?
A4: Low enantiomeric excess in diastereomeric salt resolution can be due to several factors. The choice of resolving agent is critical and should be empirically screened. The solvent system plays a crucial role in the differential solubility of the diastereomeric salts.[9] Experiment with a range of solvents with varying polarities. The crystallization temperature and cooling rate can also significantly impact the purity of the crystals. Finally, ensure that the stoichiometry between the amino acid and the resolving agent is optimized.[9]
Q5: Can I use enzymatic resolution for this compound?
A5: Enzymatic kinetic resolution is a viable method, often employing lipases or acylases.[10] These enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the reacted and unreacted forms. The success of this method depends on finding an enzyme with high enantioselectivity for this compound or a suitable derivative.
Troubleshooting Guides
Chiral HPLC Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No enantiomeric separation | Inappropriate chiral stationary phase (CSP). | Switch to a CSP known for resolving polar amino acids, such as a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide-based column.[3][4] |
| Mobile phase is not optimized. | Systematically vary the mobile phase composition. Adjust the organic modifier (e.g., methanol, ethanol, acetonitrile) percentage. Optimize the concentration of acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine) additives to control ionization.[5][6] | |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase. | Add a competing amine or acid to the mobile phase to block active sites on the stationary phase. Ensure the sample is fully dissolved in the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Irreproducible retention times | Column not properly equilibrated. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection.[5] |
| "Memory effects" from previous analyses. | Dedicate a column specifically for chiral separations with specific mobile phase additives to avoid cross-contamination.[5] Flush the column extensively when changing mobile phase systems. |
Chiral GC Resolution (after Derivatization)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or poor separation | Incomplete derivatization. | Ensure complete dryness of the sample before adding derivatization reagents. Optimize reaction time and temperature for both esterification and acylation steps.[7][8] |
| Inappropriate chiral column. | Use a chiral GC column known for amino acid separations, such as those based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex) or amino acid derivatives (e.g., Chirasil-Val).[11] | |
| GC temperature program not optimized. | Lowering the oven temperature can often increase chiral selectivity.[7] Optimize the temperature ramp rate. | |
| Ghost peaks or baseline noise | Contamination from derivatization reagents. | Ensure complete removal of excess derivatization reagents under a stream of nitrogen before injection.[7] |
| Sample degradation. | Avoid excessively high injector or oven temperatures. |
Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of crystalline salt | Poor choice of solvent. | Screen a variety of solvents to find one where the desired diastereomeric salt has low solubility while the other is more soluble.[9] |
| Supersaturation not achieved. | Concentrate the solution or use an anti-solvent to induce crystallization. | |
| Low enantiomeric excess (ee) | Insufficient difference in solubility between diastereomers. | Screen different chiral resolving agents. Optimize the solvent system; sometimes a mixture of solvents provides better selectivity.[9] |
| Co-crystallization of both diastereomers. | Control the cooling rate during crystallization; slower cooling often leads to higher purity crystals. | |
| Difficulty recovering the free amino acid | Incomplete hydrolysis of the diastereomeric salt. | Ensure complete reaction by adjusting pH and reaction time for the acid/base treatment to break the salt. |
| Loss of product during extraction. | Optimize the extraction solvent and the number of extractions. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Start with a macrocyclic glycopeptide-based chiral stationary phase, such as a CHIROBIOTIC T column.[4]
-
Mobile Phase Screening:
-
Polar Ionic Mode: Begin with a mobile phase of Methanol/Water/Acetic Acid/Triethylamine (e.g., 90/10/0.1/0.2 v/v/v/v).
-
Polar Organic Mode: Test mobile phases with high organic content, such as Acetonitrile/Methanol/Acetic Acid/Triethylamine.
-
Reversed-Phase Mode: Use aqueous buffers with organic modifiers (e.g., 1% Triethylammonium Acetate in Water/Methanol mixtures).
-
-
Optimization:
-
Adjust the ratio of the organic modifier to the aqueous component.
-
Vary the concentration of the acidic and basic additives.
-
Evaluate the effect of column temperature on resolution.
-
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) if the analyte has a poor chromophore.
Protocol 2: Derivatization for Chiral GC Analysis
This protocol is adapted from established methods for other amino acids.[7][8]
-
Esterification:
-
Dry approximately 1 mg of the this compound sample in a reaction vial under a stream of nitrogen.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness.[7]
-
-
Acylation:
-
To the dry residue, add 1 mL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the vial and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC injection.[7]
-
-
GC Conditions:
-
Column: Chirasil-L-Val or a similar chiral capillary column.[11]
-
Carrier Gas: Helium.
-
Temperature Program: Start with an initial oven temperature of 60°C, hold for 2 minutes, then ramp at 2-4°C/minute to 180°C.
-
Injector and Detector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Protocol 3: Diastereomeric Salt Formation and Crystallization
-
Resolving Agent Selection: Screen common chiral resolving agents such as tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid) or chiral bases (e.g., brucine, (R)-1-phenylethylamine).
-
Salt Formation:
-
Dissolve equimolar amounts of racemic this compound and the chosen resolving agent in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
If no crystals form, try adding a less polar co-solvent (anti-solvent) dropwise until turbidity is observed, then allow it to stand.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the enantiomeric excess of the crystalline salt. Recrystallization may be necessary to improve purity.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to precipitate the resolving agent or allow for its extraction.
-
Isolate the free this compound from the aqueous solution, for example, by ion-exchange chromatography.
-
Visualizations
Caption: Chiral HPLC Experimental Workflow.
Caption: Chiral GC Derivatization and Analysis Workflow.
Caption: Diastereomeric Salt Resolution Logic.
References
- 1. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. reddit.com [reddit.com]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-Amino-5-hydroxyhexanoic Acid Isomers: A Review of Available Data
A comparative analysis of the biological activities of the four stereoisomers of 2-Amino-5-hydroxyhexanoic acid—(2S,5S), (2R,5R), (2S,5R), and (2R,5S)—is not currently possible due to a lack of published data directly comparing their effects. Research has primarily focused on a single, naturally occurring isomer isolated from the seeds of Crotalaria juncea, which has demonstrated notable antioxidant and lipid-lowering properties.[1] The specific stereochemistry of this natural isomer has not been definitively identified in the available literature.
This guide summarizes the known biological activities of this natural isomer and provides detailed experimental protocols for the assays used to determine its efficacy. While a direct comparison between isomers is unavailable, this information serves as a benchmark for future research into the stereospecific bioactivity of these compounds.
Biological Activity of the Natural Isomer of this compound
The isomer of this compound isolated from Crotalaria juncea has been shown to possess dose-dependent lipid-lowering activity in vivo and significant in vitro antioxidant activity.[1] A cyclized derivative of this compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, reportedly exhibits enhanced lipid-lowering and antioxidant effects.[1]
Data on Biological Activity
The following table summarizes the reported biological activities of the natural isomer of this compound.
| Biological Activity | Assay Type | Key Findings | Reference |
| Antidyslipidemic | In vivo (Triton WR-1339 induced hyperlipidemic rat model) | Dose-dependent lipid-lowering activity. | [1] |
| Antioxidant | In vitro | Good antioxidant activity. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing antioxidant and lipid-lowering activities.
In Vitro Antioxidant Activity Assays
A common method for determining in vitro antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This reaction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Procedure:
-
Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 50 µL of each dilution of the test compound to 150 µL of the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Antidyslipidemic Activity Assay
The Triton WR-1339-induced hyperlipidemia model in rats is a widely used method for evaluating the lipid-lowering potential of compounds.
Principle: Triton WR-1339, a non-ionic detergent, induces acute hyperlipidemia by inhibiting lipoprotein lipase, the enzyme responsible for the hydrolysis of triglycerides in plasma. This leads to a significant increase in plasma levels of cholesterol and triglycerides. The efficacy of a test compound is determined by its ability to attenuate this rise in lipid levels.
Procedure:
-
Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Divide the animals into the following groups:
-
Normal Control (vehicle only)
-
Hyperlipidemic Control (Triton WR-1339 + vehicle)
-
Test Group(s) (Triton WR-1339 + this compound isomer at different doses)
-
Positive Control (Triton WR-1339 + standard hypolipidemic drug, e.g., fenofibrate)
-
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle orally to the respective groups.
-
After a specific time (e.g., 1 hour), induce hyperlipidemia by intraperitoneal injection of Triton WR-1339 (typically 200-400 mg/kg body weight) dissolved in saline.
-
After a set period (e.g., 18-24 hours) post-Triton injection, collect blood samples from the retro-orbital plexus under light anesthesia.
-
Separate the serum by centrifugation.
-
Analyze the serum for total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available enzymatic kits.
-
Compare the lipid profiles of the test groups with the hyperlipidemic control group to determine the lipid-lowering effect.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for In Vivo Antidyslipidemic Activity Assessment.
Caption: Workflow for DPPH Radical Scavenging Assay.
References
A Comparative Analysis of the Antioxidant Potential of 2-Amino-5-hydroxyhexanoic acid and 6-hydroxynorleucine
A guide for researchers, scientists, and drug development professionals on the current state of antioxidant activity data for two structurally related amino acid derivatives.
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, non-proteinogenic amino acids and their derivatives have emerged as a promising area of investigation. This guide provides a comparative overview of the antioxidant activity of two such compounds: 2-Amino-5-hydroxyhexanoic acid and 6-hydroxynorleucine. It is important to note that while preliminary data exists for this compound, there is a notable absence of direct comparative studies and a significant lack of published data on the antioxidant properties of 6-hydroxynorleucine. This guide, therefore, serves to summarize the available information and to provide a framework for future comparative analysis.
Summary of Available Antioxidant Data
A study on this compound isolated from the seeds of Crotalaria juncea has reported that the compound exhibits good in vitro antioxidant activity.[1] However, specific quantitative data, such as IC50 values from various antioxidant assays, were not detailed in the available literature. For 6-hydroxynorleucine, there is a conspicuous absence of studies evaluating its antioxidant capacity. While research has explored its role in other biological contexts, its potential as an antioxidant remains uninvestigated in publicly accessible literature.
Due to the lack of direct comparative experimental data, a quantitative side-by-side comparison is not currently possible. The following table is presented as a template to illustrate how such data would be structured if it were available. The values presented are hypothetical and for illustrative purposes only.
| Antioxidant Assay | This compound (IC50/EC50) | 6-hydroxynorleucine (IC50/EC50) | Standard (e.g., Ascorbic Acid) (IC50/EC50) |
| DPPH Radical Scavenging | Data not available | Data not available | ~8 µg/mL |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Data not available | ~1500 µM Fe(II)/g |
| ABTS Radical Scavenging | Data not available | Data not available | ~5 µg/mL |
| Superoxide Radical Scavenging | Data not available | Data not available | ~12 µg/mL |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are standard measures of a compound's potency in a given assay. Lower values indicate higher antioxidant activity. The values for the standard are approximate and can vary based on experimental conditions.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate future research and a direct comparison of these compounds, detailed methodologies for two common in vitro antioxidant assays, the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compounds (this compound, 6-hydroxynorleucine)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at ~517 nm
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at ~517 nm.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compounds
-
Standard (e.g., Ferrous sulfate (B86663) or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.
-
Prepare different concentrations of the test compounds and the standard.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the colored product at ~593 nm.
-
A standard curve is generated using the absorbance values of the ferrous sulfate or Trolox standards.
-
The antioxidant capacity of the sample is expressed as FRAP units (e.g., µM Fe(II) equivalents per gram of sample).
Potential Mechanisms of Antioxidant Action
The antioxidant activity of amino acids and their derivatives can be attributed to several mechanisms. While specific pathways for this compound and 6-hydroxynorleucine have not been elucidated, a general mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity.
Caption: General mechanism of radical scavenging by a hydrogen-donating antioxidant.
Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic experimental workflow is proposed. This workflow would enable a direct and robust comparison of the antioxidant activities of this compound and 6-hydroxynorleucine.
Caption: Proposed workflow for the comparative evaluation of antioxidant activity.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound possesses antioxidant properties, though quantitative data remains to be published. In stark contrast, the antioxidant potential of 6-hydroxynorleucine has not been reported. This significant knowledge gap underscores the need for direct, comparative studies employing a battery of standardized antioxidant assays. Future research should focus on generating robust quantitative data for both compounds to accurately assess and compare their antioxidant efficacy. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to identify and develop novel antioxidant agents for therapeutic applications. The experimental protocols and workflow provided in this guide offer a clear path forward for conducting this much-needed research.
References
Comparative In Vivo Efficacy of 2-Amino-5-hydroxyhexanoic acid as a Novel Lipid-Lowering Agent
Abstract: Hyperlipidemia is a critical risk factor for cardiovascular disease, and statins remain the frontline therapy. However, a significant number of patients exhibit statin intolerance or fail to achieve optimal low-density lipoprotein cholesterol (LDL-C) levels, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the in vivo lipid-lowering efficacy of a novel compound, 2-Amino-5-hydroxyhexanoic acid (AHH), against the standard-of-care, Atorvastatin. Utilizing a high-fat diet-induced hyperlipidemia mouse model, this study evaluates the effects of AHH on serum lipid profiles and the expression of key hepatic genes involved in lipid metabolism. The findings, based on hypothetical data, suggest that AHH possesses significant, dose-dependent lipid-lowering capabilities, potentially acting through the activation of the AMPK signaling pathway.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major contributor to the pathogenesis of atherosclerosis and subsequent cardiovascular events. The primary therapeutic strategy involves the use of HMG-CoA reductase inhibitors (statins).[1][2] Despite their effectiveness, residual cardiovascular risk persists in many patients, and adverse effects can limit their use.[1] This has spurred the search for alternative and adjunct therapies that target different pathways in lipid metabolism.[1][3]
This compound (AHH) is a novel small molecule synthesized for the potential modulation of metabolic pathways. This guide outlines a standardized preclinical in vivo validation workflow to objectively assess its lipid-lowering effects in a well-established animal model of hyperlipidemia, comparing its performance directly with Atorvastatin.
Comparative In Vivo Study Design
To evaluate the efficacy of AHH, a diet-induced hyperlipidemia model in C57BL/6 mice was employed. This model is widely used as it effectively mimics the metabolic dysregulation observed in human hyperlipidemia.[4][5]
-
Animal Model: Male C57BL/6 mice, 8 weeks of age.
-
Induction of Hyperlipidemia: Mice were fed a high-fat diet (HFD) consisting of 21% fat and 0.15% cholesterol for 8 weeks to induce a hyperlipidemic phenotype.[4]
-
Experimental Groups (n=10 per group):
-
Normal Control: Fed a standard chow diet; administered vehicle (0.5% carboxymethylcellulose).
-
HFD Vehicle Control: Fed HFD; administered vehicle.
-
AHH (Low Dose): Fed HFD; administered AHH at 10 mg/kg/day.
-
AHH (High Dose): Fed HFD; administered AHH at 30 mg/kg/day.
-
Atorvastatin (Positive Control): Fed HFD; administered Atorvastatin at 10 mg/kg/day.[6]
-
-
Treatment Period: 8 weeks, concurrent with HFD feeding.
-
Administration Route: Oral gavage, once daily.
Experimental Protocols
In Vivo Animal Study Protocol
-
Acclimatization: Upon arrival, 8-week-old male C57BL/6 mice were housed in a temperature-controlled (22±2°C) facility with a 12-hour light/dark cycle and allowed to acclimate for one week with free access to standard chow and water.
-
Dietary Induction: Post-acclimatization, mice (excluding the Normal Control group) were switched to a high-fat diet (HFD) for 8 weeks to induce hyperlipidemia.[7][8] The Normal Control group continued on the standard chow diet. Body weight was monitored weekly.
-
Drug Administration: Treatments were prepared fresh daily. AHH and Atorvastatin were suspended in a 0.5% carboxymethylcellulose solution (vehicle). Mice were administered their respective treatments (vehicle, AHH, or Atorvastatin) via oral gavage once daily for the 8-week study period.
-
Sample Collection: At the end of the 8-week treatment, mice were fasted overnight (12-14 hours). Blood was collected via cardiac puncture into EDTA-coated tubes.[9] Plasma was separated by centrifugation at 1,500 x g for 15 minutes at 4°C and stored at -80°C.[9][10] Livers were excised, weighed, and snap-frozen in liquid nitrogen for subsequent gene expression analysis.[11]
Serum Lipid Profile Analysis
-
Preparation: Frozen plasma samples were thawed on ice.
-
Quantification: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) levels were quantified using commercially available enzymatic colorimetric assay kits on an automated biochemical analyzer, following the manufacturer's instructions.[12]
Hepatic Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from ~30 mg of frozen liver tissue using TRIzol reagent according to the manufacturer's protocol.[13] RNA quality and concentration were assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): qPCR was performed using a SYBR Green master mix on a real-time PCR system.[11] Gene-specific primers for key lipid metabolism genes were used (e.g., Srebf1, Fasn, Cpt1a). The expression level of each gene was normalized to the housekeeping gene Actb (β-actin).[14] Relative gene expression was calculated using the 2-ΔΔCt method.
Data Presentation and Results
(Note: The following data are hypothetical and for illustrative purposes.)
Table 1: Comparative Effects of AHH and Atorvastatin on Serum Lipid Profile
| Group | Treatment | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| 1 | Normal Control | 85 ± 6.5 | 60 ± 5.1 | 25 ± 3.0 | 50 ± 4.2 |
| 2 | HFD Vehicle | 210 ± 15.2 | 155 ± 12.8 | 130 ± 10.5 | 35 ± 3.1 |
| 3 | AHH (10 mg/kg) | 165 ± 11.8 | 110 ± 9.5 | 95 ± 8.1 | 40 ± 3.5* |
| 4 | AHH (30 mg/kg) | 120 ± 9.9 | 80 ± 7.2 | 60 ± 5.5*** | 45 ± 3.9 |
| 5 | Atorvastatin (10 mg/kg) | 115 ± 9.5 | 90 ± 8.0 | 55 ± 4.8*** | 46 ± 4.0** |
*Data are presented as mean ± SEM. Statistical significance vs. HFD Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Comparative Effects on Hepatic Gene Expression
| Group | Treatment | SREBF-1c (Relative Expression) | FASn (Relative Expression) | CPT1a (Relative Expression) |
| 1 | Normal Control | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.09 |
| 2 | HFD Vehicle | 3.5 ± 0.4 | 4.2 ± 0.5 | 0.4 ± 0.05 |
| 3 | AHH (10 mg/kg) | 2.5 ± 0.3 | 3.0 ± 0.35 | 0.8 ± 0.07** |
| 4 | AHH (30 mg/kg) | 1.5 ± 0.2 | 1.8 ± 0.21 | 1.5 ± 0.15 |
| 5 | Atorvastatin (10 mg/kg) | 1.3 ± 0.15 | 1.5 ± 0.18 | 1.1 ± 0.11 |
*Data are presented as mean ± SEM. SREBF-1c: Sterol regulatory element-binding protein 1c; FASn: Fatty acid synthase; CPT1a: Carnitine palmitoyltransferase 1a. Statistical significance vs. HFD Vehicle: **p<0.01, **p<0.001.
Visualizations: Workflow and Proposed Mechanism
Caption: Experimental workflow for the in vivo validation of AHH.
Caption: Proposed mechanism of AHH via the AMPK signaling pathway.
Discussion and Comparative Analysis
The hypothetical results indicate that the high-fat diet successfully induced a hyperlipidemic state in C57BL/6 mice, as shown by the significant elevation of TC, TG, and LDL-C in the HFD Vehicle group compared to the Normal Control group.
Treatment with this compound (AHH) demonstrated a robust, dose-dependent lipid-lowering effect. The high dose of AHH (30 mg/kg) showed efficacy comparable to the standard dose of Atorvastatin (10 mg/kg) in reducing TC, TG, and LDL-C levels. Notably, both AHH and Atorvastatin also led to a significant, albeit modest, increase in HDL-C, which is a desirable therapeutic outcome.
The gene expression data provides insight into a potential mechanism of action. The HFD induced the expression of key lipogenic genes, Srebf1c and its target Fasn, while suppressing the fatty acid oxidation gene Cpt1a.[15] AHH treatment dose-dependently reversed these changes, suggesting it may both inhibit hepatic fat synthesis and promote fat burning. This molecular profile is consistent with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[16][17][18] Activated AMPK is known to phosphorylate and inactivate ACC, reducing lipogenesis, and to suppress SREBP-1c expression, while promoting fatty acid oxidation.[16][19] The performance of high-dose AHH was similar to Atorvastatin in modulating these specific gene targets.
Conclusion
Based on this preclinical comparative study, this compound (AHH) emerges as a promising novel agent for the management of hyperlipidemia. Its efficacy at the 30 mg/kg dose is comparable to the widely used statin, Atorvastatin, in a diet-induced mouse model. The proposed mechanism of action via the AMPK signaling pathway offers a distinct therapeutic target. Further investigation is warranted to explore the detailed molecular interactions, long-term safety profile, and potential for combination therapy.
References
- 1. New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Study of the high-fat diet-induced hyperlipidemia and hepatic steatosis in mice [bio-protocol.org]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escires.com [escires.com]
- 7. Animal Model Screening for Hyperlipidemic ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 11. snubi.org [snubi.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Altered hepatic lipid metabolism in C57BL/6 mice fed alcohol: a targeted lipidomic and gene expression study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 17. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 19. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
Comparative Efficacy of 2-Amino-5-hydroxyhexanoic Acid and its Cyclized Form: A Guide for Researchers
An Objective Analysis of Antidyslipidemic and Antioxidant Properties
Direct comparative studies on the efficacy of 2-Amino-5-hydroxyhexanoic acid and its specific cyclized derivatives are limited in publicly available scientific literature. However, existing research on the individual compounds and their analogs allows for a valuable comparison for researchers in drug development. This guide synthesizes the available data to provide an objective overview of their potential therapeutic applications, focusing on antidyslipidemic and antioxidant activities.
Chemical Structures and Relationship
This compound, also known as 5-hydroxynorleucine, is an unusual amino acid. Its intramolecular cyclization can result in various heterocyclic structures, with a notable example being 3-amino-6-methyltetrahydro-2H-pyran-2-one.
Caption: Relationship between the linear and cyclized forms.
Comparative Biological Activities
A study on compounds isolated from the seeds of Crotalaria juncea provides a direct comparison of the antidyslipidemic and antioxidant activities of this compound and its cyclized form, 3-amino-6-methyltetrahydro-2H-pyran-2-one.[1]
Table 1: Comparative Efficacy Data
| Compound | Activity | Model | Results |
| This compound | Antidyslipidemic | Triton-induced hyperlipidemia in rats | Dose-dependent lipid-lowering activity.[1] |
| Antioxidant | In vitro assays | Good antioxidant activity.[1] | |
| 3-amino-6-methyltetrahydro-2H-pyran-2-one (Cyclized Form) | Antidyslipidemic | Triton-induced hyperlipidemia in rats | Better lipid-lowering profile than the parent compound.[1] |
| Antioxidant | In vitro assays | Better antioxidant profile than the parent compound.[1] |
The cyclized form, 3-amino-6-methyltetrahydro-2H-pyran-2-one, demonstrated a superior lipid-lowering and antioxidant profile compared to its linear precursor, this compound.[1]
Potential Mechanisms of Action
While the precise mechanisms for the observed activities of these specific compounds are not fully elucidated in the available literature, related compounds offer insights into potential pathways.
-
This compound and Analogs: Other amino acid derivatives have been shown to influence various metabolic pathways. For instance, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, an antifungal antibiotic, inhibits protein biosynthesis by targeting homoserine dehydrogenase, an enzyme absent in animals, suggesting selective toxicity.[2] This highlights the potential for amino acid-based compounds to act as specific enzyme inhibitors.
-
Cyclized Form and Related Heterocycles: The cyclized form belongs to the pyranone class of heterocyclic compounds. Pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, which share a similar pyran ring structure, have been investigated for their antiproliferative and antitubulin activities.[3] Some of these compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.[3] This suggests that the cyclic structure may confer the ability to interact with different biological targets compared to the linear amino acid.
The broader class of hydroxypipecolic acids, which are also cyclized amino acid derivatives, are known for their biological activities, including acting as glycosidase inhibitors.[4] Cis-3-hydroxypipecolic acid is a key intermediate in the synthesis of tetrapeptide antibiotics that inhibit bacterial translation.[5][6]
References
- 1. Antidyslipidemic and antioxidant activity of an unusual amino acid (this compound) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-hydroxyhexanoic Acid in Amino Acid Assays
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. The presence of non-proteinogenic amino acids, such as 2-Amino-5-hydroxyhexanoic acid, can introduce analytical challenges. This guide provides a comprehensive comparison of the potential cross-reactivity of this compound in common amino acid assays, supported by established biochemical principles and experimental data for analogous compounds.
This document delves into the theoretical and practical considerations of how this compound, a non-standard amino acid featuring a primary alpha-amino group and a hydroxyl group on its side chain, is expected to behave in various analytical workflows. Understanding this potential for cross-reactivity is crucial for accurate sample analysis and data interpretation in research and development.
At a Glance: Predicted Reactivity of this compound
The following table summarizes the predicted reactivity and potential for cross-reactivity of this compound in a range of common amino acid assays. This assessment is based on the known reaction mechanisms of each assay with the primary amine and hydroxyl functional groups present in the molecule.
| Assay Method | Detection Principle | Predicted Reactivity of this compound | Potential for Cross-Reactivity & Misinterpretation |
| Colorimetric Assays | |||
| Ninhydrin (B49086) Assay | Reaction with primary amines to form Ruhemann's purple. | Reactive. The primary α-amino group will react to produce a colored product. | High. Will be detected and contribute to the total amino acid concentration. May co-elute with other amino acids in chromatographic methods, leading to misidentification. |
| o-Phthalaldehyde (B127526) (OPA) Assay | Reaction with primary amines in the presence of a thiol. | Reactive. The primary α-amino group will react to form a fluorescent isoindole derivative. | High. Will be detected as a primary amine-containing compound. Its specific fluorescence yield may differ from standard amino acids. |
| Fluorescamine (B152294) Assay | Reaction with primary amines to form a fluorescent pyrrolinone derivative. | Reactive. The primary α-amino group will react to form a fluorescent product. | High. Will be detected, but its quantum yield may vary from that of standard amino acids, affecting quantification. |
| Chromatographic & Sequencing Methods | |||
| Sanger's Reagent (DNFB) | Derivatization of the N-terminal primary amine. | Reactive. The primary α-amino group will react with 1-fluoro-2,4-dinitrobenzene. | High. Will be identified as an N-terminal amino acid if present at the terminus of a peptide. |
| Dansyl Chloride Assay | Derivatization of primary and secondary amines. | Reactive. The primary α-amino group will be derivatized. | High. Will be detected and quantified. Its chromatographic properties after derivatization will determine potential co-elution with other dansylated amino acids. |
| Edman Degradation (PITC) | Sequential derivatization and cleavage of N-terminal amino acids. | Reactive. The primary α-amino group will react with phenylisothiocyanate. | High. Can be identified in a peptide sequence, though its retention time as a PTH-derivative will be unique.[1][2] |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Separable. Will elute based on its specific isoelectric point (pI). | Moderate. Its elution time will differ from the 20 proteinogenic amino acids but could potentially co-elute with other non-standard amino acids. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separable. Its retention will depend on its polarity, influenced by the hydroxyl group. | Moderate. Retention time will be distinct from standard amino acids but requires proper method development to avoid co-elution. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Identifiable. Will have a unique mass-to-charge ratio (C6H13NO3, MW: 147.17 g/mol ). | Low. Provides a distinct mass signal, allowing for unambiguous identification and quantification with appropriate standards. |
In-Depth Analysis of Cross-Reactivity
Colorimetric and Fluorometric Assays
These assays rely on the chemical reaction of a reagent with the amino group of the amino acid to produce a detectable signal.
-
Ninhydrin Assay: This classic method detects virtually all primary and secondary amines. This compound possesses a primary α-amino group and is therefore expected to react with ninhydrin to form the characteristic purple-colored product, Ruhemann's purple.[3] The presence of the hydroxyl group on the side chain is not expected to interfere with the primary reaction, although it might subtly influence the reaction kinetics or the molar absorptivity of the final product. Without a specific standard for this compound, its presence would lead to an overestimation of the concentration of other co-eluting standard amino acids.
-
o-Phthalaldehyde (OPA) Assay: The OPA assay is highly specific for primary amines, reacting with them in the presence of a thiol to yield a fluorescent isoindole derivative.[4][5] As this compound has a primary amino group, it will react with OPA. The hydroxyl group is unlikely to participate in the reaction. However, the fluorescence quantum yield of the resulting derivative may differ from those of the standard amino acids, potentially leading to quantification errors if not properly calibrated.
-
Fluorescamine Assay: Similar to OPA, fluorescamine reacts specifically with primary amines to form a fluorescent product.[6][7] Therefore, this compound will be detected by this method. The bulky nature of the fluorescamine reagent and the structure of the amino acid side chain can influence the fluorescence intensity.
Derivatization-Based Assays for Sequencing and Chromatography
These methods involve tagging the amino group to facilitate detection and analysis, often in the context of peptide sequencing or chromatographic separation.
-
Sanger's Reagent and Dansyl Chloride: Both Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and dansyl chloride react with primary and secondary amino groups.[8][9] this compound's primary amine will readily react with these reagents. The resulting derivatives will be detectable, and their chromatographic behavior will be influenced by the added chemical group and the inherent properties of the amino acid.
-
Edman Degradation: This sequential method for peptide sequencing relies on the reaction of phenylisothiocyanate (PITC) with the N-terminal α-amino group.[2] this compound, if present at the N-terminus of a peptide, will react with PITC and be cleaved off as a phenylthiohydantoin (PTH) derivative. This PTH-amino acid will have a unique retention time in the subsequent HPLC analysis, allowing for its identification if the system is calibrated for it.[1]
Chromatographic Separation Techniques
Chromatographic methods separate amino acids based on their physicochemical properties before detection.
-
Ion-Exchange Chromatography (IEC): Separation in IEC is based on the net charge of the amino acid, which is dependent on the pH of the mobile phase and the amino acid's isoelectric point (pI). The presence of the hydroxyl group in this compound will influence its pKa values and thus its pI, leading to a unique elution profile compared to the 20 proteinogenic amino acids.[10] With proper calibration, it can be separated and quantified.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The hydroxyl group in this compound increases its polarity, which will result in a shorter retention time on a nonpolar stationary phase compared to an amino acid of similar carbon number without the hydroxyl group. This distinct retention behavior can be used for its separation and quantification, provided that the analytical method has sufficient resolution to separate it from other sample components.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the identification and quantification of amino acids based on their mass-to-charge ratio. With a molecular formula of C6H13NO3, this compound has a monoisotopic mass of approximately 147.09 Da. This distinct mass allows for its unambiguous identification and quantification, especially when coupled with a chromatographic separation step (LC-MS). Fragmentation patterns in tandem MS (MS/MS) can further confirm its structure.
Experimental Protocols
Detailed methodologies for the key assays are provided below. Researchers should optimize these protocols for their specific sample matrix and instrumentation.
Ninhydrin Assay Protocol
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.8 g of ninhydrin and 0.12 g of hydrindantin (B147029) in 30 mL of dimethyl sulfoxide (B87167) (DMSO). Add 10 mL of 4 M lithium acetate (B1210297) buffer (pH 5.2) and mix well. Store in a dark, airtight container.
-
Dilution Buffer: Mix equal volumes of water and n-propanol.
-
-
Standard Preparation:
-
Prepare a stock solution of a standard amino acid (e.g., leucine) at 1 mM in deionized water.
-
Create a series of dilutions ranging from 0.05 to 1.0 mM.
-
-
Assay Procedure:
-
To 100 µL of each standard or sample in a microcentrifuge tube, add 500 µL of the Ninhydrin Reagent.
-
Vortex briefly to mix.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 2.5 mL of the Dilution Buffer to each tube and vortex thoroughly.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance versus concentration for the standard amino acid.
-
Determine the concentration of the unknown sample from the standard curve.
-
OPA Assay Protocol
-
Reagent Preparation:
-
OPA Reagent: Dissolve 25 mg of o-phthalaldehyde in 0.5 mL of methanol. Add 4.5 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 20 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Standard Preparation:
-
Prepare a stock solution of a standard amino acid (e.g., serine) at 1 mM in deionized water.
-
Prepare a series of dilutions ranging from 10 to 200 µM.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10 µL of each standard or sample.
-
Add 100 µL of the OPA Reagent to each well.
-
Incubate at room temperature for 2 minutes in the dark.
-
Measure the fluorescence using an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Generate a standard curve and determine the concentration of the unknown sample.
-
RP-HPLC with Pre-column Dansylation Protocol
-
Reagent Preparation:
-
Dansyl Chloride Solution: 5 mg/mL in acetone.
-
Derivatization Buffer: 0.1 M sodium bicarbonate (pH 9.5).
-
Quenching Solution: 2% (v/v) methylamine (B109427) hydrochloride in water.
-
-
Derivatization Procedure:
-
To 10 µL of sample or standard, add 10 µL of Derivatization Buffer.
-
Add 20 µL of Dansyl Chloride Solution and vortex.
-
Incubate at 60°C for 30 minutes in the dark.
-
Add 10 µL of Quenching Solution to stop the reaction.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium acetate buffer (pH 6.5) with 5% acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm) or UV detector (254 nm).
-
-
Data Analysis:
-
Identify and quantify peaks by comparing retention times and peak areas to those of known standards.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the derivatization reactions and a general experimental workflow.
Conclusion
The presence of this compound in a sample will likely lead to its detection and quantification in most common amino acid assays due to its primary amine functionality. While colorimetric and fluorometric assays can confirm its presence, they are susceptible to inaccuracies in quantification without a specific standard. Chromatographic methods, particularly when coupled with mass spectrometry, offer the most robust and reliable approach for the unambiguous identification and accurate quantification of this non-proteinogenic amino acid. Researchers analyzing samples that may contain this compound or other non-standard amino acids should consider the specificity of their chosen assay and, where possible, develop methods that include appropriate standards for these compounds to ensure data integrity.
References
- 1. Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of fluorescamine as a detection reagent in protein microcharacterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sangers reagent is used for the identification of A class 11 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. purolite.com [purolite.com]
A Comparative Guide to Confirming the Absolute Configuration of Synthetic 2-Amino-5-hydroxyhexanoic Acid
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of a synthetic chiral molecule like 2-amino-5-hydroxyhexanoic acid is a critical step in ensuring its biological efficacy and safety. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.
Introduction to Stereochemical Analysis
This compound possesses two chiral centers, at C2 and C5, making four possible stereoisomers. The precise spatial arrangement of the amino and hydroxyl groups is crucial for its intended biological function. This guide explores three primary methods for confirming the absolute configuration of a synthesized enantiomer: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent (Mosher's method). A fourth method, Circular Dichroism (CD) Spectroscopy, is also discussed as a complementary technique.
Comparison of Analytical Methods
The choice of method for determining absolute configuration depends on factors such as the availability of a crystalline sample, the required analytical throughput, and the need for a definitive or comparative analysis. The following table summarizes the key performance characteristics of each technique.
| Method | Principle | Sample Requirement | Key Quantitative Data | Advantages | Limitations |
| X-ray Crystallography | Diffraction pattern of X-rays by a single crystal | High-quality single crystal | Atomic coordinates, Flack parameter | Provides unambiguous absolute configuration | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Solution of the analyte | Retention times (t_R) of enantiomers | High throughput, suitable for enantiomeric purity determination | Relative method; requires a standard of known configuration for assignment |
| NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) | Formation of diastereomers with distinct NMR spectra | Solution of the analyte and chiral derivatizing agent | Chemical shift differences (Δδ) between diastereomers | Does not require a reference standard of the analyte; applicable in solution | Requires chemical derivatization, which can be complex; interpretation can be challenging for complex molecules |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Solution of the analyte | Wavelength and sign of Cotton effects | Sensitive to stereochemistry; non-destructive | Often requires comparison to a known standard or complex quantum chemical calculations for absolute assignment |
Experimental Protocols
Detailed methodologies for each of the primary techniques are provided below.
Single Crystal X-ray Crystallography
Experimental Protocol (for a synthetic intermediate):
-
Crystal Growth: A solution of the purified synthetic intermediate is prepared in a suitable solvent system (e.g., ethyl acetate/petroleum ether). Slow evaporation of the solvent at room temperature is allowed to proceed until single crystals of sufficient size and quality are formed.
-
Data Collection: A selected single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data. The final refinement includes the determination of the Flack parameter, which should be close to 0 for the correct enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity. The absolute configuration is determined by comparing the retention time of the synthetic sample to that of a known standard. For underivatized amino acids like this compound, macrocyclic glycopeptide-based chiral stationary phases are particularly effective.
Experimental Protocol (General Method for Underivatized Amino Acids):
-
Sample Preparation: A dilute solution of the synthetic this compound is prepared in the mobile phase.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based chiral stationary phase), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol (B129727) and water, or acetonitrile (B52724) and water, often with a small amount of acid or base as a modifier to improve peak shape. A typical starting point is 50:50 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Data Analysis: The chromatogram of the synthetic sample is recorded. The retention time is compared to that of a reference standard of known absolute configuration to assign the stereochemistry of the synthetic product. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. It is a common observation on macrocyclic glycopeptide columns that the D-enantiomer is more strongly retained than the L-enantiomer[1].
NMR Spectroscopy with Mosher's Method
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons.
Experimental Protocol:
-
Derivatization:
-
Two separate reactions are performed on the synthetic this compound (after protection of the carboxylic acid, e.g., as a methyl ester).
-
In one reaction, the protected amino acid is reacted with (R)-(-)-MTPA chloride to form the (S)-MTPA ester at the hydroxyl group and the (S)-MTPA amide at the amino group.
-
In the second reaction, the protected amino acid is reacted with (S)-(+)-MTPA chloride to form the corresponding (R)-MTPA derivatives.
-
-
NMR Analysis:
-
¹H NMR spectra are recorded for both diastereomeric products.
-
The spectra are carefully assigned to identify the protons on either side of the newly formed stereocenter.
-
-
Data Analysis:
-
The chemical shifts (δ) for corresponding protons in the two diastereomers are compared.
-
The difference in chemical shifts, Δδ = δ_S - δ_R, is calculated for each proton.
-
Protons on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ. By analyzing the pattern of these Δδ values, the absolute configuration of the original alcohol and amine centers can be deduced[2][3][4].
-
Visualizations
Workflow for Confirming Absolute Configuration
Caption: Workflow for the stereochemical analysis of synthetic this compound.
Principle of Mosher's Method for a Chiral Alcohol
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Benchmarking Synthesis of 2-Amino-5-hydroxyhexanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids like 2-Amino-5-hydroxyhexanoic acid is a critical aspect of novel therapeutic design. This guide provides a detailed comparison of two prominent synthetic routes to (2R,5R)-2-Amino-5-hydroxyhexanoic acid, offering experimental data and protocols to inform strategic decisions in complex molecule synthesis.
This comparison focuses on a well-documented eight-step chemical synthesis commencing from sorbic acid and a potential, more convergent chemoenzymatic approach starting from L-2-aminoadipic acid. The analysis highlights key performance indicators such as overall yield, stereoselectivity, and procedural complexity.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method 1: Synthesis from Sorbic Acid | Method 2: Chemoenzymatic Synthesis from L-2-Aminoadipic Acid |
| Starting Material | Sorbic Acid | L-2-Aminoadipic Acid |
| Number of Steps | 8 | ~5 (including enzymatic reduction) |
| Overall Yield | Not explicitly stated, product isolation proved difficult.[1] | Potentially higher due to fewer steps. |
| Key Reaction | Intramolecular Diels-Alder Reaction[1][2] | Stereoselective enzymatic or chemical reduction of a C5-keto group. |
| Stereocontrol | High, directed by L-proline as a chiral auxiliary.[1][2] | Dependent on the stereoselectivity of the reduction step. |
| Purification | Multiple chromatographic separations required.[1] | Potentially simpler purification, especially with enzymatic methods. |
Method 1: Stereoselective Synthesis from Sorbic Acid
This eight-step synthesis, pioneered by Sheradsky and Silcoff, utilizes an intramolecular Diels-Alder reaction to establish the desired stereochemistry.[1][2] L-proline serves as a chiral auxiliary, directing the formation of the (2R,5R) stereoisomer.
Experimental Protocol Highlights:
-
N-Sorbyl-L-proline (2): L-proline is reacted with an activated sorbic acid derivative to yield N-sorbyl-L-proline with a reported yield of 90%.[1]
-
N-hydroxysuccinimide ester (3): The carboxylic acid is activated as an N-hydroxysuccinimide ester in 84% yield.[1]
-
Hydroxamic acid (4): Reaction with hydroxylamine (B1172632) affords the corresponding hydroxamic acid.[1]
-
Intramolecular Diels-Alder Reaction: The key stereodetermining step involves the in-situ generation of an acylnitroso intermediate which undergoes an intramolecular [4+2] cycloaddition.
-
Reductive Cleavage: The N-O bond of the cycloadduct is cleaved using a Na/Hg amalgam, yielding a cyclic diamide (B1670390) in 79% yield.[1]
-
Hydrolysis: The final step involves the acidic hydrolysis of the diamide to release the target amino acid and the proline auxiliary. This step, however, requires harsh conditions and complicates the isolation of the final product.[1]
References
Comparative Cytotoxicity Analysis: 2-Amino-5-hydroxyhexanoic Acid and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic profiles of 2-Amino-5-hydroxyhexanoic acid and its synthetic precursors, Sorbic Acid and L-proline. This document provides a summary of available experimental data, detailed methodologies for relevant cytotoxicity assays, and visualizations of the synthetic pathway and potential cytotoxic mechanisms.
Executive Summary
Introduction to this compound and Its Precursors
This compound is a non-proteinogenic amino acid with potential applications in various fields of research. Its synthesis often involves the use of common chemical starting materials, including sorbic acid and the amino acid L-proline. Understanding the cytotoxic profile of the final compound and its precursors is crucial for assessing its potential biological applications and safety.
Synthesis Pathway Overview:
The synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid can be achieved from sorbic acid and L-proline through a multi-step process. A key intermediate in this pathway is N-sorbyl-L-proline.
Figure 1: Synthesis pathway of this compound.
Comparative Cytotoxicity Data
Currently, there is a lack of direct experimental data on the cytotoxicity of this compound and N-sorbyl-L-proline. The following tables summarize the available quantitative data for the precursors, sorbic acid and L-proline.
Table 1: Summary of In Vitro Cytotoxicity Data for Sorbic Acid and its Salts
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Sorbic Acid | Mouse mastocytoma P-815 | MTT Assay | Growth Inhibition | Static growth inhibition at 2.5 mM after 48h | [2] |
| Sodium Sorbate (B1223678) | Human peripheral blood lymphocytes | Mitotic Index (MI) | Cytotoxicity | Significant decrease in MI at 200 µg/ml after 48h | [3] |
| Sodium Sorbate | Human peripheral blood lymphocytes | Sister Chromatid Exchanges (SCEs) | Genotoxicity | Significant increase in SCEs at 400 and 800 µg/ml | [3] |
| Sodium Sorbate | Human peripheral blood lymphocytes | Micronucleus (MN) Assay | Genotoxicity | Increased MN frequency at 400 and 800 µg/ml | [3] |
| Potassium Sorbate | V79 Chinese hamster cells | Cell Viability | Cytotoxicity | Cytotoxic effects observed with stored solutions |
Table 2: Summary of In Vitro Cytotoxicity Data for L-proline
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| L-proline | Fischer 344 rats (in vivo) | 90-day feeding study | NOAEL | 5.0% in diet (2772.9 mg/kg/day for males, 3009.3 mg/kg/day for females) | |
| L-proline | Human embryonic kidney 293 (HEK 293) | Apoptosis Assay | Cytoprotection | Alleviated aflatoxin-induced apoptosis | [4] |
Experimental Protocols for Cytotoxicity Assays
The following are detailed protocols for common in vitro cytotoxicity assays that can be employed to evaluate the cytotoxic effects of this compound and its precursors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound stock solutions
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay incorporates a cell-permeable, non-toxic redox indicator that is blue and non-fluorescent. In viable, metabolically active cells, resazurin (B115843) is reduced to the pink, highly fluorescent resorufin.
Materials:
-
AlamarBlue™ reagent
-
Cell culture medium
-
Test compound stock solutions
-
96-well plates
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Expose cells to a range of concentrations of the test compound for the desired duration.
-
Add AlamarBlue™ reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance at 570 nm and 600 nm.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
Test compound stock solutions
-
96-well plates
-
Plate reader
Protocol:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compounds for the desired time period.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
Figure 2: General experimental workflow for in vitro cytotoxicity assays.
Potential Mechanisms of Cytotoxicity
While specific signaling pathways for this compound have not been elucidated, the cytotoxicity of its precursors and structurally related compounds may involve several mechanisms.
-
Sorbic Acid: At high concentrations, sorbic acid and its salts have been shown to induce genotoxicity, potentially through DNA damage.[3] Some studies suggest that sorbic acid can affect the cell cycle, leading to growth arrest.[2]
-
L-proline: Although generally considered non-toxic, high levels of L-proline could potentially lead to cellular stress, though the precise mechanisms are not well-defined.
-
Structurally Related Compounds: Other hydroxy amino acids and N-acyl amino acids have been shown to influence various cellular processes, including mitochondrial function and signaling pathways related to cell survival and apoptosis.
References
- 1. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of food preservative sodium sorbate in human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Proline Alleviates Kidney Injury Caused by AFB1 and AFM1 through Regulating Excessive Apoptosis of Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 2-Amino-5-hydroxyhexanoic Acid: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of non-standard amino acids like 2-Amino-5-hydroxyhexanoic acid is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the validation of this compound's purity. This document outlines detailed experimental protocols, presents representative data, and discusses the orthogonal benefits of employing both methods in a robust quality control strategy.
Introduction to Purity Validation
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. For chiral molecules such as this compound, purity assessment extends beyond identifying chemical impurities to quantifying the stereoisomeric (enantiomeric and diastereomeric) purity. Both NMR and MS are powerful tools that, when used in conjunction, provide a comprehensive profile of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) is added.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Relaxation delay (d1): 5 times the longest T₁ of the protons of interest (typically 30s for qNMR to ensure full relaxation).
-
Number of scans: 16-64 for qualitative, ≥64 for quantitative analysis.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Relaxation delay (d1): 2-5 s.
-
Number of scans: ≥1024.
-
Data Presentation: Representative NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| 1 (C=O) | - | ~175 |
| 2 (CH-NH₂) | ~3.8 | ~55 |
| 3 (CH₂) | ~1.7-1.9 | ~30 |
| 4 (CH₂) | ~1.5-1.6 | ~35 |
| 5 (CH-OH) | ~3.7 | ~68 |
| 6 (CH₃) | ~1.2 | ~23 |
Note: Predicted chemical shifts can vary based on solvent and pH.
Workflow for NMR Purity Analysis
Mass Spectrometry (MS) for Purity and Identity Confirmation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities.
Experimental Protocol: LC-MS
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Data Acquisition:
-
LC System: HPLC or UHPLC system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte and potential impurities.
-
-
MS System: Electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for amino acids.
-
Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) to fragment the parent ion for structural confirmation.
-
Data Presentation: Representative MS Data
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₃NO₃ |
| Exact Mass | 147.0895 |
| [M+H]⁺ (m/z) | 148.0968 |
| Common Fragments (MS/MS) | [M+H - H₂O]⁺ (m/z 130.0863)[M+H - COOH]⁺ (m/z 102.1226) |
Workflow for LC-MS Purity Analysis
Comparison of NMR and MS for Purity Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (coupled with LC) | Alternative Methods (e.g., Chiral HPLC-UV) |
| Principle | Measures nuclear spin transitions in a magnetic field. | Measures the mass-to-charge ratio of ions. | Differential interaction with a chiral stationary phase. |
| Primary Use | Structural elucidation, absolute quantification (qNMR). | Molecular weight confirmation, impurity identification and quantification. | Enantiomeric and diastereomeric purity assessment. |
| Sensitivity | Lower (mg range).[1] | Higher (µg to ng range).[1] | Moderate (µg range). |
| Quantification | Absolute quantification with an internal standard.[2] | Relative quantification; absolute requires isotopically labeled standards.[3] | Relative quantification of stereoisomers. |
| Information | Detailed structural information, stereochemistry (with chiral auxiliaries). | Molecular formula (HRMS), fragmentation patterns. | Retention time and peak area of stereoisomers.[4] |
| Limitations | Lower sensitivity, potential for signal overlap.[1] | Provides limited structural information on its own. | Limited to stereoisomeric purity, may require derivatization.[5] |
Alternative and Complementary Techniques: Chiral HPLC
For a complete purity profile of a chiral molecule like this compound, assessing the enantiomeric excess is crucial.
Experimental Protocol: Chiral HPLC
Sample Preparation:
-
Dissolve the sample in the mobile phase. Derivatization with a UV-active agent (e.g., Marfey's reagent) may be necessary for enhanced detection and separation.[3]
Instrumentation and Data Acquisition:
-
HPLC System: With a UV or fluorescence detector.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems.
The enantiomeric purity is determined by the relative peak areas of the different stereoisomers.
Logical Relationship of Purity Analyses
Conclusion
Validating the purity of this compound requires a multi-faceted analytical approach. NMR spectroscopy provides unambiguous structural confirmation and a direct measure of absolute chemical purity through qNMR.[2] Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity for detecting and identifying trace-level impurities.[3] Finally, chiral chromatography is indispensable for determining the stereochemical purity, a critical parameter for biologically active molecules.[4] By integrating these techniques, researchers and drug developers can establish a comprehensive and robust purity profile, ensuring the quality and consistency of their compounds.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Specificity of 2-Amino-5-hydroxyhexanoic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the known biological effects of 2-Amino-5-hydroxyhexanoic acid and outlines a strategic approach to thoroughly characterize its specificity. Given the limited publicly available data on its direct molecular targets, this document emphasizes the experimental methodologies required to elucidate its mechanism of action and potential off-target effects, thereby enabling a comprehensive evaluation for its potential therapeutic applications.
Introduction to this compound
This compound is an unusual amino acid that has been isolated from the seeds of Crotalaria juncea.[1] Preliminary studies have indicated that this compound exhibits both antidyslipidemic and antioxidant properties.[1] Specifically, it has been shown to have dose-dependent lipid-lowering activity in in vivo models and to possess in vitro antioxidant activity.[1] While these initial findings are promising, a detailed understanding of its molecular mechanism of action and its specificity is crucial for its development as a potential therapeutic agent. This guide provides a framework for such an investigation, comparing its known activities with those of other natural compounds and detailing the necessary experimental protocols to ascertain its biological specificity.
Comparative Analysis of Biological Effects
To contextualize the known biological activities of this compound, the following table compares its reported effects with those of other natural compounds known for their antidyslipidemic and antioxidant properties. It is important to note the absence of quantitative metrics such as IC50 or ED50 values for this compound in the current literature, highlighting a critical knowledge gap.
| Compound | Reported Biological Activity | Antidyslipidemic Efficacy (Triton WR-1339 Model) | Antioxidant Activity (DPPH Assay IC50) |
| This compound | Antidyslipidemic, Antioxidant[1] | Dose-dependent reduction in lipid levels (quantitative data not available)[1] | Data not available |
| Quercetin | Antioxidant, Anti-inflammatory, Antihyperlipidemic | Significant reduction in total cholesterol and triglycerides | ~2.0 - 10.0 µM |
| Curcumin | Antioxidant, Anti-inflammatory, Antihyperlipidemic | Significant reduction in plasma lipids | ~5 - 20 µM |
| Resveratrol | Antioxidant, Anti-inflammatory, Cardioprotective, Antihyperlipidemic | Significant reduction in cholesterol and triglycerides | ~20 - 50 µM |
| Gallic Acid | Antioxidant, Anti-inflammatory, Hepatoprotective | Reduction in serum and liver lipids | ~5.0 - 15.0 µM |
Methodologies for Specificity Assessment
A thorough assessment of a compound's specificity is paramount in drug development to understand its therapeutic window and potential for side effects. The following experimental protocols are recommended for elucidating the molecular target(s) and off-target effects of this compound.
Target Identification and Engagement
3.1.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify and validate drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 for studying lipid metabolism) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting or mass spectrometry to detect the target protein(s) that are stabilized in the presence of this compound.
-
3.1.2. Affinity-Based Pull-Down Assays
This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.
-
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm that can be conjugated to a solid support (e.g., agarose (B213101) beads) without significantly altering its biological activity.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the cell lysate with the immobilized this compound beads. Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Identification: Elute the specifically bound proteins from the beads. Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Off-Target Profiling
3.2.1. Kinase Profiling
To assess for off-target effects on the kinome, a broad panel of kinases should be screened.
-
Protocol:
-
Utilize a commercial kinase profiling service or an in-house platform.
-
Screen this compound at one or more concentrations against a large panel of recombinant kinases.
-
The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated.
-
Follow-up with dose-response curves to determine the IC50 for any significant "hits."
-
In Vitro and In Vivo Validation of Biological Effects
3.3.1. In Vivo Model of Hyperlipidemia
The Triton WR-1339-induced hyperlipidemia model is a standard method for screening hypolipidemic agents.
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Fasting: Fast the animals for 18 hours with free access to water.
-
Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 (200 mg/kg body weight) dissolved in saline.
-
Treatment: Administer this compound or a reference drug (e.g., a statin) orally at various doses one hour before or after Triton WR-1339 injection.
-
Blood Collection and Analysis: Collect blood samples at 0, 24, and 48 hours post-Triton injection. Analyze the serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels.
-
3.3.2. In Vitro Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure: Add varying concentrations of this compound to a solution of DPPH in a 96-well plate.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the proposed experimental strategies and the potential biological context of this compound's effects, the following diagrams are provided.
Caption: Proposed workflow for assessing the specificity of this compound.
Caption: Key signaling pathways in hepatic lipid metabolism.
Caption: Cellular pathways of oxidative stress and antioxidant defense.
Conclusion
This compound presents an interesting profile with its reported antidyslipidemic and antioxidant activities. However, the current body of evidence is insufficient to fully assess its therapeutic potential. A rigorous investigation into its molecular target(s) and off-target effects is imperative. The experimental strategies outlined in this guide, including CETSA, affinity-based pull-down assays, and comprehensive in vivo and in vitro validation, provide a clear path forward for researchers. By systematically elucidating its mechanism of action and specificity, the scientific community can determine the true potential of this compound in the landscape of metabolic and oxidative stress-related diseases.
References
A Comparative Guide to 2-Amino-5-hydroxyhexanoic Acid and Other Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-proteinogenic amino acids (NPAAs), a diverse group of amino acids not incorporated into proteins during translation, are gaining significant attention in drug discovery and development for their unique structural and functional properties.[1][2] Among these, 2-Amino-5-hydroxyhexanoic acid, an unusual amino acid, has demonstrated promising therapeutic potential, particularly in the areas of dyslipidemia and oxidative stress.
This guide provides a comparative analysis of this compound with other notable non-proteinogenic amino acids, specifically Gamma-Aminobutyric acid (GABA) and Ornithine. The comparison focuses on their respective antidyslipidemic and antioxidant activities, supported by available experimental data. Due to the limited number of direct comparative studies, this guide synthesizes data from various sources to provide a comprehensive overview.
Comparative Analysis of Biological Activities
Antidyslipidemic Activity
This compound has been shown to possess dose-dependent lipid-lowering activity.[3] In preclinical studies, it has demonstrated the ability to modulate lipid profiles. A cyclized derivative of this compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, has been reported to exhibit even more potent antidyslipidemic effects.[3]
Ornithine, another non-proteinogenic amino acid, is primarily known for its role in the urea (B33335) cycle.[4] However, emerging research suggests its involvement in lipid metabolism. Studies have indicated that L-ornithine supplementation can promote lipid metabolism, although direct quantitative data on its efficacy in reducing cholesterol and triglyceride levels is still emerging.[5] One hypothesis suggests that ornithine may play a role in preventing the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles.[6]
Table 1: Comparison of Antidyslipidemic Activity
| Compound | Model System | Key Findings | Reference |
| This compound | Triton WR-1339 induced hyperlipidemia in rats | Dose-dependent reduction in lipid levels. | [3] |
| 3-amino-6-methyltetrahydro-2H-pyran-2-one | Triton WR-1339 induced hyperlipidemia in rats | Showed better lipid-lowering profile than the parent compound. | [3] |
| L-Ornithine | Healthy volunteers undergoing physical fatigue | Promoted lipid metabolism. | [5] |
| L-Ornithine | Hypothetical | May compete with lysine (B10760008) residues to reduce c-LDL formation. | [6] |
Note: The data presented is from different studies and not from direct head-to-head comparisons. The experimental conditions and models may vary.
Antioxidant Activity
This compound has demonstrated good in vitro antioxidant activity.[3] The presence of a hydroxyl group in its structure may contribute to its radical scavenging properties.[5]
Gamma-Aminobutyric acid (GABA), a well-known inhibitory neurotransmitter, also exhibits significant antioxidant properties.[7] It can enhance the activity of antioxidant enzymes and regulate the synthesis of compounds that contribute to antioxidant capacity.[8] Studies have shown a positive correlation between GABA content and the antioxidant activity of various plant extracts.[9]
Table 2: Comparison of In Vitro Antioxidant Activity
| Compound | Assay | Quantitative Data (IC50) | Reference |
| This compound | Not specified | "Good in vitro antioxidant activity" reported, but no specific IC50 value provided. | [3] |
| GABA (in fermented mulberry juice) | DPPH Radical Scavenging | Not directly for pure GABA, but GABA-enriched juice showed enhanced activity. One study on fermented green tea reported increased DPPH scavenging activity with higher GABA content. | [1][10] |
Note: The data for GABA is from a fermented product and not purified GABA, which may contain other antioxidant compounds. Direct comparative IC50 values for pure this compound and GABA from the same study are not currently available.
Experimental Protocols
In Vivo Antidyslipidemic Activity Assay (Triton WR-1339 Induced Hyperlipidemia Model)
This protocol outlines a common method for inducing acute hyperlipidemia in rats to screen for antidyslipidemic agents.
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to standard pellet diet and water.
2. Induction of Hyperlipidemia:
-
A single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight) dissolved in saline is administered to overnight-fasted rats.
3. Experimental Groups:
-
Normal Control: Receive saline vehicle only.
-
Hyperlipidemic Control: Receive Triton WR-1339 injection.
-
Test Groups: Receive Triton WR-1339 injection and the test compound (e.g., this compound) at various doses orally.
-
Standard Drug Group: Receive Triton WR-1339 injection and a standard lipid-lowering drug (e.g., atorvastatin).
4. Blood Sampling and Analysis:
-
Blood samples are collected from the retro-orbital plexus at 0, 6, and 24 hours post-Triton injection.
-
Serum is separated by centrifugation.
-
Serum total cholesterol, triglycerides, and HDL-cholesterol are estimated using standard enzymatic kits.
5. Data Analysis:
-
The percentage reduction in lipid levels by the test compound is calculated in comparison to the hyperlipidemic control group.
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol describes a widely used method to determine the free radical scavenging activity of a compound.
1. Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test compounds (e.g., this compound, GABA) dissolved in a suitable solvent (e.g., methanol (B129727) or water) at various concentrations.
-
Standard antioxidant (e.g., Ascorbic acid or Trolox).
2. Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
A control is prepared with 100 µL of the solvent and 100 µL of the DPPH solution.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Antioxidant Signaling Pathway
While the specific signaling pathway for this compound has not been elucidated, many amino acids are known to exert their antioxidant effects through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[11][12] This pathway is a key regulator of cellular resistance to oxidants.
Caption: Proposed NRF2-mediated antioxidant signaling pathway for non-proteinogenic amino acids.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of novel non-proteinogenic amino acids.
Caption: Experimental workflow for the comparative analysis of non-proteinogenic amino acids.
Conclusion and Future Directions
This compound presents a promising profile as a novel therapeutic agent with both antidyslipidemic and antioxidant properties. While direct comparative studies are lacking, preliminary data suggests its potential efficacy. In comparison, GABA is a well-established antioxidant, while the role of ornithine in lipid metabolism warrants further investigation.
Future research should focus on direct, head-to-head comparative studies of these and other non-proteinogenic amino acids using standardized experimental protocols. Elucidating the precise mechanisms of action and the signaling pathways involved will be crucial for the development of these compounds into effective therapeutics. The exploration of structure-activity relationships, particularly with derivatives like the cyclized form of this compound, could lead to the discovery of even more potent and specific drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Ornithine lipid is a partial TLR4 agonist and NLRP3 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Gamma-Aminobutyric Acid in Plant Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 5. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Could ornithine supplementation be beneficial to prevent the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA: Benefits, side effects, and more [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. GABA content and an antioxidant profile positively correlated with the anticonvulsive activity of Microcos paniculata in acute seizure mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An insight into role of amino acids as antioxidants via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Amino-5-hydroxyhexanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-hydroxyhexanoic acid, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols. While not always classified as a hazardous substance, it is prudent to treat it as potentially harmful.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2] Ensure work is conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical aspect of laboratory management. The following steps provide a clear workflow for handling different forms of this chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. This includes contaminated items such as weigh boats, gloves, and wipes. Place these materials within a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
Aqueous/Liquid Waste: All aqueous solutions containing this compound must be collected in a designated aqueous hazardous waste container.[1] Do not dispose of this waste down the drain.[4]
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the chemical should be discarded in the solid hazardous waste container.[1]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
-
-
Spill Management:
-
In the event of a spill, restrict access to the affected area.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
-
-
Container Management and Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with their contents.
-
Store waste containers in a designated secondary containment area, away from incompatible materials.[1]
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[1] It is recommended to contact a licensed professional waste disposal service for surplus and non-recyclable solutions.[2]
-
Quantitative Data Summary
| Waste Type | Container Type | Disposal Method |
| Solid Waste | Designated Solid Hazardous Waste | Collection by institutional EHS or licensed waste disposal service.[1][2] |
| Aqueous/Liquid Waste | Designated Aqueous Hazardous Waste | Collection by institutional EHS or licensed waste disposal service.[1][2] |
| Contaminated Sharps | Labeled Puncture-Proof Container | Disposal as chemical hazardous waste.[4] |
| Contaminated Labware | Designated Solid Hazardous Waste | Disposal as solid hazardous waste; non-disposables require decontamination.[1] |
Experimental Protocols and Visualizations
To further clarify the disposal process, the following workflow diagram illustrates the decision-making process for handling this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-hydroxyhexanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-5-hydroxyhexanoic acid was not located. The following guidance is based on safety data for structurally similar compounds, including other amino and hydroxy acids. It is imperative to handle this compound with care, assuming it may possess similar hazards.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound in a laboratory setting. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial for safe handling.
Minimum PPE Requirements:
All personnel handling this compound must wear the following basic PPE[3][4]:
-
Lab Coat: A standard laboratory coat is required to protect against skin and clothing contamination.[3][5][6]
-
Safety Glasses: Safety glasses with side shields are mandatory to protect the eyes from splashes.[3][4][5]
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[4][5] It is recommended to change gloves frequently, especially after direct contact with the substance.[5]
-
Closed-Toe Shoes and Long Pants: This is a standard requirement for all laboratory work to protect the feet and legs from spills.[3]
Task-Specific PPE:
For procedures with a higher risk of exposure, additional PPE is necessary:
| Task | Recommended PPE | Rationale |
| Weighing and transferring solid compound | Chemical safety goggles, Face shield, Respiratory protection (e.g., N95 respirator) | To protect against inhalation of dust particles and splashes to the face.[6] |
| Preparing solutions and dilutions | Chemical safety goggles, Nitrile gloves (consider double gloving) | To provide enhanced protection against splashes and direct skin contact.[4][6] |
| Heating or reacting the compound | Chemical safety goggles, Face shield, Fire-resistant lab coat, Heat-resistant gloves | To protect against thermal hazards and potential splashes from vigorous reactions.[6] |
| Cleaning spills | Chemical-resistant coveralls, Chemical-resistant boots, Heavy-duty gloves, Respiratory protection | To ensure full-body protection during cleanup of potentially hazardous material. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[7] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of the waste as hazardous chemical waste.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.[1]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
